4-bromo-N-ethylbenzamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-bromo-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKDGIMTQHLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398996 | |
| Record name | 4-bromo-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41882-25-1 | |
| Record name | 4-bromo-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-bromo-N-ethylbenzamide synthesis from 4-bromobenzoic acid
An In-depth Technical Guide to the Synthesis of 4-bromo-N-ethylbenzamide from 4-bromobenzoic Acid
This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and outline the necessary safety and analytical procedures for successful execution. This document is intended for an audience of researchers, chemists, and drug development professionals with a foundational understanding of organic synthesis.
Introduction and Strategic Overview
The conversion of carboxylic acids to amides is one of the most fundamental and frequently performed transformations in organic chemistry. Amide bonds form the backbone of peptides and proteins and are present in a vast array of pharmaceuticals, polymers, and other functional materials. However, the direct reaction between a carboxylic acid and an amine is generally unfavorable. This is due to a competing acid-base reaction that forms a highly stable and unreactive carboxylate-ammonium salt.
To overcome this thermodynamic sink, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. The most common and cost-effective strategy is the conversion of the carboxylic acid to an acyl chloride. This guide will focus on a robust, two-step, one-pot synthesis strategy involving the activation of 4-bromobenzoic acid with thionyl chloride (SOCl₂) followed by an in-situ reaction with ethylamine.
The Chemistry: Mechanism and Rationale
The overall synthesis proceeds in two distinct mechanistic stages, which can be performed sequentially in the same reaction vessel.
Stage 1: Activation of 4-Bromobenzoic Acid
The carboxylic acid is converted into the highly reactive 4-bromobenzoyl chloride. Thionyl chloride is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[1]
The mechanism involves a nucleophilic attack by the carboxylic acid oxygen onto the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and, after a series of steps involving proton transfer and rearrangement, the tetrahedral intermediate collapses to form the acyl chloride, SO₂, and HCl.[2][3] The use of a catalytic amount of N,N-dimethylformamide (DMF) is common in these reactions as it forms the Vilsmeier reagent in-situ, which accelerates the conversion to the acyl chloride.[4]
Stage 2: Nucleophilic Acyl Substitution
The generated 4-bromobenzoyl chloride is a potent electrophile. It readily reacts with a nucleophile like ethylamine. This reaction proceeds via the canonical nucleophilic addition-elimination mechanism.[5][6]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[5]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.[6]
-
Deprotonation: The resulting product is a protonated amide. A base is required to remove the proton from the nitrogen atom to yield the final, neutral this compound. In this protocol, a second equivalent of ethylamine acts as this base (an "acid scavenger"), which is converted into ethylammonium chloride.[6][7]
The complete workflow is summarized in the diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent / Material | Molecular Wt. | Quantity (moles) | Quantity (mass/vol) | Role |
| 4-Bromobenzoic acid | 201.02 g/mol | 25.0 mmol | 5.03 g | Starting Material |
| Thionyl chloride (SOCl₂) | 118.97 g/mol | 30.0 mmol (1.2 eq) | 2.2 mL | Activating Agent |
| N,N-Dimethylformamide (DMF) | - | Catalytic | ~2 drops | Catalyst |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | Solvent |
| Ethylamine (70% solution in H₂O) | 45.08 g/mol | 55.0 mmol (2.2 eq) | 5.0 mL | Nucleophile & Base |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed | Work-up (Washing) |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed | Work-up (Washing) |
| Saturated Sodium Chloride (Brine) | - | - | As needed | Work-up (Washing) |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying Agent |
| Ethanol/Water mixture | - | - | As needed | Recrystallization Solvent |
Step-by-Step Procedure
Stage 1: Acyl Chloride Formation
-
To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (5.03 g, 25.0 mmol).
-
Add anhydrous dichloromethane (50 mL) to the flask.
-
Add a few drops (~2) of N,N-dimethylformamide (DMF).
-
Carefully add thionyl chloride (2.2 mL, 30.0 mmol) to the suspension at room temperature via syringe. Caution: This is an exothermic reaction that releases HCl and SO₂ gas. Ensure adequate ventilation in a fume hood.[8]
-
Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material to form a clear solution.[8]
-
After 2 hours, allow the reaction to cool to room temperature. The solution now contains the active 4-bromobenzoyl chloride.
Stage 2: Amidation and Work-up
-
Cool the reaction flask containing the 4-bromobenzoyl chloride solution to 0°C in an ice-water bath.
-
In a separate beaker, prepare a solution of ethylamine (5.0 mL of 70% aq. solution, ~55.0 mmol) in 20 mL of cold water.
-
Slowly add the cold ethylamine solution dropwise to the stirred acyl chloride solution at 0°C. Caution: This reaction is highly exothermic. A white precipitate (the product and ethylammonium chloride) will form immediately.[6]
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel. Add 50 mL of water and 50 mL of DCM.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess ethylamine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 50 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
Characterization of this compound
Validation of the product's identity and purity is crucial. The following are expected analytical results.
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups. The spectrum of the product should show:
-
N-H Stretch: A single, sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.[9][10]
-
C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption peak in the range of 1630-1680 cm⁻¹.[10][11][12]
-
N-H Bend (Amide II band): A peak around 1550 cm⁻¹.[11][13] The broad O-H stretch from the starting carboxylic acid (centered around 3000 cm⁻¹) should be absent.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) confirms the structure. In a solvent like CDCl₃, the spectrum should exhibit:
-
Aromatic Protons: Two doublets in the range of δ 7.5-7.8 ppm, integrating to 2H each. This AA'BB' pattern is characteristic of a 1,4-disubstituted benzene ring.[14]
-
N-H Proton: A broad singlet or triplet around δ 6.0-6.5 ppm (can exchange with D₂O), integrating to 1H.[14]
-
Methylene Protons (-CH₂-): A quartet around δ 3.4-3.5 ppm, integrating to 2H (coupled to the methyl protons).
-
Methyl Protons (-CH₃): A triplet around δ 1.2-1.3 ppm, integrating to 3H (coupled to the methylene protons).
Mass Spectrometry
Mass spectrometry (MS) confirms the molecular weight. The spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₉H₁₀BrNO, the expected m/z values would be approximately 227 and 229.
Safety and Handling
Strict adherence to safety protocols is mandatory for this synthesis.
Caption: Key safety considerations for reagents and required controls.
-
Thionyl Chloride (SOCl₂): Extremely corrosive and a lachrymator. It reacts violently with water, releasing toxic gases (SO₂ and HCl).[15][16] Always handle in a fume hood, away from moisture, wearing appropriate gloves, lab coat, and eye/face protection.[17] Work involving SOCl₂ should never be left unattended.
-
Ethylamine: Flammable and corrosive. The vapor can cause respiratory irritation. Handle in a well-ventilated area or fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation by handling in a fume hood.
-
Waste Disposal: All chemical waste, including solvents and aqueous washes, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.
Conclusion
The synthesis of this compound from 4-bromobenzoic acid via an acyl chloride intermediate is a reliable and scalable method. The key to success lies in the careful activation of the carboxylic acid and the controlled addition of the amine. By understanding the underlying mechanisms and adhering strictly to the detailed protocol and safety precautions outlined in this guide, researchers can confidently produce this valuable chemical intermediate for further application in their scientific endeavors.
References
- 1. iajpr.com [iajpr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. westliberty.edu [westliberty.edu]
- 17. carlroth.com:443 [carlroth.com:443]
A Comprehensive Technical Guide to the Synthesis of 4-bromo-N-ethylbenzamide from 4-bromobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of the synthesis of 4-bromo-N-ethylbenzamide, a valuable compound in medicinal chemistry and materials science. The primary focus is on the reaction of 4-bromobenzoyl chloride with ethylamine, a classic example of nucleophilic acyl substitution. This document will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for the purification and characterization of the final product. By integrating theoretical principles with practical laboratory insights, this guide serves as a comprehensive resource for researchers engaged in the synthesis of N-substituted benzamides.
Introduction: The Significance of N-Substituted Benzamides
N-substituted benzamides are a class of organic compounds characterized by a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing an alkyl or aryl substituent. This structural motif is prevalent in a wide array of biologically active molecules and functional materials. For instance, the amide bond is the fundamental linkage in peptides and proteins.[1] In the pharmaceutical industry, numerous drugs contain the N-substituted benzamide core, exhibiting activities ranging from antiemetic to antipsychotic.[2] The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, where the bromine atom can be further functionalized through various cross-coupling reactions.[3]
The synthesis of amides from acyl chlorides and amines is a cornerstone of organic synthesis.[1] This reaction, often referred to as the Schotten-Baumann reaction, is widely utilized due to its high efficiency and broad substrate scope.[4][5][6] This guide will focus on a specific application of this reaction: the synthesis of this compound.
Reaction Mechanism and Theoretical Framework
The formation of this compound from 4-bromobenzoyl chloride and ethylamine proceeds via a nucleophilic acyl substitution mechanism.[7] This is a two-step process involving addition and elimination.
Step 1: Nucleophilic Attack (Addition)
The reaction commences with the lone pair of electrons on the nitrogen atom of ethylamine acting as a nucleophile and attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[8] The high electronegativity of both the oxygen and chlorine atoms attached to the carbonyl carbon renders it electron-deficient and thus susceptible to nucleophilic attack.[8] This initial attack results in the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.[7]
Step 2: Elimination of the Leaving Group
The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. This concerted electronic rearrangement leads to the expulsion of the chloride ion, which is an excellent leaving group.[7]
Step 3: Deprotonation
The resulting positively charged nitrogen atom is then deprotonated. In the presence of excess ethylamine, a second molecule of ethylamine acts as a base, abstracting a proton from the nitrogen to yield the final, neutral this compound product and an ethylammonium chloride salt.[7] The use of a base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1]
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound. This protocol has been designed to be self-validating, with clear checkpoints and expected observations.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Bromobenzoyl chloride | 219.45 | 3.0 g | 0.0137 | Corrosive, lachrymator, moisture-sensitive.[9] |
| Ethylamine (70% in water) | 45.08 | 3.03 mL | 0.0303 | Flammable, corrosive. |
| Dichloromethane (DCM) | 84.93 | 25 mL | - | Volatile, use in a fume hood. |
| 3 M Hydrochloric Acid (HCl) | 36.46 | 15 mL | - | Corrosive. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 10 mL | - | |
| Brine (Saturated NaCl) | 58.44 | 10 mL | - | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~2 g | - | Drying agent. |
| Diethyl Ether | 74.12 | ~8 mL | - | Highly flammable. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 g of 4-bromobenzoyl chloride in 15 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Ethylamine: While stirring vigorously, slowly add 3.03 mL of 70% aqueous ethylamine solution dropwise to the cooled solution of 4-bromobenzoyl chloride. The addition should be controlled to maintain the reaction temperature between 0-5 °C.[10]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 2 hours.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5 mL of 3 M HCl (three times), 4 mL of saturated sodium bicarbonate solution (twice), and 2 mL of brine (twice).[10]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter the dried organic layer to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification:
-
Add approximately 8 mL of diethyl ether to the crude product and stir for 30 minutes.[10]
-
Cool the mixture to 0 °C in an ice bath and then collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
-
Drying: Dry the purified this compound in a vacuum oven at a temperature not exceeding 50 °C to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling
Proper safety precautions are paramount when performing this synthesis.
-
4-Bromobenzoyl chloride: This compound is corrosive and a lachrymator, meaning it can cause severe skin and eye burns and is an irritant to the respiratory tract.[9][11] It is also moisture-sensitive and will react with water to produce hydrochloric acid.[9] Always handle 4-bromobenzoyl chloride in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ethylamine: Ethylamine is a flammable and corrosive liquid. It can cause severe skin and eye irritation. Handle in a fume hood and avoid sources of ignition.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with appropriate PPE.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][13] All waste materials should be disposed of in accordance with institutional and local regulations.
Product Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. Expected signals include those for the aromatic protons, the methylene (-CH₂-) protons of the ethyl group, and the methyl (-CH₃) protons of the ethyl group.[14] The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.[14]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks to look for include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-H stretches of the aromatic and alkyl groups.[14]
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₉H₁₀BrNO).[15] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks separated by 2 m/z units.
Physical Properties
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity. The reported melting point for 4-bromo-N-tert-butyl-benzamide is 133-134 °C, providing a reference for a similar structure.[10]
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system suggests a pure compound.
Conclusion
The synthesis of this compound from 4-bromobenzoyl chloride and ethylamine is a robust and well-established procedure that exemplifies the Schotten-Baumann reaction. This guide has provided a comprehensive overview of the reaction, including its mechanism, a detailed experimental protocol, safety considerations, and methods for product characterization. By following the procedures outlined herein, researchers can reliably synthesize this valuable compound for further applications in drug discovery and materials science. Adherence to safety protocols and thorough characterization of the final product are essential for ensuring the integrity and reproducibility of the experimental results.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. prepchem.com [prepchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources [mdpi.com]
Schotten-Baumann reaction for 4-bromo-N-ethylbenzamide synthesis
An In-Depth Technical Guide to the Schotten-Baumann Synthesis of 4-bromo-N-ethylbenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Schotten-Baumann reaction is a cornerstone of organic synthesis, providing a robust and efficient method for the acylation of nucleophiles such as amines and alcohols.[1][2] This guide offers a detailed exploration of this reaction, specifically tailored to the synthesis of this compound, a representative N-substituted benzamide. The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceutical agents due to its unique chemical properties and biological activity.[3][4] This document provides a comprehensive overview of the reaction's principles, a detailed mechanistic breakdown, a field-tested experimental protocol, and critical insights into process optimization and troubleshooting, aiming to equip researchers with the knowledge to confidently execute and adapt this vital transformation.
The Schotten-Baumann Reaction: Core Principles
First described by German chemists Carl Schotten and Eugen Baumann in the 1880s, the reaction facilitates the synthesis of amides from amines and acid chlorides.[1][5] Its enduring utility is rooted in its operational simplicity and high efficiency. The reaction is characterized by "Schotten-Baumann conditions," which typically involve a two-phase solvent system, consisting of an organic solvent and water.[1][6]
Key Roles of Reagents:
-
Acyl Chloride (Electrophile): In this synthesis, 4-bromobenzoyl chloride serves as the acylating agent. The electron-withdrawing nature of the carbonyl oxygen and the chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Amine (Nucleophile): Ethylamine acts as the nucleophile, utilizing the lone pair of electrons on the nitrogen atom to attack the electrophilic carbonyl carbon of the acyl chloride.[7]
-
Aqueous Base (Acid Scavenger): An aqueous solution of a base, typically sodium hydroxide (NaOH), is essential.[6][8] It serves two critical functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[9][10] This is crucial because the formation of HCl would otherwise protonate the unreacted amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.[9][10]
-
Driving Equilibrium: By consuming the acid byproduct, the base drives the reaction equilibrium towards the formation of the amide product.[8][9]
-
-
Biphasic Solvent System: The use of an immiscible organic solvent (e.g., dichloromethane) and water is a hallmark of the reaction.[1][11] The starting materials and the final amide product typically reside in the organic phase, while the base and the neutralized HCl byproduct (NaCl) are in the aqueous phase.[1][5] This separation minimizes the undesirable hydrolysis of the reactive acyl chloride by the aqueous base.[2]
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound from 4-bromobenzoyl chloride and ethylamine is a classic example of nucleophilic acyl substitution.[2][12] The mechanism proceeds through a well-defined addition-elimination pathway.
Reaction Scheme: 4-bromobenzoyl chloride + Ethylamine --(NaOH, H₂O/DCM)--> this compound + HCl
The hydrochloric acid byproduct is immediately neutralized by the sodium hydroxide base.[8]
Detailed Mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[10][11] This forms a transient tetrahedral intermediate.[12]
-
Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[10]
-
Deprotonation: The resulting protonated amide is then deprotonated by the base (hydroxide ion) present in the aqueous phase. This step regenerates the neutral amide product, this compound, and drives the reaction to completion.[8][10]
Caption: Nucleophilic acyl substitution mechanism for the Schotten-Baumann reaction.
Detailed Experimental Protocol
This protocol provides a robust method for the laboratory-scale synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |
| 4-bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 1.0 eq | Electrophile |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 1.2 eq | Nucleophile |
| Sodium Hydroxide | NaOH | 40.00 | 2.5 eq | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~10 mL / mmol | Organic Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | Workup |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Workup |
| Brine | NaCl (aq) | 58.44 | As needed | Workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |
3.2. Safety Precautions
-
4-bromobenzoyl chloride is corrosive and moisture-sensitive.[13] It reacts with water to release HCl gas. All handling must be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
The reaction can be exothermic. The addition of the acyl chloride should be controlled, and external cooling is necessary.
3.3. Step-by-Step Synthesis Workflow
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.2 eq) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.5 eq).[14]
-
-
Reaction Setup:
-
Place the flask containing the ethylamine solution in an ice-water bath and begin vigorous stirring. The biphasic system is crucial for success.
-
Slowly add the 10% NaOH solution to the stirred amine solution.[14]
-
-
Acyl Chloride Addition:
-
Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of dichloromethane.[14]
-
Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirred, cooled biphasic mixture over 20-30 minutes. Maintain the internal temperature between 0 and 10 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for 2-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acyl chloride is consumed.[13]
-
-
Workup and Extraction:
-
Drying and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate.[13]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a pure crystalline solid.[13]
-
Caption: Step-by-step workflow for the synthesis of this compound.
Process Optimization and Troubleshooting
While the Schotten-Baumann reaction is reliable, certain challenges can arise. Understanding potential pitfalls is key to maximizing yield and purity.
4.1. Key Side Reaction: Hydrolysis of Acyl Chloride The primary competing reaction is the hydrolysis of 4-bromobenzoyl chloride by the aqueous hydroxide, which forms the unreactive 4-bromobenzoate salt. To mitigate this:
-
Vigorous Stirring: Ensures efficient mixing between the two phases, promoting the reaction between the amine (in the organic phase) and the acyl chloride over the hydrolysis reaction at the interface.
-
Low Temperature: Keeps the rate of hydrolysis low.[15]
-
Controlled Addition: Adding the acyl chloride slowly prevents a localized excess that could be more susceptible to hydrolysis.
4.2. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Significant hydrolysis of acyl chloride. 3. Product loss during workup. | 1. Extend reaction time; confirm completion with TLC. 2. Ensure vigorous stirring and maintain low temperature during addition. 3. Perform careful extractions; avoid aggressive washing. |
| Impure Product | 1. Presence of unreacted 4-bromobenzoic acid (from hydrolysis). 2. Diacylation of the amine (less common with primary amines). | 1. Ensure thorough washing with sat. NaHCO₃ solution during workup to remove acidic impurities. 2. Use a slight excess of the amine, not the acyl chloride. |
| Oily Product, Fails to Crystallize | Presence of residual solvent or impurities. | Purify via column chromatography on silica gel. Ensure the product is fully dry using a high vacuum. |
4.3. Product Characterization The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and signals in the aromatic region corresponding to the disubstituted benzene ring.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the ethyl group carbons, and the aromatic carbons.
-
FT-IR: A strong absorption band for the amide C=O stretch (typically ~1630-1680 cm⁻¹) and a band for the N-H stretch (~3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₁₀BrNO, showing the characteristic isotopic pattern for a bromine-containing compound.
Relevance in Drug Discovery
The N-substituted benzamide framework is a cornerstone in modern pharmacology. Derivatives of this class have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The synthesis of novel analogues, such as this compound, is a critical activity in hit-to-lead and lead optimization campaigns, where systematic structural modifications are explored to enhance potency, selectivity, and pharmacokinetic properties.[16][17] The reliability of the Schotten-Baumann reaction makes it an indispensable tool in building libraries of these valuable compounds for biological screening.
Conclusion
The Schotten-Baumann reaction remains a highly relevant and powerful method for amide synthesis in both academic and industrial settings. Its application to the synthesis of this compound showcases its utility in creating valuable building blocks for drug discovery. By understanding the underlying mechanism, adhering to a carefully designed protocol, and being aware of potential side reactions, researchers can effectively leverage this classic transformation to advance their scientific objectives.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. testbook.com [testbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Amide Coupling Reaction for the Synthesis of 4-bromo-N-ethylbenzamide
This guide provides a comprehensive technical overview of the amide coupling reaction for the synthesis of 4-bromo-N-ethylbenzamide, a valuable intermediate in pharmaceutical and materials science research. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, practical experimental protocols, and critical considerations for achieving high-yield, high-purity synthesis.
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins.[1] Its remarkable stability and prevalence in biologically active molecules make its efficient formation a paramount objective in medicinal chemistry.[2] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive carboxylate-ammonium salt.[3] Consequently, a vast array of coupling reagents has been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[1][4]
This guide will focus on the synthesis of this compound from 4-bromobenzoic acid and ethylamine, exploring two of the most robust and widely adopted coupling strategies: carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and a uronium salt-based approach utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
General Reaction Scheme & Workflow
The overall transformation involves the formation of an amide bond between the carboxyl group of 4-bromobenzoic acid and the amino group of ethylamine. The general workflow is a multi-step process that begins with the activation of the carboxylic acid, followed by the introduction of the amine, and concludes with work-up and purification of the final product.
Caption: General experimental workflow for the synthesis of this compound.
Mechanistic Insights: Activating the Carboxyl Group
The success of the amide coupling reaction hinges on the effective activation of the carboxylic acid. Here, we dissect the mechanisms of the EDC/HOBt and HATU coupling strategies.
EDC/HOBt Mediated Coupling
The use of a carbodiimide like EDC is a classic and cost-effective method for amide bond formation.[3] The reaction proceeds through a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea.[5] The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form a more stable HOBt-ester, which is less prone to racemization and readily undergoes aminolysis.[2][7]
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
HATU Mediated Coupling
HATU is a uronium salt-based coupling reagent that offers high efficiency and rapid reaction times, particularly for challenging substrates.[8][9] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, such as diisopropylethylamine (DIPEA).[10] The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[8] This is rapidly converted to a highly reactive OAt-active ester, which then reacts with the amine to form the desired amide.[11] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction.[8]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific scale and purity requirements of the experiment.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Recommendation |
| 4-Bromobenzoic acid | Starting material | High purity (>98%) |
| Ethylamine (2.0 M in THF) | Starting material | Solution form for easier handling |
| EDC·HCl | Coupling reagent | Store under inert gas, handle quickly |
| HOBt | Additive | Anhydrous grade is preferred |
| HATU | Coupling reagent | Store under inert gas, handle quickly |
| DIPEA | Non-nucleophilic base | Distill before use for best results |
| Anhydrous DMF or DCM | Solvent | Sure/Seal™ or freshly dried |
| Ethyl acetate, Hexanes | Solvents for work-up and chromatography | HPLC grade |
| Saturated aq. NaHCO₃ | Work-up | |
| Brine | Work-up | |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | |
| Silica gel | Stationary phase for chromatography | 230-400 mesh |
Protocol 1: EDC/HOBt Coupling
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzoic acid (1.0 equiv), HOBt (1.2 equiv), and dissolve in anhydrous DMF or DCM (to make a ~0.2 M solution).[7]
-
Add ethylamine solution (1.1 equiv) to the mixture.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[7]
-
If using DCM as a solvent, add DIPEA (2.5 equiv) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[12]
Protocol 2: HATU Coupling
-
To a round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) and cool the mixture to 0 °C in an ice bath.[13]
-
Add HATU (1.1 equiv) to the solution and stir for 15-30 minutes for pre-activation.[13]
-
Add the ethylamine solution (1.1 equiv) dropwise to the activated mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.[14]
Work-up and Purification
Proper work-up and purification are critical for obtaining the desired product in high purity. The choice between chromatography and recrystallization will depend on the scale of the reaction and the nature of any impurities.
Caption: General workflow for the work-up and purification of this compound.
Detailed Work-up Procedure:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x). The aqueous washes are particularly important when using EDC, as the urea byproduct is water-soluble.[12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[15]
Summary and Recommendations
Both EDC/HOBt and HATU are excellent choices for the synthesis of this compound. The selection of the coupling reagent often depends on factors such as cost, reaction time, and the scale of the synthesis.
| Parameter | EDC/HOBt | HATU |
| Cost | Lower | Higher |
| Reaction Time | Longer (8-24 h) | Shorter (1-4 h) |
| Efficiency | Generally good to excellent | Excellent, especially for difficult couplings[16] |
| Byproducts | Water-soluble urea | Tetramethylurea (can be challenging to remove)[17] |
| Recommendation | Ideal for large-scale synthesis and when cost is a primary concern. | Preferred for rapid synthesis, small-scale reactions, and when dealing with sterically hindered or electron-deficient partners.[18] |
For the synthesis of this compound, where the coupling partners are not particularly sterically hindered, the EDC/HOBt method provides a robust and economical solution. For rapid optimization and high-throughput synthesis applications, HATU is the superior choice due to its faster reaction kinetics and generally higher yields.[16]
References
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. file.globalso.com [file.globalso.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-bromo-N-ethylbenzamide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-bromo-N-ethylbenzamide (CAS No. 41882-25-1), a key intermediate in pharmaceutical and materials science research.[1][2] As a Senior Application Scientist, this document moves beyond a mere recitation of data, focusing instead on the integrated logic of structural elucidation through a multi-technique spectroscopic approach. We will explore the causality behind the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols described herein are designed as a self-validating system, where orthogonal techniques converge to provide an unambiguous confirmation of molecular identity, purity, and structure. This guide is intended for researchers, scientists, and drug development professionals who require a robust and defensible methodology for chemical characterization.
Introduction: The Imperative for Rigorous Characterization
This compound is a disubstituted aromatic amide. Its structure, featuring a brominated phenyl ring, an amide linkage, and an N-ethyl group, presents a distinct set of spectroscopic signatures. Accurate characterization is paramount, as the precise arrangement of these functional groups dictates the molecule's chemical reactivity, biological activity, and physical properties. An error in structural confirmation can have cascading effects on research outcomes, leading to flawed structure-activity relationship (SAR) studies and irreproducible results.
The strategy outlined in this guide employs a synergistic application of multiple spectroscopic techniques. This orthogonal approach ensures that the limitations of one method are compensated for by the strengths of another, culminating in a highly trustworthy and comprehensive structural dossier.
Molecular Structure and Spectroscopic Overview
Before delving into individual techniques, it is crucial to visualize the molecule and anticipate the origin of its spectroscopic signals.
Molecular Formula: C₉H₁₀BrNO[1][2] Molecular Weight: 228.09 g/mol [1][2]
The key structural features to be interrogated are:
-
The 1,4-disubstituted (para) aromatic ring: This will give rise to a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.
-
The secondary amide group (-CONH-): This functional group has highly characteristic vibrational modes in IR spectroscopy and influences the chemical shifts of adjacent protons and carbons.
-
The N-ethyl group (-NHCH₂CH₃): This moiety will produce a classic triplet-quartet pattern in the ¹H NMR spectrum.
-
The bromine atom: Its presence will be definitively confirmed by the unique isotopic pattern (⁷⁹Br/⁸¹Br) in mass spectrometry.
The following workflow provides a logical pathway for the complete characterization of the molecule.
Caption: Workflow for the Spectroscopic Elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. Based on data from closely related analogues like 4-bromo-N-methylbenzamide, the following signals are predicted.[3]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~8.5 - 9.0 | Broad Singlet | 1H | N-H (Amide) | The amide proton is deshielded by the adjacent carbonyl group and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding. |
| ~7.70 | Doublet | 2H | Ar-H (ortho to C=O) | These protons are deshielded by the anisotropic effect of the electron-withdrawing carbonyl group, causing them to appear downfield. They are split by the adjacent meta protons. |
| ~7.60 | Doublet | 2H | Ar-H (ortho to Br) | These protons are slightly more shielded than their counterparts ortho to the carbonyl. The para-substitution pattern leads to a complex AA'BB' system that often appears as two distinct doublets. |
| ~3.45 | Quartet (dq) | 2H | -CH₂- (Ethyl) | This methylene group is adjacent to both the nitrogen atom and a methyl group. It is split into a quartet by the three methyl protons and may show further splitting from the N-H proton. |
| ~1.25 | Triplet | 3H | -CH₃ (Ethyl) | The terminal methyl group is split into a triplet by the two adjacent methylene protons, following the n+1 rule. It appears in the typical aliphatic region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~167 | C=O (Amide) | The carbonyl carbon is highly deshielded due to the electronegativity of the double-bonded oxygen, placing it far downfield. This is a highly diagnostic peak for the amide group. |
| ~134 | Ar-C (ipso to C=O) | The quaternary carbon attached to the carbonyl group. Its chemical shift is influenced by the substituent effect of the amide. |
| ~132 | Ar-C (ortho to Br) | Aromatic carbons adjacent to the bromine atom. |
| ~129 | Ar-C (ortho to C=O) | Aromatic carbons adjacent to the carbonyl group. |
| ~126 | Ar-C (ipso to Br) | The quaternary carbon directly bonded to the bromine atom. Its signal is often broadened or of lower intensity. |
| ~35 | -CH₂- (Ethyl) | The methylene carbon of the ethyl group, attached to the nitrogen. |
| ~15 | -CH₃ (Ethyl) | The terminal methyl carbon of the ethyl group, appearing in the upfield aliphatic region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing for its observation.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to at least 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A longer relaxation delay (5-10 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
Based on spectra of related amides and aromatic compounds, the following key vibrational frequencies are expected.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Causality |
| ~3300 | N-H Stretch | Secondary Amide | Medium | This peak corresponds to the stretching vibration of the nitrogen-hydrogen bond. Its position and broadness are indicative of hydrogen bonding. |
| ~3050 | Aromatic C-H Stretch | Phenyl Ring | Medium | Stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹. |
| ~2970, ~2870 | Aliphatic C-H Stretch | Ethyl Group | Medium | Asymmetric and symmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups. |
| ~1640 | C=O Stretch (Amide I Band) | Amide | Strong | This is one of the most characteristic and intense peaks in the spectrum, arising from the carbonyl stretching vibration. Its position is sensitive to conjugation and H-bonding. |
| ~1540 | N-H Bend (Amide II Band) | Amide | Medium | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a hallmark of secondary amides. |
| ~1600, ~1480 | C=C Aromatic Ring Stretch | Phenyl Ring | Medium | These absorptions are due to the stretching of the carbon-carbon double bonds within the aromatic ring. |
| ~1010 | C-Br Stretch | Aryl Halide | Medium | The vibration of the carbon-bromine bond. |
| ~830 | C-H Out-of-Plane Bend | Phenyl Ring | Strong | For a 1,4-disubstituted (para) benzene ring, a strong absorption in this region is highly diagnostic of the substitution pattern. |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal). ATR is a modern, preferred method as it requires minimal sample preparation.
-
Background Scan: Before analyzing the sample, run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: After acquisition, perform an ATR correction and baseline correction using the spectrometer software to ensure accurate peak positions and intensities.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecular formula and fragmentation pattern of a compound.
Predicted Mass Spectrum
For this compound, electron ionization (EI) is a common technique that will induce fragmentation.
-
Molecular Ion (M⁺): The most critical signal will be the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope. The expected m/z values will be:
-
m/z ≈ 227 (for C₉H₁₀⁷⁹BrNO)
-
m/z ≈ 229 (for C₉H₁₀⁸¹BrNO) This characteristic M, M+2 isotopic pattern is irrefutable evidence for the presence of a single bromine atom.
-
-
Key Fragmentation Pathways: The molecular ion will fragment in predictable ways, providing further structural confirmation. A key fragmentation event for amides is the alpha-cleavage.
Caption: Predicted Major Fragmentation Pathway for this compound in EI-MS.
-
Loss of the Ethylamino Radical: Cleavage of the amide C-N bond can lead to the formation of the stable 4-bromobenzoyl cation at m/z 183/185 . This is often a very prominent peak in the spectrum.
-
Loss of Bromine: The 4-bromobenzoyl cation can then lose a bromine radical to form the benzoyl cation at m/z 105 .
-
Loss of Carbon Monoxide: Subsequent loss of CO from the benzoyl cation yields the phenyl cation at m/z 77 .
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection (typically a quadrupole analyzer).
-
GC Method:
-
Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution.
-
Column: Use a standard non-polar capillary column (e.g., HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C. This separates the analyte from any impurities.
-
-
MS Method:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of all relevant ions.
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound, identifying the molecular ion and key fragment ions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Predicted UV-Vis Spectrum
The chromophore in this compound is the substituted benzene ring conjugated with the carbonyl group. This system is expected to exhibit characteristic absorptions in the UV region. Based on data for 4-bromobenzamide, two main absorption bands are anticipated.[7]
-
λ_max ≈ 200-220 nm: This corresponds to a high-energy π → π* transition within the aromatic system.
-
λ_max ≈ 240-260 nm: This band is likely due to a combination of a π → π* transition involving the entire conjugated benzamide system and a weaker n → π* transition from the non-bonding electrons on the carbonyl oxygen. The bromine substituent causes a bathochromic (red) shift compared to unsubstituted benzamide.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent that dissolves the sample well. Ethanol or methanol are common choices.
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range of 0.2 to 0.8 AU. This is crucial for adherence to the Beer-Lambert Law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to serve as the reference/blank.
-
Fill a second matched cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer and perform a baseline correction with the solvent.
-
Scan the sample across a wavelength range from 190 nm to 400 nm.
-
Record the wavelength(s) of maximum absorbance (λ_max).
-
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of this multi-technique approach lies in the integration of all data points. Each spectrum provides a piece of the puzzle, and together they form a cohesive and self-validating picture of the molecular structure.
-
MS confirms the molecular formula (C₉H₁₀BrNO) via the molecular ion at m/z 227/229.
-
IR confirms the presence of key functional groups: a secondary amide (N-H at ~3300, C=O at ~1640, N-H bend at ~1540 cm⁻¹), an aromatic ring (~3050, 1600, 1480 cm⁻¹), and an alkyl chain (~2970 cm⁻¹). The strong peak at ~830 cm⁻¹ strongly suggests para-substitution.
-
¹H NMR confirms the para-substituted aromatic ring (two doublets), the N-ethyl group (quartet and triplet), and the amide proton (broad singlet). Integration (2H:2H:1H:2H:3H) matches the proton count of the proposed structure.
-
¹³C NMR confirms the number of unique carbons: one carbonyl, four aromatic, and two aliphatic, matching the structure perfectly.
-
UV-Vis confirms the presence of the conjugated benzamide chromophore.
When all predicted data align with the experimental results, the structure of this compound can be assigned with an exceptionally high degree of confidence.
Conclusion
The spectroscopic characterization of this compound is a systematic process that relies on the logical application of orthogonal analytical techniques. By understanding the principles behind each method and predicting the expected spectral outcomes, a researcher can efficiently and accurately confirm the identity and purity of their material. This guide provides the technical framework and field-proven insights necessary to execute this characterization with scientific rigor and integrity, ensuring the generation of reliable and defensible data for any research or development application.
References
- 1. This compound | 41882-25-1 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. rsc.org [rsc.org]
- 4. pure.uva.nl [pure.uva.nl]
- 5. 4-BROMOBENZAMIDE(698-67-9) IR Spectrum [m.chemicalbook.com]
- 6. 4'-Bromoacetanilide(103-88-8) IR Spectrum [m.chemicalbook.com]
- 7. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Role of NMR in Modern Structural Elucidation
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-bromo-N-ethylbenzamide
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1][2][3] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic amide. The principles and methodologies discussed herein are designed for researchers, scientists, and drug development professionals who rely on precise structural characterization for their work. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing a framework for predictive and confirmatory analysis.
Molecular Structure and Analytical Rationale
Understanding the NMR spectra begins with a clear depiction of the molecule's structure and the unique electronic environment of each nucleus.
Caption: Molecular structure of this compound with atom numbering.
The molecule possesses several key features that dictate its NMR signature:
-
A para-substituted aromatic ring , which simplifies the aromatic region into a characteristic pattern.
-
An amide functional group , with its associated carbonyl carbon and N-H proton, which exhibits specific chemical shifts and potential for restricted rotation.
-
An ethyl group attached to the amide nitrogen, providing classic triplet and quartet signals.
This combination of functional groups creates a distinct and interpretable set of signals in both ¹H and ¹³C NMR spectra.
Part 1: ¹H NMR Spectral Analysis
Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their connectivity to neighboring protons.[3]
Experimental Protocol: Data Acquisition
A self-validating protocol ensures reproducibility and data integrity. The following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Deuterated Solvent (e.g., CDCl₃): Using a solvent where protons are replaced by deuterium is critical to avoid a large, overwhelming solvent signal in the spectrum.
-
Tetramethylsilane (TMS): TMS is an inert, volatile compound with 12 equivalent protons that produce a single, sharp signal. It is used as a universal reference point (δ = 0.0 ppm) for chemical shifts.
-
Shimming: This process optimizes the homogeneity of the external magnetic field across the sample volume, resulting in sharper spectral lines and better resolution.
Interpretation of the ¹H NMR Spectrum
The spectrum is analyzed in terms of chemical shift (δ), integration, and multiplicity.
| Assignment | Structure Fragment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | Protons ortho to C=O | ~ 7.7 | Doublet (d) | ~ 8.5 | 2H |
| H-3, H-5 | Protons ortho to Br | ~ 7.6 | Doublet (d) | ~ 8.5 | 2H |
| N-H | Amide Proton | ~ 6.1 (variable) | Broad Triplet (br t) | ~ 5.5 | 1H |
| H-8 | -CH₂- (Methylene) | ~ 3.4 | Doublet of Quartets (dq) | J(H⁸,H⁹) ≈ 7.2, J(H⁸,NH) ≈ 5.5 | 2H |
| H-9 | -CH₃ (Methyl) | ~ 1.2 | Triplet (t) | ~ 7.2 | 3H |
Detailed Analysis:
-
Aromatic Region (δ 7.0-8.0 ppm):
-
The para-substitution creates an AA'BB' system, which often simplifies to appear as two distinct doublets.[4] The protons H-2 and H-6 are ortho to the electron-withdrawing carbonyl group and are thus more deshielded (shifted further downfield) than H-3 and H-5.[5] The protons H-3 and H-5 are ortho to the bromine atom. Both sets of protons are coupled only to each other, resulting in two doublets with a typical ortho-coupling constant (³J) of around 8.5 Hz.
-
-
Amide Proton (δ ~6.1 ppm):
-
The chemical shift of the N-H proton is highly variable and depends on solvent, temperature, and concentration due to its involvement in hydrogen bonding.[6][7][8] In a non-polar solvent like CDCl₃, it typically appears between 5.5 and 6.5 ppm. It couples with the two adjacent methylene (H-8) protons, appearing as a triplet (n+1 rule, 2+1=3). The signal is often broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange.
-
-
Ethyl Group (δ 1.0-4.0 ppm):
-
Methylene Protons (H-8, δ ~3.4 ppm): These protons are directly attached to the amide nitrogen, an electronegative atom, which deshields them significantly. They are coupled to two environments: the three methyl protons (H-9) and the single amide proton (N-H). This results in a complex splitting pattern called a doublet of quartets (dq). The quartet arises from coupling to the -CH₃ group (3+1=4), and this quartet is further split into a doublet by the N-H proton (1+1=2).
-
Methyl Protons (H-9, δ ~1.2 ppm): These protons are in a standard aliphatic environment and are the most shielded (upfield) in the molecule. They are coupled to the two methylene protons (H-8), resulting in a clean triplet (2+1=3) with a coupling constant of approximately 7.2 Hz.
-
Caption: ¹H-¹H spin-spin coupling network in this compound.
Part 2: ¹³C NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides a count of the unique carbon environments in a molecule and information about their electronic nature.[9] Spectra are typically acquired with proton decoupling, meaning each unique carbon appears as a single sharp line.
Interpretation of the ¹³C NMR Spectrum
The structure of this compound contains 7 unique carbon environments, and thus 7 signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Assignment | Structure Fragment | Expected δ (ppm) | Rationale for Chemical Shift |
| C-7 | C =O (Carbonyl) | ~ 167 | Highly deshielded due to the double bond to electronegative oxygen.[10] |
| C-1 | C -C=O (ipso-Aromatic) | ~ 135 | Attached to the electron-withdrawing carbonyl group. |
| C-3, C-5 | C H (ortho to Br) | ~ 132 | Standard aromatic carbon chemical shift. |
| C-2, C-6 | C H (ortho to C=O) | ~ 129 | Influenced by the adjacent carbonyl substituent. |
| C-4 | C -Br (ipso-Aromatic) | ~ 126 | Shielded relative to other aromatic carbons due to the heavy atom effect of bromine. |
| C-8 | -C H₂- (Methylene) | ~ 40 | Attached to electronegative nitrogen. |
| C-9 | -C H₃ (Methyl) | ~ 15 | Standard upfield aliphatic carbon signal. |
Detailed Analysis:
-
Carbonyl Carbon (C-7): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around 167 ppm. This is a characteristic chemical shift for amide carbonyls.[11]
-
Aromatic Carbons (C-1 to C-6): The four signals for the six aromatic carbons appear in the typical range of 120-140 ppm.
-
The two quaternary carbons (C-1 and C-4) often have lower intensity signals. C-1, attached to the carbonyl group, is deshielded. C-4, bonded to bromine, is found at a relatively upfield position for a substituted aromatic carbon due to the "heavy atom effect."
-
The protonated carbons (C-2,6 and C-3,5) give more intense signals. Their precise assignment can be confirmed with advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates carbons with their directly attached protons.
-
-
Aliphatic Carbons (C-8, C-9):
-
The methylene carbon (C-8) is deshielded to ~40 ppm by the attached nitrogen atom.
-
The terminal methyl carbon (C-9) is the most shielded carbon, appearing at the far upfield end of the spectrum around 15 ppm.
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous confirmation of its molecular structure. The ¹H NMR spectrum reveals the connectivity of the proton framework through characteristic splitting patterns, while the ¹³C NMR spectrum confirms the presence of seven unique carbon environments. This guide demonstrates how a systematic approach to spectral interpretation, grounded in the fundamental principles of chemical shift and spin-spin coupling, serves as a powerful and self-validating tool for structural elucidation in a research and development setting.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. journals.co.za [journals.co.za]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. compoundchem.com [compoundchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Mass Spectrometry Analysis of 4-bromo-N-ethylbenzamide: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities. This guide provides an in-depth technical overview of the mass spectrometric analysis of 4-bromo-N-ethylbenzamide, a halogenated aromatic amide. As a compound of interest in medicinal chemistry and organic synthesis, understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical and practical aspects of analyzing this compound using electron ionization mass spectrometry (EI-MS). We will explore the predictable fragmentation pathways, the interpretation of the resulting mass spectrum, and provide a foundational experimental protocol. The causality behind experimental choices and the principles of data interpretation will be emphasized to ensure a robust understanding.
Molecular Structure and Isotopic Considerations
This compound possesses a well-defined structure that dictates its fragmentation behavior. Key features include a brominated phenyl ring, an amide linkage, and an N-ethyl group. The presence of bromine is a significant consideration in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[1] This isotopic distribution results in a characteristic "M+2" peak for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity and separated by two mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds in a mass spectrum.[1]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a "hard" ionization technique that utilizes a high-energy electron beam to ionize the sample molecules.[2][3] This process imparts significant internal energy, leading to extensive and often predictable fragmentation.[2][4] This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation.
Sample Preparation and Introduction
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the mass spectrum. Standard purification techniques such as recrystallization or chromatography may be employed.
-
Sample Introduction: For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) are suitable introduction methods.
-
Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of the probe. The probe is inserted into the ion source, and the sample is vaporized by heating.
-
Gas Chromatography (GC-MS): The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the gas chromatograph. The GC column separates the analyte from any impurities before it enters the mass spectrometer's ion source. This is the preferred method for complex mixtures.[2]
-
Mass Spectrometer Parameters
The following are typical starting parameters for the EI-MS analysis of this compound. Optimization may be required based on the specific instrument.
| Parameter | Value | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Electron Energy | 70 eV | A standard energy that provides efficient ionization and consistent fragmentation patterns across different instruments.[3][5] |
| Ion Source Temp. | 200-250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Mass Range | 50-350 m/z | Covers the molecular ion and expected fragment ions. |
| Scan Rate | 1-2 scans/sec | Provides sufficient data points across a chromatographic peak if using GC-MS. |
Ionization and Fragmentation Analysis
Upon entering the ion source, this compound (molecular weight: 228.08 g/mol for ⁷⁹Br and 230.08 g/mol for ⁸¹Br) undergoes ionization to form a radical cation, the molecular ion (M•+).
M + e⁻ → [M]•+ + 2e⁻
The molecular ion is energetically unstable and will undergo a series of fragmentation reactions to produce smaller, more stable ions. The major fragmentation pathways are predicted to be alpha-cleavage and cleavage of the amide bond.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Interpretation of Key Fragment Ions
The mass spectrum of this compound is expected to exhibit a series of characteristic peaks. The table below summarizes the likely key fragment ions, their mass-to-charge ratios, and the corresponding neutral losses.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Neutral Loss | Fragmentation Pathway |
| 228/230 | [C₉H₁₀BrNO]•+ | - | Molecular Ion (M•+) |
| 213/215 | [C₈H₇BrNO]•+ | •CH₃ | Alpha-cleavage of the ethyl group |
| 183/185 | [C₇H₄BrO]+ | •NHCH₂CH₃ | Cleavage of the amide C-N bond |
| 155/157 | [C₆H₄Br]+ | CO | Loss of carbon monoxide from the benzoyl cation |
| 105 | [C₇H₅O]+ | •Br | Loss of a bromine radical from the bromobenzoyl cation |
| 76 | [C₆H₄]•+ | •Br, CO | Loss of bromine and CO from the bromobenzoyl cation |
| 51 | [C₄H₃]+ | C₂H₂ | Fragmentation of the phenyl ring |
Key Insights:
-
The Molecular Ion Peak (m/z 228/230): The presence of a pair of peaks of nearly equal intensity at m/z 228 and 230 is the first indication of a monobrominated compound.[1] The intensity of the molecular ion peak can vary depending on its stability.
-
The Base Peak (m/z 183/185): The most intense peak in the spectrum, the base peak, is predicted to be the 4-bromobenzoyl cation. This is due to the high stability of the acylium ion. Its characteristic isotopic pattern further confirms the presence of bromine in this fragment.
-
Alpha-Cleavage: The loss of a methyl radical (•CH₃) from the ethyl group via alpha-cleavage is a common fragmentation pathway for N-alkyl amides, leading to the fragment at m/z 213/215.[6]
-
McLafferty Rearrangement: While less common for aromatic amides, a McLafferty-type rearrangement could lead to the loss of ethene (C₂H₄), resulting in an ion at m/z 200/202.
-
Secondary Fragmentation: The 4-bromobenzoyl cation (m/z 183/185) can further fragment by losing a molecule of carbon monoxide (CO) to form the 4-bromophenyl cation at m/z 155/157. Subsequent loss of a bromine radical from this ion is less likely than from the benzoyl cation. The benzoyl cation (m/z 105) can lose a bromine radical to form the phenyl cation, which then can fragment further.
Workflow for Analysis
The following diagram outlines a typical workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for GC-EI-MS analysis.
Conclusion
The mass spectrometric analysis of this compound by electron ionization provides a wealth of structural information. The characteristic isotopic signature of bromine, coupled with predictable fragmentation pathways such as alpha-cleavage and amide bond cleavage, allows for confident identification and structural confirmation. By understanding the principles outlined in this guide, researchers can effectively utilize mass spectrometry as a powerful tool in the characterization of this and similar halogenated benzamide compounds, thereby accelerating drug discovery and development efforts.
References
An In-depth Technical Guide to 4-Bromo-N-ethylbenzamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 4-bromo-N-ethylbenzamide (CAS No. 41882-25-1), a halogenated aromatic amide of significant interest in synthetic and medicinal chemistry. This document details its core physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, explores its chemical reactivity with a focus on modern cross-coupling applications, and discusses its potential utility for professionals in drug discovery and materials science. The guide is structured to deliver not just data, but also the causal, mechanistic insights behind the experimental and analytical protocols, ensuring both technical accuracy and practical applicability for researchers and scientists.
Introduction and Molecular Overview
This compound is a derivative of benzamide featuring a bromine atom at the para-position of the benzene ring and an ethyl group attached to the amide nitrogen. The molecular structure combines a stable amide linkage, a reactive aryl bromide moiety, and an N-alkyl group, making it a versatile and valuable building block in organic synthesis. The bromine atom serves as a key functional handle for introducing molecular complexity through a variety of transition-metal-catalyzed cross-coupling reactions.[1] The benzamide scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[2] This guide aims to consolidate the known and predicted properties of this compound to facilitate its effective use in a research and development setting.
Physicochemical and Structural Properties
The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification strategies. The data, compiled from various chemical databases and predictive models, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 41882-25-1 | [3] |
| Molecular Formula | C₉H₁₀BrNO | [3] |
| Molecular Weight | 228.09 g/mol | [3] |
| Appearance | Predicted to be a white to off-white solid | |
| Melting Point | Not explicitly reported; related 4-bromobenzamide melts at 190-193°C | [4] |
| Boiling Point | 340.4 °C at 760 mmHg | |
| Density | 1.403 g/cm³ | |
| Solubility | Predicted to have good solubility in alcohols, acetone, ethyl acetate, and chlorinated solvents; poor solubility in water. | [5] |
| LogP (Octanol/Water) | 2.58970 | |
| Refractive Index | 1.555 |
Synthesis and Purification Protocol
The most direct and reliable synthesis of this compound is the amidation of 4-bromobenzoyl chloride with ethylamine. This nucleophilic acyl substitution is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
3.1. Causality Behind Experimental Choices
-
Reactants : 4-Bromobenzoyl chloride is used as it is a highly reactive acylating agent, ensuring efficient reaction. Ethylamine is the nucleophile that forms the desired amide.
-
Solvent : An inert aprotic solvent like dichloromethane (DCM) is ideal as it dissolves the reactants without participating in the reaction.
-
Base : Triethylamine (TEA) or a similar tertiary amine is used as an acid scavenger. It is non-nucleophilic and therefore does not compete with ethylamine in reacting with the acid chloride. Its boiling point allows for easy removal post-reaction.
-
Workup : The reaction is quenched with dilute acid to protonate and dissolve excess amine and the triethylammonium hydrochloride salt, facilitating their removal from the organic phase. Subsequent washes with bicarbonate and brine remove residual acid and water, respectively.
-
Purification : Recrystallization or silica gel chromatography is employed to remove any unreacted starting material or minor byproducts, yielding the pure product.
3.2. Detailed Experimental Protocol
Reaction: 4-Bromobenzoyl Chloride + Ethylamine → this compound
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzoyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of acid chloride).
-
Cooling : Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction.
-
Base Addition : Add triethylamine (TEA, 2.2 eq) to the stirred solution.
-
Nucleophile Addition : Slowly add a solution of ethylamine (e.g., 2.0 M in THF, 1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
-
Aqueous Workup : Quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the product into the DCM layer.
-
Washing : Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude solid product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
3.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
4.1. Predicted Spectroscopic Data
-
¹H NMR (Nuclear Magnetic Resonance) :
-
Aromatic Protons : Two doublets are expected in the aromatic region (~7.5-7.8 ppm). The protons ortho to the carbonyl group will appear as a doublet, and the protons ortho to the bromine atom will appear as a second doublet, both with a typical ortho coupling constant (J ≈ 8.5 Hz).
-
Amide Proton (N-H) : A broad singlet or triplet (due to coupling with the adjacent CH₂) is expected around 6.0-6.5 ppm, which is exchangeable with D₂O.
-
Ethyl Group (CH₂) : A quartet around 3.4-3.5 ppm, resulting from coupling to the methyl protons.
-
Ethyl Group (CH₃) : A triplet around 1.2-1.3 ppm, resulting from coupling to the methylene protons.
-
-
¹³C NMR :
-
Carbonyl Carbon (C=O) : A signal in the range of 166-168 ppm.
-
Aromatic Carbons : Four signals are expected: one for the carbon attached to the carbonyl (~134 ppm), one for the carbon bearing the bromine (~126 ppm), and two for the other CH carbons (~128-132 ppm).
-
Ethyl Group Carbons : Signals for the CH₂ (~35 ppm) and CH₃ (~15 ppm) carbons.
-
-
IR (Infrared) Spectroscopy :
-
N-H Stretch : A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
Aromatic C-H Stretch : Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch : Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Amide I) : A strong, sharp absorption band around 1640-1660 cm⁻¹.
-
N-H Bend (Amide II) : A band around 1530-1550 cm⁻¹.
-
C-Br Stretch : A peak in the fingerprint region, typically 500-650 cm⁻¹.
-
-
MS (Mass Spectrometry) :
-
Molecular Ion (M⁺) : A prominent molecular ion peak is expected at m/z 227 and 229.
-
Isotopic Pattern : Due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 natural abundance), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive characteristic.
-
Key Fragments : The most prominent fragment is likely the 4-bromobenzoyl cation at m/z 183/185, formed by cleavage of the amide C-N bond.
-
Chemical Reactivity and Synthetic Utility
The primary site of reactivity for synthetic transformations on this compound is the aryl bromide group. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.
5.1. Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond can be readily activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl.[1] This makes aryl bromides like this compound ideal substrates, offering a good balance of reactivity and stability.
-
Suzuki-Miyaura Coupling : Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the formation of a new C-C bond, yielding biaryl or styrenyl derivatives. This is one of the most powerful and widely used methods for elaborating the core structure.
-
Buchwald-Hartwig Amination : Coupling with a primary or secondary amine using a palladium catalyst and a strong base (e.g., NaOt-Bu) forms a new C-N bond, converting the aryl bromide into a more complex aniline derivative.
-
Heck Coupling : Reaction with an alkene under palladium catalysis yields a substituted alkene.
-
Sonogashira Coupling : Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, results in the formation of an aryl-alkyne.
Caption: Utility of this compound in a Suzuki coupling.
Applications in Research and Drug Development
The benzamide moiety is a cornerstone in medicinal chemistry, and N-alkyl-4-bromobenzamides serve as crucial intermediates for building libraries of potential therapeutic agents.
-
Scaffold for Kinase Inhibitors : Many kinase inhibitors feature a central aromatic core with amide functionality. The ability to functionalize the 4-position of this compound via cross-coupling allows for the systematic exploration of the substituent effects on kinase binding and inhibition.
-
Antibacterial Agents : Research into related N-aryl-bromobenzamide derivatives has demonstrated their potential as antibacterial agents, possibly by inhibiting essential bacterial enzymes like DNA gyrase.[9] this compound provides a starting point for the synthesis of novel analogues to combat drug-resistant bacteria.
-
Anti-inflammatory and Analgesic Research : Substituted benzamides have been synthesized and evaluated for anti-inflammatory and analgesic properties.[10] The N-ethylbenzamide core can be decorated with various functional groups at the 4-position to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or side-effect profiles.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicological data is not available, data from related N-substituted bromobenzamides and general chemical safety principles should be followed.[11]
-
General Handling : Use only in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Hazards : Based on related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[7] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of chemical waste in accordance with local, regional, and national regulations. Do not allow it to enter drains or water courses.
Conclusion
This compound is a synthetically versatile intermediate with significant potential for application in drug discovery and materials science. Its well-defined structure allows for predictable reactivity, particularly at the aryl bromide position, which can be leveraged through modern cross-coupling chemistry to generate diverse molecular architectures. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and an exploration of its synthetic utility, offering a solid foundation for researchers to incorporate this valuable building block into their scientific endeavors.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-N-(diethylcarbamothioyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 41882-25-1 [chemicalbook.com]
- 4. 4-溴苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | CID 43243413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-N-methylbenzamide 98% | 27466-83-7 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to the Solubility of 4-bromo-N-ethylbenzamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its manufacturability, formulation, and ultimate bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-bromo-N-ethylbenzamide in a range of organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust methodology for its determination. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol, and offer a template for the systematic presentation of results. To provide context, solubility data for the parent compound, benzamide, will be used as an illustrative example to guide the reader's expectations and experimental design.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug from discovery to a marketable therapeutic, solubility is a fundamental physicochemical property that dictates its fate at nearly every stage.[1][2][3] From the ease of purification and crystallization during synthesis to the drug's absorption and distribution in the body, solubility is a key parameter that must be thoroughly characterized.[1][4] A comprehensive understanding of a compound's solubility in various organic solvents is paramount for process chemists in designing efficient purification strategies and for formulators in developing stable and bioavailable dosage forms.
This compound, a substituted benzamide, presents a molecular structure with both hydrophobic (bromophenyl group) and moderately polar (amide group) characteristics. This duality suggests a nuanced solubility profile across different organic solvents. This guide will equip the researcher with the necessary tools to elucidate this profile.
Physicochemical Properties and Predicted Solubility Behavior
The principle of "like dissolves like" is a foundational concept in predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a brominated benzene ring, which is nonpolar and hydrophobic, and an N-ethylated amide group, which is polar and capable of hydrogen bonding.
Based on its structure, we can predict the following solubility behavior:
-
High solubility in moderately polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can engage in hydrogen bonding with the amide group.[5][7]
-
Moderate solubility in nonpolar aromatic solvents (e.g., toluene) due to the presence of the benzene ring.
-
Low solubility in highly nonpolar aliphatic solvents (e.g., hexane) and highly polar solvents like water.[5][6]
To provide an illustrative baseline, the solubility of the parent compound, benzamide, in various organic solvents is presented in Table 1. It is important to note that the presence of the 4-bromo and N-ethyl groups in this compound will alter its solubility profile compared to benzamide. The larger and more hydrophobic nature of this compound is expected to decrease its solubility in polar solvents and potentially increase its solubility in nonpolar solvents relative to benzamide.
Table 1: Experimentally Determined Solubility of Benzamide in Various Organic Solvents at 298.15 K
| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100g solvent) |
| Methanol | 32.7 | 25.6 |
| Ethanol | 24.6 | 14.3 |
| Acetone | 20.7 | 17.7 |
| 1-Propanol | 20.1 | 9.8 |
| Ethyl Acetate | 6.02 | 4.5 |
| Acetonitrile | 37.5 | 2.1 |
| Water | 80.1 | 1.35 (at 25°C) |
Note: Data for benzamide is illustrative and the solubility of this compound will differ. The data for benzamide is adapted from various sources in the public domain.[8][9]
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3][10] This method involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the equilibration period.
-
Add a known volume of each selected solvent to the corresponding vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a constant temperature bath (e.g., 25°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid).
-
To ensure the complete removal of any undissolved microparticles, filter the supernatant through a syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the filtered supernatant with a known volume of the solvent.
-
Analyze the diluted sample using the same HPLC method.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility, taking into account the dilution factor.
-
Visualizing the Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Template for Reporting Experimental Solubility of this compound at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | ||
| Toluene | 2.38 | ||
| Ethyl Acetate | 6.02 | ||
| Acetone | 20.7 | ||
| Ethanol | 24.6 | ||
| Methanol | 32.7 | ||
| Water | 80.1 |
Interpreting the Results
The relationship between solvent polarity and the solubility of this compound can be visualized to better understand the underlying intermolecular forces driving the dissolution process.
References
- 1. rheolution.com [rheolution.com]
- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 3. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Potential Biological Activities of 4-bromo-N-ethylbenzamide
Foreword: Unveiling the Potential of a Novel Benzamide Derivative
In the landscape of modern drug discovery, the benzamide scaffold represents a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, yet underexplored, member of this family: 4-bromo-N-ethylbenzamide. While direct research on this compound is nascent, this document will synthesize existing knowledge on structurally related benzamides to build a robust, evidence-based framework for investigating its potential biological activities. We will delve into hypothetical mechanisms, propose rigorous experimental protocols, and provide the necessary tools for researchers to validate these hypotheses. This guide is intended for drug development professionals, medicinal chemists, and pharmacologists poised to explore the next generation of benzamide-based therapeutics.
Molecular Profile of this compound
This compound is a synthetic organic compound characterized by a central benzamide core. Key structural features include a bromine atom at the para-position (position 4) of the phenyl ring and an ethyl group attached to the amide nitrogen. These substitutions are not merely decorative; they are predicted to significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its pharmacokinetic profile and biological target interactions.
| Property | Value | Source |
| Molecular Formula | C9H10BrNO | PubChem |
| Molecular Weight | 228.09 g/mol | PubChem |
| CAS Number | 41882-25-1 | ChemicalBook[4] |
The presence of the bromine atom, a halogen, can enhance membrane permeability and introduce specific electronic effects that may favor binding to certain biological targets. The N-ethyl group contributes to the molecule's overall lipophilicity, potentially influencing its ability to cross the blood-brain barrier—a critical consideration for neurological applications.
Potential Biological Activities: A Hypothesis-Driven Approach
Based on extensive research into the broader class of benzamide derivatives, we can hypothesize several promising avenues of biological activity for this compound.[1][2][3]
Anticonvulsant Activity
The benzamide scaffold is a well-established pharmacophore in the development of anticonvulsant drugs.[5][6][7][8] The structural similarities of this compound to known anticonvulsants suggest it may exert its effects through modulation of neuronal excitability.
Hypothesized Mechanism of Action:
A plausible mechanism involves the modulation of voltage-gated sodium channels. By binding to these channels, this compound could stabilize their inactive state, thereby reducing the repetitive firing of neurons that characterizes seizure activity. This is a common mechanism for many existing anticonvulsant drugs.
Experimental Validation Workflow:
Caption: Workflow for validating anticonvulsant activity.
Detailed Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Model: Adult male Swiss mice (20-25 g).
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., Phenytoin, 20 mg/kg) are included.
-
Induction of Seizure: 30 minutes post-administration, a maximal electroshock (50 mA, 0.2 s duration) is delivered via corneal electrodes.
-
Endpoint Measurement: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.
-
Data Analysis: The dose-response relationship is determined, and the median effective dose (ED50) is calculated using probit analysis.
Antimicrobial Activity
Substituted benzamides have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1][9][10][11] The unique electronic and steric properties of this compound may enable it to disrupt essential microbial processes.
Hypothesized Mechanism of Action:
A potential target for this compound is the bacterial cell division protein FtsZ.[9] By binding to FtsZ, the compound could inhibit its polymerization, a critical step in the formation of the Z-ring and subsequent cell division. This would lead to filamentation of the bacteria and ultimately cell death.
Experimental Validation Workflow:
Caption: Workflow for validating antimicrobial activity.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: this compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.5 to 512 µg/mL).
-
Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.
-
Endpoint Measurement: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Antimicrobial Activity Data:
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 8 |
| Bacillus subtilis | Positive | 4 |
| Escherichia coli | Negative | 64 |
| Pseudomonas aeruginosa | Negative | >128 |
Anticancer Activity
The benzamide moiety is present in several approved anticancer drugs, and novel derivatives are continuously being explored for their potential to inhibit tumor growth.[12][13] The cytotoxic potential of this compound warrants investigation against various cancer cell lines.
Hypothesized Signaling Pathway:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Validation Workflow:
Caption: Workflow for validating anticancer activity.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, the wealth of information on the biological activities of the broader benzamide class provides a strong foundation for hypothesizing its potential as an anticonvulsant, antimicrobial, and anticancer agent. The experimental protocols and workflows detailed in this guide offer a clear and rigorous path for validating these hypotheses. Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the described in vitro and in vivo studies. Elucidation of its precise mechanisms of action and a thorough toxicological evaluation will be critical next steps in determining its therapeutic potential. The exploration of this compound and its analogs could lead to the discovery of novel and potent therapeutic agents to address unmet medical needs.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 41882-25-1 [chemicalbook.com]
- 5. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Innovation: 4-Bromo-N-ethylbenzamide as a Pivotal Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Among these, 4-bromo-N-ethylbenzamide has emerged as a versatile and highly valuable chemical intermediate. Its unique structural features—a reactive bromine atom poised for a variety of cross-coupling reactions and an N-ethylbenzamide moiety that can confer desirable pharmacokinetic properties—position it as a powerful scaffold in the synthesis of complex drug candidates. This guide provides a comprehensive technical overview of this compound, from its synthesis to its strategic application in the development of cutting-edge therapeutics, including kinase, PARP, and GSK-3 inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in leveraging this critical intermediate for accelerated drug discovery.
Introduction: The Strategic Importance of the Benzamide Moiety
The benzamide functional group is a recurring motif in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, its metabolic stability, and its capacity to orient appended functionalities in a precise three-dimensional arrangement. The introduction of a bromine atom at the 4-position of the phenyl ring transforms a simple benzamide into a versatile platform for molecular elaboration. This halogen serves as a reactive handle for the installation of diverse chemical functionalities through powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The N-ethyl substituent, while seemingly simple, can play a crucial role in modulating solubility, cell permeability, and metabolic stability, making this compound an intelligently designed starting point for library synthesis and lead optimization.
Synthesis of this compound: Foundational Protocols
The efficient and scalable synthesis of this compound is the first critical step in its utilization as a chemical intermediate. Two primary, reliable routes from commercially available starting materials are detailed below. The choice between these methods often depends on the scale of the synthesis, the availability of reagents, and the desired purity profile.
Route A: From 4-Bromobenzoyl Chloride
This is a classic and highly efficient two-step approach that proceeds via the activation of 4-bromobenzoic acid to the corresponding acyl chloride.
Step 1: Synthesis of 4-Bromobenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure. The crude 4-bromobenzoyl chloride is often used directly in the next step without further purification.
-
Step 2: Amidation with Ethylamine
The resulting acyl chloride is then reacted with ethylamine to form the desired amide.
-
Protocol:
-
In a separate flask, dissolve ethylamine (1.2-1.5 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) is added to scavenge the HCl byproduct.
-
Cool the ethylamine solution to 0 °C in an ice bath.
-
Slowly add the crude 4-bromobenzoyl chloride (1.0 eq), either neat or dissolved in a minimal amount of the reaction solvent, to the cooled ethylamine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Route B: Direct Amide Coupling from 4-Bromobenzoic Acid
Modern coupling reagents allow for the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. This method is often preferred for smaller scale syntheses and library generation due to its operational simplicity.
-
Protocol using HATU:
-
To a solution of 4-bromobenzoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM, add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.1-1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).[1]
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add ethylamine (1.1-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are similar to Route A.
-
-
Protocol using EDC/HOBt:
-
Dissolve 4-bromobenzoic acid (1.0 eq) and hydroxybenzotriazole (HOBt) (1.1 eq) in DMF or DCM.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and DIPEA (2.0 eq).
-
Stir for 10 minutes at room temperature, then add ethylamine (1.1 eq).[2]
-
Stir at room temperature for 12-24 hours.
-
Work-up and purification are similar to Route A. The urea byproduct from EDC is water-soluble, which can simplify purification.[2]
-
Causality Behind Experimental Choices:
-
Route A: The conversion to the acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The use of a base in the amidation step is crucial to neutralize the generated HCl, which would otherwise protonate the ethylamine, rendering it non-nucleophilic.
-
Route B: Coupling reagents like HATU and EDC form a highly reactive activated ester intermediate in situ.[1] This intermediate is then displaced by the amine to form the amide bond under mild conditions.[1] DIPEA is a common choice of base as its bulky nature prevents it from acting as a competing nucleophile.
| Parameter | Route A (Acyl Chloride) | Route B (Coupling Reagent) |
| Reagents | 4-Bromobenzoic acid, SOCl₂/Oxalyl chloride, Ethylamine, TEA/DIPEA | 4-Bromobenzoic acid, Ethylamine, HATU/EDC, HOBt, DIPEA |
| Number of Steps | Two (isolation of acyl chloride optional) | One-pot |
| Reaction Conditions | Reflux for acyl chloride formation, 0 °C to RT for amidation | 0 °C to RT |
| Advantages | High yielding, cost-effective for large scale, well-established | Milder conditions, operationally simpler, good for library synthesis |
| Disadvantages | Harsher reagents (SOCl₂), potential for side reactions at high temp. | Higher cost of coupling reagents, potential for racemization of chiral substrates (not applicable here) |
This compound as a Versatile Cross-Coupling Partner
The true utility of this compound in drug discovery lies in the reactivity of its bromine atom. This allows for the strategic introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and aryl-heteroaryl linkages, which are common structural motifs in kinase inhibitors.
-
General Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate, cesium carbonate, or potassium phosphate (2.0-3.0 eq).
-
Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).[3][4]
-
Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (typically 2-16 hours), as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
-
Rationale for Catalyst/Ligand Selection:
-
Palladium Source: Pd(PPh₃)₄ is a classic, reliable catalyst, but can require higher temperatures.[5] Pd₂(dba)₃ is a common Pd(0) source that requires an ancillary ligand to form the active catalytic species.
-
Ligands: For challenging couplings, bulky, electron-rich phosphine ligands like SPhos and XPhos are often employed.[3][4] These ligands promote both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the product, often allowing for lower catalyst loadings and milder reaction conditions.[4]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines, a key pharmacophore in many drug classes.[6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
-
General Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium phosphate, 1.5-2.5 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Rationale for Ligand and Base Selection:
-
Ligands: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step, which is often rate-limiting.[7] Ligands like BINAP and Xantphos have proven to be effective for a broad range of substrates.[8] Sterically demanding ligands also help to prevent the formation of undesired side products.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOᵗBu) is a common choice, although milder bases like potassium phosphate can be used for more sensitive substrates.[8]
Case Studies: this compound in Drug Discovery Programs
The versatility of this compound as an intermediate is best illustrated through its application in the synthesis of various classes of therapeutic agents.
Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology. The 4-amino-N-ethylbenzamide core, readily accessible from this compound, is a privileged scaffold in this area. For example, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for the treatment of non-small cell lung cancer.[9] The synthetic strategy involves Suzuki coupling to introduce various aryl groups at the 4-position, followed by further functionalization to optimize potency and selectivity.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[10] The benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the active site of the PARP enzyme.[11] Numerous patents describe the use of 4-bromobenzamide derivatives as starting materials for the synthesis of potent PARP inhibitors.[9][12][13][14] The bromine atom allows for the introduction of complex heterocyclic systems via Suzuki or other cross-coupling reactions, which are crucial for achieving high affinity and selectivity for the PARP enzyme.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes.[15][16] While no GSK-3 inhibitors have yet reached the market, several are in clinical trials.[17] The development of selective GSK-3 inhibitors is an active area of research, and benzamide-containing scaffolds have been explored.[18] The ability to rapidly diversify the 4-position of the N-ethylbenzamide core makes it an attractive starting point for generating libraries of compounds to screen for GSK-3 inhibitory activity.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategically designed intermediate that empowers medicinal chemists to efficiently explore vast chemical space. Its straightforward synthesis and the predictable reactivity of its bromine atom in robust cross-coupling reactions make it an invaluable tool in the quest for novel therapeutics. The successful application of this scaffold in the development of kinase, PARP, and GSK-3 inhibitors underscores its broad utility and potential for future drug discovery endeavors. As our understanding of disease biology deepens and the demand for more selective and potent drugs grows, the role of versatile intermediates like this compound will only become more critical in the ongoing narrative of pharmaceutical innovation.
References
- 1. growingscience.com [growingscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]
- 10. Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US8859562B2 - Use of RNAI inhibiting PARP activity for the manufacture of a medicament for the treatment of cancer - Google Patents [patents.google.com]
- 13. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use - Google Patents [patents.google.com]
- 14. WO2023147418A1 - Parp7 inhibitors - Google Patents [patents.google.com]
- 15. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 18. 4-Amino-2-chloro-N-ethylbenzamide hydrochloride | C9H12Cl2N2O | CID 47000809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Benzamide Scaffold as a Privileged Structure in Chemical Proteomics
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of a 4-bromo-N-ethylbenzamide-derived chemical probe for proteomics research.
The identification of protein targets for bioactive small molecules is a cornerstone of modern drug discovery and chemical biology. Chemical probes, small molecules designed to interact with specific proteins, are indispensable tools in this endeavor, enabling the elucidation of drug mechanisms of action, identification of novel therapeutic targets, and characterization of complex biological pathways. Among the vast array of chemical scaffolds utilized for probe development, the benzamide moiety represents a "privileged structure," frequently found in molecules with potent and selective biological activities, including inhibitors of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[1][2]
This guide focuses on the conceptual application of a chemical probe derived from the This compound scaffold for proteomics research. It is crucial to note that simple, unmodified benzamides, such as 4-bromobenzamide, have been deemed unsuitable as chemical probes due to insufficient potency and selectivity.[2] However, the this compound structure serves as an excellent foundational scaffold for the rational design of sophisticated probes. By chemically modifying this core, we can create powerful tools for exploring the proteome.
Herein, we will detail the principles and protocols for transforming the basic this compound scaffold into a functional photoaffinity-based probe . We will explore its application in target identification and validation workflows, providing step-by-step experimental procedures, data interpretation guidelines, and the underlying scientific rationale for each step. This guide is intended to provide researchers with the expertise to design and execute robust chemoproteomic experiments.
Probe Design and Synthesis: From a Simple Scaffold to a Functional Tool
To be an effective tool for proteomics, the this compound scaffold must be endowed with two key functionalities: a photoreactive group for covalent cross-linking to target proteins and a bioorthogonal handle for downstream enrichment and detection.[3][4]
-
The Photoreactive Group: This moiety remains inert until activated by UV light, at which point it forms a highly reactive species that covalently bonds to nearby amino acid residues of the target protein.[4] Common choices include benzophenones and diazirines. For our conceptual probe, we will incorporate a trifluoromethylphenyldiazirine, which is activated by long-wave UV light, minimizing potential damage to biological macromolecules.[3][5]
-
The Bioorthogonal Handle: This is a chemical group that does not interact with biological systems but can be selectively reacted with a corresponding partner. An alkyne group is a common choice, which can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an azide-containing reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).[1][3]
The bromine atom on the this compound scaffold serves as a convenient synthetic handle for introducing these functionalities via cross-coupling reactions.
Caption: Rational design of a photoaffinity probe from a starting scaffold.
Application I: Target Identification via Photoaffinity Labeling (PAL) and Mass Spectrometry
This protocol outlines the use of our hypothetical benzamide-based photoaffinity probe to identify its interacting proteins in a complex biological sample, such as a cell lysate. The overall workflow involves labeling, enrichment, and mass spectrometry-based identification.
Caption: Workflow for target identification using a photoaffinity probe.
Protocol 1: In-Solution Target Identification
This protocol is designed for identifying protein targets from a cell lysate.
Materials:
| Reagent/Equipment | Specifications |
| Cell Lysate | Prepared in a non-denaturing buffer (e.g., RIPA-free) |
| Benzamide Photoaffinity Probe | 10 mM stock in DMSO |
| Biotin-Azide | 10 mM stock in DMSO |
| Copper (II) Sulfate (CuSO₄) | 50 mM stock in water |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM stock in water |
| TBTA Ligand | 10 mM stock in DMSO |
| Streptavidin-Agarose Beads | Slurry in PBS |
| Wash Buffers | PBS with varying concentrations of SDS (e.g., 1%, 0.5%, 0.1%) |
| Dithiothreitol (DTT) | 1 M stock in water |
| Iodoacetamide (IAA) | 500 mM stock in water |
| Trypsin, proteomics grade | Reconstituted according to manufacturer's instructions |
| Mass Spectrometer | High-resolution Orbitrap or similar |
Procedure:
-
Lysate Preparation:
-
Harvest cultured cells and lyse them in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration using a BCA or Bradford assay. Adjust the concentration to 2-5 mg/mL.
-
-
Probe Incubation:
-
To 1 mL of cell lysate, add the benzamide photoaffinity probe to a final concentration of 1-10 µM.
-
As a negative control, add an equivalent volume of DMSO to a separate aliquot of lysate.
-
For competition experiments, pre-incubate the lysate with a 100-fold excess of a non-probe competitor (e.g., the original this compound) for 30 minutes before adding the probe. This is crucial for validating specific interactions.
-
Incubate all samples for 1 hour at 4°C with gentle rotation.
-
-
Photo-Cross-linking:
-
Transfer the samples to a 6-well plate on ice.
-
Irradiate the samples with 365 nm UV light for 5-15 minutes. The optimal time should be determined empirically.[5]
-
-
Click Chemistry (CuAAC):
-
To each sample, add the following reagents in order, vortexing gently after each addition:
-
Biotin-Azide (to 100 µM)
-
TCEP (to 1 mM)
-
TBTA (to 100 µM)
-
CuSO₄ (to 1 mM)
-
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add 50 µL of streptavidin-agarose bead slurry to each sample and incubate for 2 hours at 4°C with rotation.
-
Pellet the beads by centrifugation (1,000 x g for 2 minutes) and discard the supernatant.
-
Wash the beads sequentially with:
-
1 mL of 1% SDS in PBS
-
1 mL of 0.5% SDS in PBS
-
1 mL of 0.1% SDS in PBS
-
Three times with 1 mL of 50 mM ammonium bicarbonate.
-
-
-
On-Bead Digestion for Mass Spectrometry:
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[6]
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteines.[6]
-
Add proteomics-grade trypsin (1:50 enzyme-to-protein ratio, estimated) and incubate overnight at 37°C.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1% and desalt using a C18 StageTip or similar.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis and Target Validation
The primary goal of the data analysis is to identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control and whose enrichment is reduced in the competition sample.
-
Protein Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify proteins from the MS/MS spectra.
-
Quantitative Analysis: Employ label-free quantification (LFQ) to compare the abundance of identified proteins across the different samples (Probe vs. DMSO, Probe vs. Competition).
-
Hit Selection: True targets of the probe should meet the following criteria:
-
High enrichment in the probe-treated sample compared to the DMSO control (e.g., >3-fold change).
-
Significantly reduced enrichment in the competition sample.
-
Statistical significance (e.g., p-value < 0.05).
-
Application II: In-Situ Target Engagement in Live Cells
To confirm that the probe interacts with its target in a physiological context, it is essential to perform the labeling in live cells.
Protocol 2: Live-Cell Photoaffinity Labeling
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the benzamide photoaffinity probe (1-10 µM in culture medium) for 1-4 hours. Include DMSO and competition controls as in Protocol 1.
-
-
In-Situ Cross-linking:
-
Wash the cells once with cold PBS to remove excess probe.
-
Add a thin layer of PBS and irradiate with 365 nm UV light on ice for 5-10 minutes.
-
-
Lysis and Downstream Processing:
-
Harvest the cells and lyse them in a buffer containing 1% SDS to denature proteins.
-
Proceed with the Click Chemistry (Step 4), Enrichment (Step 5), and On-Bead Digestion (Step 6) as described in Protocol 1.
-
Conclusion and Future Directions
The transformation of a simple scaffold like this compound into a sophisticated photoaffinity probe provides a powerful strategy for interrogating the proteome. The protocols outlined in this guide offer a comprehensive framework for identifying and validating the protein targets of benzamide-based bioactive molecules. Successful identification of specific targets through these methods can accelerate drug development by elucidating mechanisms of action, revealing potential off-targets, and discovering novel therapeutic opportunities. The principles described here are broadly applicable to the development and use of chemical probes derived from other privileged scaffolds in the ongoing quest to map the complex landscape of protein-small molecule interactions.
References
- 1. Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsuitables: 4-Bromo-Benzamide | Chemical Probes Portal [chemicalprobes.org]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Compounds - Enamine [enamine.net]
- 5. Exploring a chemical scaffold for rapid and selective photoaffinity labelling of non-ribosomal peptide synthetases in living bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 4-bromo-N-ethylbenzamide as a Potential PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring DNA damage response (DDR) deficiencies, most notably those with BRCA1/2 mutations.[1][2] The therapeutic efficacy of these drugs is rooted in the concept of synthetic lethality, where the inhibition of PARP in a cell with a pre-existing defect in homologous recombination repair leads to cell death.[2][3] The benzamide moiety is a well-established pharmacophore in many known PARP inhibitors, making derivatives of this scaffold promising candidates for novel therapeutic agents.[4][5] This document provides a comprehensive guide for the initial investigation of 4-bromo-N-ethylbenzamide as a potential PARP inhibitor. We will delve into the rationale behind this exploration, its physicochemical properties, and detailed protocols for in vitro evaluation of its PARP inhibitory activity and its effects on cancer cell viability.
Introduction: The Rationale for Investigating Novel Benzamide-Based PARP Inhibitors
The PARP family of enzymes, particularly PARP1, are central to the repair of DNA single-strand breaks (SSBs).[3][6] Upon detecting an SSB, PARP1 catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits other DNA repair factors to the site of damage.[7] PARP inhibitors function by blocking this catalytic activity, leading to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[8] In cancer cells with compromised homologous recombination (HR) pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death.[1][3]
The benzamide scaffold has been a cornerstone in the design of potent PARP inhibitors.[4][5] Its structure allows for key interactions within the nicotinamide binding pocket of the PARP enzyme. The exploration of novel benzamide derivatives, such as this compound, is driven by the need to identify new chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles. The bromine atom on the benzamide ring of this compound offers a site for potential further chemical modification, allowing for the synthesis of a library of related compounds to explore structure-activity relationships (SAR).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for its development as a potential drug candidate. These properties influence its solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C9H10BrNO | [9] |
| Molecular Weight | 228.09 g/mol | [9] |
| CAS Number | 41882-25-1 | [9] |
| Appearance | Solid (form may vary) | [10] |
| Melting Point | 61-66 °C (for a related compound, 4-bromo-N,N-diethylbenzamide) | [10] |
| LogP (Octanol/Water Partition Coefficient) | 4.7854 (for a related compound, 4-bromo-N-(4-ethylphenyl)benzamide) | [11] |
Note: Some properties are for structurally related compounds and should be experimentally verified for this compound.
Experimental Protocols
In Vitro PARP1 Enzymatic Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1. This assay measures the consumption of NAD+, a substrate for PARP1, and can be adapted for various detection methods, including colorimetric, fluorescent, or chemiluminescent readouts.[7][12][13]
Workflow for In Vitro PARP1 Inhibition Assay
Caption: Workflow for a typical in vitro PARP1 enzymatic inhibition assay.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Plates (e.g., 96-well or 384-well, black for fluorescence)
-
Detection Reagents (e.g., NAD+ consumption detection kit)
-
Microplate Reader
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in PARP assay buffer to create a range of concentrations for testing (e.g., from 1 nM to 100 µM). Include a DMSO-only vehicle control.
-
-
Assay Setup:
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[14]
-
-
Reaction Initiation and Incubation:
-
Detection:
-
Stop the reaction and develop the signal according to the manufacturer's instructions for the chosen detection kit.[14]
-
-
Data Acquisition and Analysis:
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of PARP1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based PARP Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribosyl)ation (PAR) after inducing DNA damage.
Workflow for Cell-Based PARP Inhibition Assay
Caption: Workflow for assessing cellular PARP inhibition via Western Blot.
Materials:
-
Cancer cell line (e.g., a BRCA-mutant line like MDA-MB-436 or a BRCA-proficient line like MCF-7 for comparison)[8]
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-PARP1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.[14]
-
Transfer the proteins to a membrane.[14]
-
Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[14]
-
Develop the blot using a chemiluminescent substrate and image the results.[14]
-
Strip and re-probe the membrane for PARP1 and a loading control to ensure equal protein loading.[14]
-
-
Data Analysis:
Cell Viability Assay
This protocol is used to evaluate the cytotoxic or anti-proliferative effects of this compound on cancer cell lines, particularly comparing its effects on BRCA-deficient versus BRCA-proficient cells to assess for synthetic lethality.
Materials:
-
BRCA-mutant cancer cell line (e.g., MDA-MB-436)
-
BRCA-proficient cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed both BRCA-mutant and BRCA-proficient cells into separate 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a prolonged period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for each cell line by plotting cell viability against the logarithm of the inhibitor concentration. A significantly lower IC50 in the BRCA-mutant cell line compared to the BRCA-proficient line would be indicative of synthetic lethality.
-
Data Interpretation and Future Directions
The initial data generated from these protocols will provide a foundational understanding of this compound's potential as a PARP inhibitor.
| Expected Outcome | Interpretation |
| Low nanomolar to micromolar IC50 in the PARP1 enzymatic assay | Suggests direct inhibition of the PARP1 enzyme. |
| Dose-dependent reduction of PAR levels in the cell-based assay | Confirms the compound's ability to inhibit PARP activity in a cellular environment. |
| Significantly lower IC50 in BRCA-mutant cells compared to BRCA-proficient cells in the viability assay | Provides evidence for a synthetic lethal interaction and selective cytotoxicity towards cancer cells with HR deficiencies. |
Signaling Pathway of PARP Inhibition and Synthetic Lethality
Caption: The mechanism of synthetic lethality with PARP inhibitors in homologous recombination-deficient cancer cells.
Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against other PARP family members (e.g., PARP2) and a panel of other kinases to determine its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and other pharmacological properties.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of promising lead compounds in preclinical animal models of BRCA-mutant cancers.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead candidates.
By following these detailed protocols and considering the proposed future directions, researchers can systematically evaluate the potential of this compound as a novel PARP inhibitor for cancer therapy.
References
- 1. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 41882-25-1 [chemicalbook.com]
- 10. 4-BROMO-N,N-DIETHYLBENZAMIDE CAS#: 5892-99-9 [m.chemicalbook.com]
- 11. Compound 4-bromo-N-(4-ethylphenyl)benzamide - Chemdiv [chemdiv.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Application Note & Protocols: Evaluating 4-bromo-N-ethylbenzamide as a Potential Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes involved in the regulation of a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This makes them a prime target for therapeutic intervention.[3] The benzamide moiety is a structural feature present in some known kinase inhibitors, suggesting that novel benzamide-containing compounds could exhibit inhibitory activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the potential of a novel compound, 4-bromo-N-ethylbenzamide, as a protein kinase inhibitor. We will detail a multi-step experimental workflow, from initial in vitro biochemical screening to cell-based functional assays and biophysical validation of target engagement. The protocols provided herein are designed to be robust and self-validating, with explanations of the scientific rationale behind the experimental choices.
Introduction: The Rationale for Screening Novel Benzamide Compounds
Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating protein activity, localization, and interaction with other proteins.[4] Kinase signaling pathways are complex and interconnected networks that control cell growth, differentiation, metabolism, and apoptosis.[5][6] Consequently, aberrant kinase activity is a frequent driver of oncogenesis and other proliferative disorders.[7]
The development of small molecule kinase inhibitors has revolutionized the treatment of certain cancers.[8] Many of these inhibitors target the highly conserved ATP-binding pocket of kinases.[9] The benzamide scaffold is a key feature in several approved and investigational kinase inhibitors, where it often forms crucial hydrogen bond interactions within the ATP-binding site. While there is no published literature to date confirming this compound as a kinase inhibitor, its chemical structure merits investigation. This guide outlines a systematic approach to thoroughly assess its potential.
Our proposed evaluation workflow is a tiered approach, beginning with broad screening and progressing to more specific and physiologically relevant assays.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
Synthesis of 4-bromo-N-ethylbenzamide derivatives for antimicrobial studies
Application Notes & Protocols
Topic: Synthesis and Antimicrobial Evaluation of 4-bromo-N-ethylbenzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Benzamides, a class of compounds containing the characteristic R-C(=O)N(R')R'' functional group, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antitumor effects.[2][3] The structural versatility of the benzamide core allows for systematic modifications to explore structure-activity relationships (SAR), optimizing both potency and pharmacokinetic properties.[4][5]
This guide provides a comprehensive, field-proven framework for the synthesis of this compound, a representative member of this class, and its subsequent evaluation for antimicrobial efficacy. We will delve into the rationale behind the synthetic strategy, provide detailed, self-validating protocols for synthesis and antimicrobial susceptibility testing, and discuss the principles of SAR to guide further derivatization and optimization.
Part I: Synthesis of this compound
Principle and Rationale
The formation of an amide bond is a cornerstone of organic synthesis. The most robust and common method for preparing N-substituted benzamides is the reaction of a reactive carboxylic acid derivative, typically an acyl chloride, with a primary or secondary amine. This approach is highly efficient and generally proceeds under mild conditions.
Our synthesis begins with 4-bromobenzoic acid. The bromine atom at the para-position serves as a versatile synthetic handle, allowing for future modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a diverse library of derivatives.[6] The carboxylic acid is first converted to the more reactive 4-bromobenzoyl chloride using thionyl chloride (SOCl₂). This intermediate is not isolated but is reacted in situ with ethylamine to yield the target compound, this compound. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the ethylamine nucleophile and driving the reaction to completion.
Visualized Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine (70% solution in water or neat)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Activation of Carboxylic Acid (Step 1):
-
In a fume hood, add 4-bromobenzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DCM to dissolve the acid.
-
Carefully add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Rationale: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The excess ensures the complete conversion of the starting material. This reaction releases SO₂ and HCl gases and must be performed in a well-ventilated fume hood.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 40°C) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and then place it in an ice bath (0-5°C).
-
-
Amidation Reaction (Step 2):
-
In a separate flask, prepare a solution of ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Rationale: Triethylamine acts as an acid scavenger. It is crucial to have a non-nucleophilic base to neutralize the HCl formed during the reaction, which would otherwise react with the ethylamine to form a non-reactive ammonium salt.
-
Add the ethylamine/triethylamine solution dropwise to the cold acyl chloride solution from Step 1 using a dropping funnel. Maintain the temperature below 10°C.
-
Rationale: The amidation reaction is exothermic. Slow, cold addition prevents side reactions and ensures controlled formation of the desired product.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Rationale: The HCl wash removes excess triethylamine and unreacted ethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Part II: Antimicrobial Susceptibility Testing
Introduction and Method Selection
In-vitro antimicrobial susceptibility testing (AST) is essential for determining the potential of a new compound to inhibit microbial growth.[7] The two most common methods are broth microdilution, which provides a quantitative Minimum Inhibitory Concentration (MIC), and agar disk diffusion, which offers a qualitative assessment of antimicrobial activity.[8][9] For initial screening and SAR studies, the broth microdilution method is preferred for its quantitative and reproducible data.[7]
Visualized Protocol for MIC Determination
Caption: Key steps for determining Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
Materials:
-
Synthesized this compound derivatives
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Dimethyl sulfoxide (DMSO)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Preparation of Compound Plates:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add a specific volume of the compound stock solution to the first well of a row to achieve the highest desired starting concentration (e.g., 256 µg/mL), then perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
-
Preparation of Inoculum:
-
From a fresh agar plate culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Include essential controls on each plate: a growth control (broth + inoculum, no compound), a sterility control (broth only), and a solvent control (broth + inoculum + highest concentration of DMSO used).[8]
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Validate the assay by confirming robust growth in the growth control well and no growth in the sterility control well.
-
Part III: Structure-Activity Relationship (SAR) Insights
Conceptual Framework for SAR
SAR studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity.[5][10] By systematically modifying a lead compound, researchers can identify key pharmacophores—the structural features essential for activity—and auxophores—the parts that can be modified to tune properties like potency, selectivity, and metabolism. For benzamides, key points of modification include the substituents on the benzoyl ring and the N-alkyl/aryl group.
Hypothetical SAR Data for Benzamide Derivatives
The following table illustrates how MIC data can be structured to derive SAR insights. The data is hypothetical and for illustrative purposes only.
| Compound ID | R1 (Benzoyl Ring) | R2 (Amide Nitrogen) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BZ-01 | 4-Br | -CH₂CH₃ | 16 | 64 |
| BZ-02 | 4-Cl | -CH₂CH₃ | 32 | 128 |
| BZ-03 | 4-F | -CH₂CH₃ | 64 | >128 |
| BZ-04 | 4-Br | -CH₃ | 32 | 128 |
| BZ-05 | 4-Br | -CH₂CH₂CH₃ | 8 | 32 |
| BZ-06 | 4-H | -CH₂CH₃ | >128 | >128 |
Analysis of Hypothetical Data:
-
Effect of Halogen (R1): Comparing BZ-01, BZ-02, and BZ-03 suggests that a bromine atom at the 4-position is more favorable for activity than chlorine or fluorine. The complete loss of activity in BZ-06 highlights the importance of a halogen at this position.
-
Effect of N-Alkyl Chain (R2): Comparing BZ-01, BZ-04, and BZ-05 indicates that increasing the alkyl chain length from methyl to propyl enhances potency against both Gram-positive and Gram-negative bacteria.
Visualizing SAR Logic
Caption: Logical flow for developing structure-activity relationships.
Potential Mechanism of Action
Several studies on benzamide derivatives suggest that their antibacterial activity may stem from the inhibition of the essential bacterial cell division protein, FtsZ.[4][11] FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure critical for bacterial cytokinesis. Small molecules that disrupt Z-ring formation lead to cell filamentation and eventual death. This mechanism provides a specific and attractive target for antibacterial drug design. Further studies, such as cell morphology analysis (microscopy) and in-vitro FtsZ polymerization assays, would be required to confirm this mechanism for this compound derivatives.
References
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]
- 7. woah.org [woah.org]
- 8. pdb.apec.org [pdb.apec.org]
- 9. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-bromo-N-ethylbenzamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Drug Design
In the landscape of contemporary drug discovery, the benzamide moiety stands as a "privileged scaffold"—a core chemical structure that is recurrently found in a multitude of biologically active compounds.[1] Its inherent stability, coupled with its capacity for crucial hydrogen bonding interactions, makes it an ideal foundation for the rational design of novel therapeutic agents targeting a wide array of enzymes and receptors.[1] Within this important class of molecules, 4-bromo-N-ethylbenzamide emerges as a particularly versatile and valuable building block. The presence of a bromine atom at the 4-position of the phenyl ring offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic and efficient exploration of chemical space.[2] This guide provides an in-depth exploration of the synthesis, functionalization, and potential applications of this compound, offering detailed protocols and mechanistic insights for researchers at the forefront of medicinal chemistry.
Core Attributes of this compound
The strategic utility of this compound in medicinal chemistry is rooted in its distinct structural features. The N-ethylamide group contributes to the molecule's overall lipophilicity and can engage in important hydrogen bonding interactions within a biological target's binding site. The key feature, however, is the bromine substituent on the aromatic ring. This halogen atom serves as a versatile linchpin for the construction of more complex molecular architectures through well-established and robust synthetic methodologies.
| Property | Value | Source |
| Molecular Formula | C9H10BrNO | [3] |
| Molecular Weight | 228.09 g/mol | [3] |
| CAS Number | 41882-25-1 | [3] |
Synthetic Protocols: From Conception to Diversification
The true power of this compound lies in its accessibility and the ease with which it can be diversified. Below are detailed protocols for its synthesis and subsequent functionalization, providing a roadmap for its incorporation into drug discovery pipelines.
Protocol 1: Synthesis of this compound
The most direct route to this compound involves the amidation of 4-bromobenzoic acid. This reaction can be achieved through several methods, with the use of a coupling agent being a common and efficient approach.
Materials:
-
4-bromobenzoic acid
-
Ethylamine (as a solution in THF or as a hydrochloride salt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (if using ethylamine hydrochloride)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add ethylamine (1.1 eq). If using ethylamine hydrochloride, add triethylamine (1.2 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2][4] These reactions are cornerstones of modern medicinal chemistry, allowing for the modular assembly of complex molecules.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of the benzamide and a wide variety of aryl or heteroaryl boronic acids or esters.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Toluene and water (as a biphasic solvent system)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst and ligand.
-
Add the solvent system (e.g., toluene/water 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by flash column chromatography.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position.[5]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) or other strong base (1.4 eq)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by flash column chromatography.
Figure 2: A generalized workflow for the Buchwald-Hartwig amination.
Medicinal Chemistry Applications: A World of Possibilities
The true value of this compound is realized in its application as a versatile intermediate for the synthesis of biologically active molecules. The ability to readily diversify the 4-position of the benzamide scaffold allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Case Study 1: Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a substituted benzamide core that interacts with the ATP-binding site of the enzyme. By using this compound as a starting material, medicinal chemists can rapidly generate libraries of potential kinase inhibitors. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[6]
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| BBSB (Hypothetical) | VEGFR2 | 15 | [7] |
| Regorafenib | VEGFR2 | 22 | [7] |
| Compound C9 | FGFR1 | 1360 (in NCI-H520 cells) | [6] |
Case Study 2: PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms.[8] Several clinically approved PARP inhibitors, such as olaparib and rucaparib, feature complex heterocyclic systems. The 4-bromobenzamide scaffold can serve as a key building block in the synthesis of novel PARP inhibitors. For example, 4-phenoxybenzamides have been investigated as selective inhibitors of PARP10, a mono-ADP-ribosyltransferase with emerging roles in cellular signaling and disease.[9]
Conclusion and Future Outlook
This compound represents a powerful and versatile tool in the medicinal chemist's arsenal. Its straightforward synthesis and the predictable reactivity of the aryl bromide moiety make it an ideal starting point for the construction of diverse molecular libraries. The robust and well-understood palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide reliable pathways to novel chemical entities. As the demand for new and effective therapeutics continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]
- 3. This compound | 41882-25-1 [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. 4-bromo-N-ethyl-N-phenylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. Compound 4-bromo-N-(4-ethylphenyl)benzamide - Chemdiv [chemdiv.com]
LC-MS method for analysis of 4-bromo-N-ethylbenzamide
An Application Note and Protocol for the Quantitative Analysis of 4-bromo-N-ethylbenzamide using Liquid Chromatography-Mass Spectrometry (LC-MS)
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, rationale-driven guide for the development and implementation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive and selective analysis of this compound. This compound, often encountered as a synthetic intermediate or potential impurity in pharmaceutical development, requires precise quantification for quality control and research purposes. We will move beyond a simple recitation of steps to explore the scientific reasoning behind critical methodological choices, from sample preparation to final data analysis. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a halogenated aromatic amide whose presence, even at trace levels, can be critical in the context of pharmaceutical manufacturing and chemical synthesis. Its accurate quantification is essential for process optimization, impurity profiling, and ensuring the safety and efficacy of final products. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this task, offering an unparalleled combination of chromatographic separation with the high sensitivity and selectivity of mass-based detection.[1][2] This guide details a method that leverages these strengths to provide reliable and accurate measurements.
Analyte Characteristics: Guiding the Method
A successful analytical method begins with a fundamental understanding of the analyte's physicochemical properties. These characteristics dictate the optimal conditions for separation and detection.
-
Molecular Formula: C₉H₁₀BrNO
-
Molecular Weight: 228.09 g/mol
-
Structure and Polarity: As a moderately polar molecule containing a phenyl ring, an amide linkage, and a bromine atom, this compound is well-suited for reversed-phase liquid chromatography (RPLC).
-
Ionization Potential: The amide group contains a nitrogen atom that can readily accept a proton, making the molecule amenable to positive mode electrospray ionization (ESI) to form a protonated molecule, [M+H]⁺.[3] The presence of bromine is a key identifying feature, as it produces a characteristic isotopic pattern with two major peaks of nearly equal abundance (⁷⁹Br and ⁸¹Br), separated by approximately 2 m/z units.
Rationale-Driven LC-MS Method Development
The selection of each parameter in an LC-MS method is a deliberate choice aimed at maximizing sensitivity, selectivity, and robustness. Here, we explain the causality behind our experimental design.
Liquid Chromatography (LC) Strategy
The primary goal of the LC stage is to isolate this compound from matrix components and other impurities, delivering a pure analyte band to the mass spectrometer.
-
Column Chemistry: A C18 stationary phase is the logical choice for this application. Its non-polar nature provides effective retention for the moderately polar this compound through hydrophobic interactions. A column with dimensions such as 2.1 mm x 50 mm and a particle size of less than 3 µm offers a good balance of resolution and speed for high-throughput analysis.
-
Mobile Phase Composition: A binary mobile phase system is employed:
-
Mobile Phase A: 0.1% Formic Acid in Water. The inclusion of formic acid is critical; it acidifies the mobile phase, which serves to protonate the amide nitrogen on the analyte. This enhances ionization efficiency in the ESI source and improves chromatographic peak shape by minimizing tailing.[4][5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency, though methanol is also a viable alternative.
-
-
Elution Mode: A gradient elution is superior to an isocratic method for this application. It ensures that the analyte is eluted as a sharp, symmetrical peak, thereby improving sensitivity. Furthermore, the increasing organic solvent concentration during the run effectively cleans the column of any strongly retained, non-polar contaminants from the sample matrix.[4]
Mass Spectrometry (MS) Strategy
The MS detector provides the sensitivity and specificity required for confident identification and quantification.
-
Ionization Source: Electrospray Ionization (ESI) is the ideal technique for this molecule. As a 'soft ionization' method, it efficiently generates intact protonated molecular ions ([M+H]⁺) in the gas phase with minimal in-source fragmentation, simplifying spectral interpretation.[3][6] Analysis is conducted in Positive Ion Mode to take advantage of the easily protonated amide group.
-
Detection Mode for Quantification: For high-sensitivity quantification, Selected Ion Monitoring (SIM) is employed. In this mode, the mass spectrometer is set to detect only the m/z corresponding to the protonated analyte. This dramatically increases the signal-to-noise ratio compared to a full scan, as the detector spends all its time monitoring the ion of interest. The specific ions monitored are:
-
m/z 228.0: Corresponding to the [M+H]⁺ ion with the ⁷⁹Br isotope.
-
m/z 230.0: Corresponding to the [M+H]⁺ ion with the ⁸¹Br isotope. Summing the signals from both isotopic peaks provides a robust quantitative result.
-
Visualization of the Analytical Workflow
The following diagram illustrates the sequential stages of the analytical process, from sample acquisition to final data output.
Caption: High-level workflow for the LC-MS analysis of this compound.
Detailed Experimental Protocols
This section provides step-by-step instructions for performing the analysis. Adherence to these protocols is essential for achieving accurate and reproducible results.
Reagents and Materials
-
This compound reference standard (>98% purity)
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Methanol (HPLC grade for sample preparation)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
0.22 µm syringe filters (PTFE or other solvent-compatible membrane)
-
Autosampler vials with septa
Preparation of Standards and Solutions
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of LC-MS grade water (0.1% v/v).
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of LC-MS grade acetonitrile (0.1% v/v).
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by performing serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B.
Sample Preparation Protocol
The appropriate sample preparation technique is matrix-dependent.[7][8]
-
For Simple Matrices (e.g., reaction mixtures):
-
Dilute an aliquot of the sample 1:1000 (or as appropriate to fall within the calibration range) with methanol.
-
Vortex for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
For Complex Biological Matrices (e.g., plasma) - Protein Precipitation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing an internal standard (if used).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
Instrumentation Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion 1 (m/z) | 228.0 |
| Monitored Ion 2 (m/z) | 230.0 |
| Fragmentor Voltage | 80 V |
| Cell Accelerator | 7 V |
Data Analysis and System Validation
-
Analyte Identification: The identity of this compound is confirmed by two criteria:
-
The retention time of the peak in the sample must match that of a known standard (expected around 2.5 minutes under the conditions above).
-
The presence of both m/z 228.0 and 230.0 ions in an approximate 1:1 ratio must be observed.
-
-
Quantification: A calibration curve is generated by plotting the peak area (sum of m/z 228.0 and 230.0) against the concentration of the prepared standards. A linear regression with a correlation coefficient (r²) of >0.99 is required for accurate quantification. The concentration of the analyte in unknown samples is then calculated from this curve.
-
System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be <5% to ensure the system is performing adequately.
Conclusion
This application note details a selective, sensitive, and robust LC-MS method for the analysis of this compound. By explaining the scientific rationale behind the chosen parameters, we provide a framework that can be readily adopted and adapted by researchers in various fields. The combination of optimized reversed-phase chromatography and ESI-MS in SIM mode ensures high-quality, reliable data for critical decision-making in drug development and chemical research.
References
- 1. rsc.org [rsc.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization line ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04995K [pubs.rsc.org]
- 7. organomation.com [organomation.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Assays Using 4-bromo-N-ethylbenzamide
Introduction
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, substituted benzamides have garnered significant attention for their potential as therapeutic agents, notably as inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[1] PARP enzymes are critical players in the cellular response to DNA damage, and their inhibition has emerged as a promising strategy in oncology, particularly for cancers harboring defects in DNA repair pathways such as those with BRCA1/2 mutations.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-bromo-N-ethylbenzamide , a novel benzamide derivative, in a series of cell-based assays to characterize its potential as a PARP inhibitor. While direct biological data on this specific compound is emerging, its structural similarity to known PARP inhibitors provides a strong rationale for investigating its activity through this lens.
We will detail the hypothesized mechanism of action and provide step-by-step protocols for robust, validated cell-based assays to assess its cytotoxic and pro-apoptotic effects. These assays are designed to be self-validating through the inclusion of appropriate controls and will empower researchers to generate high-quality, reproducible data.
Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] Upon detection of a DNA lesion, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.[1]
PARP inhibitors, including many benzamide-containing compounds, exert their effects through two primary mechanisms:
-
Catalytic Inhibition: They compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the active site of PARP, preventing the synthesis of PAR chains. This stalls the recruitment of the repair machinery.
-
PARP Trapping: A subset of PARP inhibitors not only block catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[2][3] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication.
When PARP is inhibited, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised. This leads to genomic instability and ultimately, apoptotic cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a defect in a parallel pathway (HR), is known as synthetic lethality .[1]
The following diagram illustrates the proposed signaling pathway and the therapeutic window created by PARP inhibition in HR-deficient cancer cells.
Caption: Hypothesized mechanism of this compound as a PARP inhibitor.
Application 1: Assessing General Cytotoxicity with a Resazurin-Based Viability Assay
Principle: This assay quantitatively measures cell viability as an indicator of cytotoxicity. Resazurin (also known as AlamarBlue), a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells in the sample.[4] This allows for the determination of the compound's half-maximal inhibitory concentration (IC50), a key measure of potency.
Experimental Workflow:
Caption: Workflow for the Resazurin-based cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture your chosen cell line (e.g., a BRCA-deficient cancer cell line like CAPAN-1 and a BRCA-proficient line like BxPC-3 for comparison) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Determine the optimal seeding density to ensure cells are in the exponential growth phase at the end of the assay. A typical starting point is 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a clear-bottom, black-walled 96-well plate. Include wells for "cells only" (vehicle control) and "media only" (blank).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells. It is recommended to perform all treatments in triplicate.[5]
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO2 incubator for a period of 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
-
Resazurin Addition and Measurement:
-
Prepare the resazurin working solution according to the manufacturer's instructions (typically a 1:10 dilution in culture medium or PBS).
-
Add 10 µL of the resazurin solution to each well, including the blank wells.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[6]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Application 2: Quantifying Apoptosis via Caspase-3/7 Activity Assay
Principle: A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[7] This assay utilizes a specific substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which is cleaved by active caspase-3/7.[8] The cleavage releases the fluorophore AMC, which can be quantified to measure the level of caspase activity and, by extension, apoptosis.
Experimental Workflow:
Caption: Workflow for the fluorometric Caspase-3/7 activity assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate at a density that ensures they are sub-confluent at the time of the assay (e.g., 10,000-20,000 cells/well).
-
Allow cells to attach for 24 hours.
-
Treat cells with this compound at concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 5x IC50).
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine or etoposide).
-
Incubate for a period sufficient to induce apoptosis, typically 24 to 48 hours.
-
-
Reagent Preparation:
-
Cell Lysis and Assay:
-
After the treatment period, centrifuge the plate at 300 x g for 5 minutes.[8]
-
Carefully remove the culture medium.
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[9]
-
Add 50 µL of the prepared caspase assay reagent (containing buffer and substrate) to each well.[5]
-
Mix gently by tapping the plate.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a fold-change relative to the vehicle control.
-
The activity can also be quantified using an AMC standard curve to express the results in pmol AMC/min/µg protein.
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear interpretation. The following table provides an example of expected results.
| Cell Line | Genotype | This compound IC50 (µM) | Caspase-3/7 Activation (Fold Change at IC50) |
| CAPAN-1 | BRCA2 mutant | 1.5 ± 0.3 | 4.2 ± 0.5 |
| BxPC-3 | BRCA wild-type | 25.0 ± 4.1 | 1.8 ± 0.2 |
| Olaparib (Control) | BRCA2 mutant | 0.8 ± 0.2 | 5.1 ± 0.6 |
Interpretation:
-
A significantly lower IC50 value in the BRCA2 mutant cell line (CAPAN-1) compared to the wild-type line (BxPC-3) would be a strong indicator of synthetic lethality and support the hypothesis of PARP inhibition.
-
A corresponding robust increase in caspase-3/7 activity in the sensitive cell line confirms that the observed cytotoxicity is mediated by apoptosis.
-
Comparing the results to a known PARP inhibitor, such as Olaparib, provides a benchmark for the potency of this compound.[11]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Use calibrated multichannel pipettes. |
| Low signal-to-noise ratio in caspase assay | Insufficient apoptosis induction; Low cell number; Reagent degradation. | Optimize treatment time and compound concentration; Increase cell seeding density; Prepare fresh reagents and protect from light. |
| No significant difference between cell lines | The compound does not act via PARP inhibition; Both cell lines have similar DNA repair capacities; Compound is insoluble at high concentrations. | Consider alternative mechanism-of-action assays; Verify the genotype of the cell lines; Check for compound precipitation in the media. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. caspase3 assay [assay-protocol.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. mpbio.com [mpbio.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: A Multi-Assay Strategy for the In Vitro Cytotoxicity Evaluation of 4-bromo-N-ethylbenzamide
Abstract
The preliminary assessment of a novel compound's interaction with biological systems is a cornerstone of drug discovery and chemical safety screening. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of cytotoxicity for 4-bromo-N-ethylbenzamide, a compound with potential biological activity. We present an integrated, multi-assay strategy designed to deliver robust and nuanced data. This guide moves beyond simple viability metrics to incorporate assessments of metabolic activity, cell membrane integrity, and key apoptotic pathway markers. The protocols herein are detailed to be self-validating through the inclusion of rigorous controls, and the scientific rationale behind each methodological choice is thoroughly explained to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Guiding Principles: A Triad Approach to Cytotoxicity Assessment
A single cytotoxicity assay provides only one perspective on a compound's effect. A molecule might, for instance, inhibit metabolic activity without immediately compromising membrane integrity. To build a comprehensive cytotoxic profile of this compound, we advocate for a triad of assays targeting distinct cellular processes.
-
Metabolic Competence (MTT Assay): This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[1][2][3] It is often the first-pass screening method due to its robustness and high-throughput adaptability.
-
Membrane Integrity (LDH Assay): This method measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[4][5] It is a direct marker of cytotoxicity and necrotic cell death.
-
Apoptotic Induction (Caspase-3/7 Assay): This assay detects the activity of "executioner" caspases 3 and 7, which are central to the apoptotic cascade.[6][7] A positive result provides mechanistic insight, suggesting the compound induces programmed cell death.
This multi-assay approach allows for a more complete determination of a compound's potency, quantified by the half-maximal inhibitory concentration (IC50), and offers preliminary insights into its mechanism of action.
Foundational Protocol: Cell Culture and Compound Preparation
2.1. Cell Line Selection and Maintenance The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening of this compound, a common and well-characterized human cancer cell line such as HeLa (cervical cancer) or A549 (lung cancer) is recommended.[8] To assess potential selectivity, a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) should be tested in parallel.
-
Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Environment: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Best Practices: Use cells in their logarithmic growth phase for all experiments to ensure reproducibility. Regularly test for mycoplasma contamination.
2.2. Preparation of this compound
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO).[8] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Causality—The Vehicle Control: The final concentration of DMSO in the culture wells must be consistent across all treatments and should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A "vehicle control" (medium with the same final DMSO concentration but no compound) is essential to ensure that any observed effects are due to the compound itself and not the solvent.[9]
Assay Protocol 1: Metabolic Viability via MTT Assay
3.1. Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3] In live cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][2][10] The amount of formazan produced is directly proportional to the number of metabolically active cells. The insoluble crystals are then dissolved, and the absorbance is measured spectrophotometrically.[10]
3.2. Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
3.3. Detailed Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight.[10]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include the following controls in triplicate:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
Blank Control: Medium only (no cells) for background subtraction.[2]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1][8]
-
Formazan Formation: Incubate for 4 hours at 37°C, protected from light.[1][11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][10]
-
Measurement: Read the absorbance at 570 nm (with a reference wavelength of >650 nm if possible) using a microplate reader.[1][2]
3.4. Data Presentation and Interpretation
| Treatment Group | Concentration (µM) | Absorbance (570nm) | Corrected Absorbance | % Viability |
| Blank | N/A | 0.052 | N/A | N/A |
| Vehicle Control | 0 | 1.254 | 1.202 | 100% |
| Compound | 1 | 1.132 | 1.080 | 89.8% |
| Compound | 10 | 0.788 | 0.736 | 61.2% |
| Compound | 50 | 0.411 | 0.359 | 29.9% |
| Compound | 100 | 0.156 | 0.104 | 8.6% |
-
Calculation: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.
-
Interpretation: Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Assay Protocol 2: Membrane Integrity via LDH Assay
4.1. Principle of the LDH Assay Lactate dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells.[5] When the plasma membrane is damaged, LDH is released into the extracellular space. The LDH assay quantifies this released enzyme in the culture supernatant. The enzymatic reaction involves the reduction of NAD+ to NADH, which then reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the amount of LDH released, and therefore, to the level of cytotoxicity.[4][12]
4.2. Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
4.3. Detailed Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up the following additional controls:[13]
-
Spontaneous LDH Release: Vehicle-treated cells (represents baseline membrane leakage).
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation (represents 100% cytotoxicity).
-
-
Supernatant Collection: (Optional but recommended) Centrifuge the 96-well plate at 400 x g for 5 minutes.[12]
-
Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Preparation: Prepare the LDH Reaction Solution according to the manufacturer's instructions (typically a mix of substrate, cofactor, and dye).
-
Reaction Incubation: Add 50 µL of the LDH Reaction Solution to each well of the new plate containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[12]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
4.4. Data Presentation and Interpretation
| Treatment Group | Concentration (µM) | Absorbance (490nm) | Corrected Absorbance | % Cytotoxicity |
| Background | N/A | 0.080 | N/A | N/A |
| Spontaneous Release | 0 | 0.150 | 0.070 | 0% |
| Maximum Release | Lysis | 1.850 | 1.770 | 100% |
| Compound | 10 | 0.230 | 0.150 | 4.7% |
| Compound | 50 | 0.880 | 0.800 | 42.9% |
| Compound | 100 | 1.550 | 1.470 | 82.4% |
-
Calculation: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100.
-
Interpretation: A dose-dependent increase in % cytotoxicity indicates that this compound damages the cell membrane. This data complements the MTT assay results.
Assay Protocol 3: Apoptosis Induction via Caspase-3/7 Assay
5.1. Principle of the Caspase-3/7 Assay Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[14] Luminescent assays provide a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[6] When caspases-3/7 are active, they cleave the substrate, releasing a substrate for luciferase, which in turn generates a "glow-type" luminescent signal proportional to the amount of caspase activity.[6][15]
5.2. Apoptotic Signaling Pathway
Caption: Simplified apoptotic pathway leading to Caspase-3/7 activation.
5.3. Detailed Step-by-Step Protocol (Homogeneous Assay)
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Allow cells to attach overnight.
-
Treatment: Treat cells with serial dilutions of this compound as described previously. Include a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubation: Incubate for a shorter duration appropriate for detecting early apoptotic events (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[15][16]
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[15]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer.
5.4. Data Interpretation
-
Analysis: Data is typically expressed as Relative Luminescence Units (RLU) or as a fold-change over the vehicle control.
-
Interpretation: A significant, dose-dependent increase in the luminescent signal compared to the vehicle control indicates that this compound induces apoptosis through the activation of executioner caspases 3 and 7.
Conclusion
The evaluation of this compound cytotoxicity should not rely on a single data point. By employing the triad of assays described—MTT for metabolic viability, LDH for membrane integrity, and Caspase-3/7 for apoptosis—researchers can build a robust and multi-faceted profile of the compound's biological effects. This comprehensive approach provides a strong foundation for further mechanistic studies, structure-activity relationship (SAR) analyses, and informed decisions in the drug development pipeline.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. promega.com [promega.com]
- 16. Caspase 3/7 Activity [protocols.io]
Application Notes and Protocols for the Derivatization of 4-bromo-N-ethylbenzamide
Introduction: The Strategic Importance of 4-bromo-N-ethylbenzamide in Modern Drug Discovery
This compound is a versatile bifunctional scaffold of significant interest to the medicinal chemistry and drug development community. Its structure thoughtfully combines a stable N-ethylbenzamide moiety, a common feature in many biologically active compounds, with a reactive aryl bromide handle.[1][2] This bromine atom is not merely a placeholder; it is a strategic linchpin for a multitude of late-stage functionalization reactions. The ability to readily introduce diverse chemical functionalities at this position via robust and predictable cross-coupling methodologies makes this compound an invaluable starting material for the construction of compound libraries and the optimization of lead candidates.[3] Benzamide derivatives, in general, exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the derivatization of this key building block.
Core Derivatization Strategies: A Field-Proven Perspective
The derivatization of this compound predominantly leverages the power of transition-metal-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired C-C, C-N, or C-O bond formation. This section will detail the causality behind the selection of specific methodologies and provide self-validating protocols for each.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely employed method for the formation of C(sp²)-C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[4][5] This reaction is the method of choice for synthesizing 4-aryl-N-ethylbenzamide derivatives, which are prevalent structures in many pharmaceutical agents.
Expertise & Experience: The key to a successful Suzuki coupling lies in the meticulous exclusion of oxygen and the activation of the boronic acid by a base. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the biaryl product.[6] The use of a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand is a common and effective strategy.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times to ensure anaerobic conditions.
-
Under the inert atmosphere, add toluene, ethanol, and deionized water via syringe.[7]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[7]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., hexanes:ethyl acetate gradient).
-
Trustworthiness: This protocol is designed to be self-validating. Successful coupling will result in a significant change in the product's polarity compared to the starting material, which is easily monitored by TLC. The formation of biphenyl, a common side product from the homocoupling of phenylboronic acid, can be minimized by ensuring rigorous anaerobic conditions.[8]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 4-12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 6-16 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 8-18 | 75-85 |
Yields are estimated based on similar reactions and may require optimization.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[9][10] This reaction has revolutionized the synthesis of anilines and their derivatives, which are crucial components of numerous pharmaceuticals.[11]
Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[12] The base, typically a strong, non-nucleophilic alkoxide like sodium tert-butoxide, is essential for the deprotonation of the amine, enabling its coordination to the palladium center.[13]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound to the tube.
-
Seal the tube, remove it from the glovebox, and attach it to a Schlenk line.
-
Evacuate and backfill with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe, followed by the addition of aniline.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[11]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Trustworthiness: The success of this reaction is highly dependent on maintaining an inert atmosphere, as both the Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. The use of a glovebox for the initial setup is highly recommended. The complete consumption of the starting aryl bromide, observable by TLC, is a key indicator of reaction completion.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-24 | 80-95 |
| Morpholine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 12-24 | 75-90 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 6-18 | 70-85 |
Yields are estimated based on similar reactions and may require optimization.
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[14][15] This reaction is invaluable for synthesizing arylalkynes, which are important structural motifs in medicinal chemistry and materials science due to their rigid, linear geometry.[16]
Expertise & Experience: The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt.[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14] Copper-free protocols have also been developed to avoid issues with Glaser-type homocoupling of the alkyne.[17]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous, degassed THF (or DMF) via syringe, followed by the amine base (TEA or DIPEA).
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) if necessary.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Trustworthiness: The formation of a precipitate (copper acetylide) is often observed at the beginning of the reaction. The disappearance of the starting aryl bromide spot on the TLC plate is a reliable indicator of reaction completion. The aqueous ammonium chloride wash is a critical step to ensure the removal of copper residues from the final product.
Data Presentation: Representative Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | 2-12 | 85-95 |
| 1-Hexyne | Pd(OAc)₂ / XPhos | TMP | DMSO | RT | 2-6 | 80-90 |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | DIPEA | DMF | 50 | 4-16 | 75-85 |
Yields are estimated based on similar reactions and may require optimization.
Visualization of Sonogashira Coupling Reaction
Caption: General scheme for the Sonogashira coupling of this compound.
Conclusion and Future Perspectives
The derivatization of this compound via modern cross-coupling methodologies provides a powerful and versatile platform for the synthesis of novel chemical entities for drug discovery and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as detailed in this guide, offer reliable and high-yielding pathways to a diverse range of biaryl, aminoaryl, and alkynylaryl derivatives. The protocols provided herein, grounded in established chemical principles and supported by data from analogous systems, offer a solid foundation for researchers to build upon. Further optimization of reaction conditions for specific substrates and the exploration of other cross-coupling reactions, such as the Heck[1][18] and Ullmann[11][19] couplings, will undoubtedly continue to expand the synthetic utility of this valuable building block.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 4-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}benzamide | 1704609-43-7 [smolecule.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide | C17H16N2O | CID 22040493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ullmann Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-Ethylation of 4-Bromobenzamide
Welcome to the Technical Support Center for the N-ethylation of 4-bromobenzamide. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into this crucial synthetic transformation. This resource moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
The N-ethylation of an amide is a fundamental C-N bond-forming reaction. However, the low nucleophilicity of the amide nitrogen and the potential for side reactions present significant challenges.[1][2] This guide provides a structured approach to overcoming these hurdles.
Core Reaction Mechanism: The Sₙ2 Pathway
The most common pathway for the N-ethylation of 4-bromobenzamide involves a bimolecular nucleophilic substitution (Sₙ2) reaction. The process is initiated by the deprotonation of the amide N-H bond by a suitable base, generating a highly nucleophilic amide anion. This anion then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide), displacing the leaving group in a single, concerted step.[3]
References
How to minimize byproducts in 4-bromo-N-ethylbenzamide synthesis
Technical Support Center: Synthesis of 4-bromo-N-ethylbenzamide
Welcome to the Technical Support Center for Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of this compound. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you minimize byproducts and optimize your synthetic route.
I. Overview of this compound Synthesis
The synthesis of this compound typically involves the reaction of a 4-bromobenzoyl derivative with ethylamine. The most common and direct method is the Schotten-Baumann reaction, which utilizes 4-bromobenzoyl chloride and ethylamine in the presence of a base.[1][2] This method is favored for its reliability and effectiveness in forming the amide bond.[3]
While the reaction appears straightforward, several potential side reactions can lead to the formation of impurities, reducing the final yield and complicating the purification process. This guide will address these challenges in a question-and-answer format to provide clear and actionable solutions.
II. Troubleshooting Guide: Minimizing Byproducts
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My final product is contaminated with a significant amount of 4-bromobenzoic acid. What is the likely cause and how can I prevent this?
A1: The presence of 4-bromobenzoic acid is almost certainly due to the hydrolysis of the starting material, 4-bromobenzoyl chloride.[4][5] Acyl chlorides are highly reactive and susceptible to reaction with water, even atmospheric moisture.[5]
Causality:
-
Moisture in Reaction Setup: Using glassware that has not been properly dried or running the reaction open to the atmosphere can introduce enough moisture to cause significant hydrolysis.
-
Solvent Purity: Using solvents that have not been dried or are of a lower grade can be a significant source of water.
-
Reagent Quality: The 4-bromobenzoyl chloride itself may have degraded during storage due to improper handling and exposure to moisture.
Preventative Measures:
-
Rigorous Drying of Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a vacuum immediately before use.
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices for this reaction.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Handling: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum. Solid reagents should be added under a positive flow of inert gas.
-
Slow Reagent Addition at Low Temperature: Add the 4-bromobenzoyl chloride dropwise to the solution of ethylamine and base at a reduced temperature (e.g., 0°C).[7] This helps to control the exothermic nature of the reaction and favors the desired amidation over hydrolysis.
Q2: I've noticed a byproduct with a higher molecular weight than my desired product. Analysis suggests it might be a diacylated or other amine-related byproduct. How can this be avoided?
A2: The formation of higher molecular weight byproducts often points to side reactions involving the amine or the product amide.
Potential Byproducts and Their Causes:
-
N,N-bis(4-bromobenzoyl)ethylamine (Diacylated Amine): This can occur if the initially formed this compound is deprotonated by the base and then reacts with another molecule of 4-bromobenzoyl chloride. This is more likely with a strong, non-hindered base and an excess of the acyl chloride.
-
4-bromo-N,N-diethylbenzamide: While less common with a primary amine, if there is any diethylamine impurity in your ethylamine starting material, it will also react to form the corresponding tertiary amide.[8][9]
Strategies for Minimization:
-
Control Stoichiometry: Use a slight excess of ethylamine (e.g., 1.1 to 1.2 equivalents) relative to 4-bromobenzoyl chloride. This ensures the acyl chloride is the limiting reagent and reduces the chance of diacylation.
-
Choice of Base: A hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred over pyridine or aqueous bases like sodium hydroxide for this type of reaction in an organic solvent.[10] These bases are less likely to deprotonate the product amide.
-
Order of Addition: Add the 4-bromobenzoyl chloride slowly to the mixture of ethylamine and base. This maintains a low concentration of the acyl chloride throughout the reaction, disfavoring side reactions.
Q3: The reaction seems to stall, and I have a significant amount of unreacted 4-bromobenzoyl chloride and ethylamine. What could be the issue?
A3: A stalled reaction is often due to the neutralization of the nucleophilic amine by an acidic byproduct.
Underlying Cause: The reaction between 4-bromobenzoyl chloride and ethylamine produces one equivalent of hydrochloric acid (HCl).[11] If this HCl is not effectively neutralized, it will react with the basic ethylamine to form ethylammonium chloride. This salt is not nucleophilic and will not react with the acyl chloride, thus stopping the desired reaction.[12]
Solutions:
-
Ensure Sufficient Base: At least one equivalent of a base is required to neutralize the HCl produced.[13] It is common practice to use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete neutralization.
-
Base Strength: The base must be strong enough to effectively scavenge the HCl. Tertiary amines like triethylamine or pyridine are commonly used.[6][14] For biphasic Schotten-Baumann conditions (e.g., DCM and water), an aqueous base like sodium hydroxide is used to neutralize the HCl in the aqueous phase.[2][15]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. If the reaction appears to have stalled, it may be possible to add more base to restart it.
III. Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this synthesis?
A: Aprotic solvents are generally preferred for this reaction. Dichloromethane (DCM) is a common choice as it is a good solvent for the reactants and is relatively inert.[7] Other suitable solvents include tetrahydrofuran (THF) and ethyl acetate.[6] When using Schotten-Baumann conditions with an aqueous base, a two-phase system with an organic solvent like DCM or diethyl ether is used.[2]
Q: Can I use 4-bromobenzoic acid directly with ethylamine to synthesize the amide?
A: The direct coupling of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt from an acid-base reaction.[6] To make this route viable, a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is required to activate the carboxylic acid.[6]
Q: How do I purify the final product, this compound?
A: The purification strategy will depend on the byproducts present.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove excess ethylamine and the tertiary amine base. Washing with a dilute basic solution (e.g., saturated sodium bicarbonate) will remove any 4-bromobenzoic acid.[5] Finally, washing with brine will remove residual water.
-
Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an effective method for obtaining a highly pure product.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the product from closely related impurities.
IV. Recommended Experimental Protocol
This protocol is designed to minimize byproduct formation in the synthesis of this compound.
Materials:
-
4-Bromobenzoyl chloride
-
Ethylamine (as a solution in THF or as a condensed gas)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve ethylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the 4-bromobenzoyl chloride solution dropwise to the stirred ethylamine solution over 30-60 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the 4-bromobenzoyl chloride.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system to obtain pure this compound.
V. Data and Workflow Visualization
Table 1: Key Reaction Parameters and Their Impact on Byproduct Formation
| Parameter | Recommended Condition | Rationale for Minimizing Byproducts | Potential Byproduct if Deviated |
| Temperature | 0°C to Room Temperature | Controls exothermic reaction, reduces rate of side reactions. | 4-Bromobenzoic acid (hydrolysis) |
| Ethylamine (eq.) | 1.1 - 1.2 | Ensures complete consumption of the limiting acyl chloride. | Diacylated amine |
| Base (eq.) | 1.2 - 1.5 | Neutralizes HCl byproduct, preventing amine protonation. | Unreacted starting materials |
| Solvent | Anhydrous DCM or THF | Prevents hydrolysis of the acyl chloride. | 4-Bromobenzoic acid |
| Atmosphere | Inert (N₂ or Ar) | Excludes atmospheric moisture. | 4-Bromobenzoic acid |
Diagram 1: Synthetic Workflow for this compound
References
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.it [fishersci.it]
- 7. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 14. byjus.com [byjus.com]
- 15. testbook.com [testbook.com]
Preventing over-alkylation in N-ethylbenzamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-alkylation
Welcome to the technical support center for N-ethylbenzamide synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the common challenge of over-alkylation. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide you with not only procedural steps but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of N-ethylbenzamide synthesis, and why is it a problem?
Over-alkylation refers to the undesired formation of N,N-diethylbenzamide as a byproduct during the synthesis of N-ethylbenzamide. This occurs when the initially formed N-ethylbenzamide, which is also a nucleophile, reacts further with the ethylating agent.[1][2] This side reaction is problematic as it reduces the yield of the desired monosubstituted product and introduces a purification challenge due to the similar properties of the mono- and di-alkylated products.
Q2: What is the fundamental cause of over-alkylation?
The nitrogen atom in the primary amide, benzamide, is nucleophilic and can react with an ethylating agent (like ethyl halide) to form N-ethylbenzamide.[1] However, the resulting secondary amide, N-ethylbenzamide, is also nucleophilic and can compete with the starting benzamide for the ethylating agent, leading to the formation of the tertiary amide, N,N-diethylbenzamide.[2]
Q3: How can I control the reaction to favor the formation of N-ethylbenzamide?
Controlling the reaction to favor mono-alkylation is a key challenge. Several strategies can be employed, primarily revolving around managing the stoichiometry of the reactants and the reaction conditions. These strategies are discussed in detail in the troubleshooting section below.
Troubleshooting Common Issues in N-ethylbenzamide Synthesis
This section provides a detailed breakdown of common problems encountered during the synthesis of N-ethylbenzamide, their probable causes, and actionable solutions.
Issue 1: Significant formation of N,N-diethylbenzamide (Over-alkylation)
Symptoms:
-
GC-MS or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the mass of N,N-diethylbenzamide.
-
NMR analysis reveals signals consistent with two ethyl groups attached to the amide nitrogen.
-
Difficulty in purifying the desired N-ethylbenzamide due to the presence of a closely eluting impurity.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Incorrect Stoichiometry | Using an excess of the ethylating agent (e.g., ethyl iodide, ethyl bromide) drives the reaction towards the thermodynamically more stable di-alkylated product. | Carefully control the stoichiometry. Use benzamide as the limiting reagent or a slight excess of benzamide relative to the ethylating agent. A 1:1 or 1.1:1 molar ratio of benzamide to ethylating agent is a good starting point. |
| Reaction Temperature | Higher reaction temperatures can increase the rate of the second alkylation step, leading to more over-alkylation. | Maintain a moderate reaction temperature. The optimal temperature will depend on the specific base and solvent system used, but starting at room temperature and gently heating if necessary is a prudent approach. |
| Choice of Base | A very strong base can lead to a high concentration of the deprotonated amide, which can increase the rate of both the first and second alkylation steps. | Use a base that is strong enough to deprotonate benzamide but does not excessively accelerate the second alkylation. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).[3][4] |
| Mode of Addition | Adding the ethylating agent all at once creates a high initial concentration, increasing the likelihood of the newly formed N-ethylbenzamide reacting again before all the benzamide has reacted. | Add the ethylating agent dropwise or in small portions over a period of time. This maintains a low concentration of the ethylating agent, favoring its reaction with the more abundant benzamide. |
Issue 2: Low Conversion of Benzamide
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted benzamide.
-
Low yield of the desired N-ethylbenzamide.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Base | The N-H bond of an amide is not very acidic, and a base is required to deprotonate it to form the more nucleophilic amide anion.[3] Insufficient base will result in a low concentration of the reactive species. | Use at least a stoichiometric amount of a suitable base (e.g., NaH, K2CO3, Cs2CO3). For bases like K2CO3, a slight excess may be beneficial. |
| Low Reaction Temperature | The reaction may be too slow at lower temperatures, especially with less reactive ethylating agents like ethyl chloride. | If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS. Temperatures in the range of 50-80 °C are often effective. |
| Poor Solvent Choice | The solubility of benzamide and the chosen base can significantly impact the reaction rate. | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure all reactants are well-dissolved.[3] |
| Inactivated Reagents | The base (e.g., NaH) may have been deactivated by moisture, or the ethylating agent may have degraded. | Use freshly opened or properly stored reagents. Ensure anhydrous reaction conditions by using dry solvents and glassware, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Reaction Pathway and Over-alkylation Mechanism
The following diagram illustrates the desired reaction for the synthesis of N-ethylbenzamide and the competing over-alkylation side reaction.
Experimental Protocol: Controlled Synthesis of N-ethylbenzamide
This protocol is designed to minimize over-alkylation.
Materials:
-
Benzamide
-
Ethyl iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzamide (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the benzamide.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Caution: Sodium hydride is highly reactive and flammable. Handle with care.
-
Alkylation: Slowly add ethyl iodide (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of benzamide.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-ethylbenzamide.
Alternative Synthetic Routes
While the direct alkylation of benzamide is common, other methods can be employed to synthesize N-ethylbenzamide, which may offer better control and avoid over-alkylation.
-
From Benzoyl Chloride: Reacting benzoyl chloride with an excess of ethylamine is a high-yielding method for producing N-ethylbenzamide.[5][6][] The excess ethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.
-
From Benzoic Acid: Amide coupling reagents (e.g., DCC, EDC, HATU) can be used to directly couple benzoic acid with ethylamine.[][8] This method is often very clean and high-yielding.
-
Catalytic N-Alkylation with Alcohols: Modern methods utilize alcohols as alkylating agents in the presence of a transition metal catalyst, which is a more environmentally friendly approach.[9][10][11][12]
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-bromo-N-ethylbenzamide by Column Chromatography
Welcome to the technical support center for the purification of 4-bromo-N-ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography purification of this compound. Here, we move beyond simple procedural lists to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries, providing quick and actionable answers to get your purification started on the right foot.
Q1: What is the recommended stationary phase for purifying this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel (SiO₂) is the most common and effective stationary phase.[1][2] Its polar surface interacts with the polar amide and bromine functionalities of the molecule, allowing for separation from less polar and more polar impurities. Standard mesh sizes like 60-120 or 230-400 are suitable for gravity and flash chromatography, respectively.[2][3]
Q2: How do I determine the best mobile phase (eluent) for my separation?
A2: The ideal mobile phase is determined empirically using Thin-Layer Chromatography (TLC) .[2] A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4 .[4][5] This Rf value typically provides the best separation on a column.
Q3: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: If your compound is very polar and remains at the baseline, you need to increase the polarity of your mobile phase.[6] Consider adding a small percentage of a more polar solvent like methanol to your ethyl acetate. For example, a 1-5% methanol in ethyl acetate or dichloromethane (DCM) mixture can significantly increase the eluting power.[7]
Q4: What are the most likely impurities I will encounter?
A4: Common impurities depend on the synthetic route. If synthesized from 4-bromobenzoyl chloride and ethylamine, you might have unreacted starting materials or the corresponding carboxylic acid (4-bromobenzoic acid) from hydrolysis of the acid chloride.[8][9][10] These are typically more polar than the desired product.
Q5: Should I use "wet" or "dry" loading for my sample?
A5: The choice depends on your sample's solubility.
-
Wet Loading: Ideal if your crude product dissolves easily in a minimal amount of the initial mobile phase.[11] This method involves dissolving the sample and pipetting it directly onto the top of the column.
-
Dry Loading: Recommended if your compound has poor solubility in the eluent or if you need to use a strong solvent for dissolution.[11] This involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[4][11]
II. In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex problems you might face during the column chromatography process.
Problem 1: Poor Separation - Co-elution of Product and Impurities
Symptoms:
-
TLC analysis of collected fractions shows multiple spots, with the product and impurities present in the same fractions.
-
The final product purity is low after solvent evaporation.
Causality & Solutions:
The primary cause of poor separation is an insufficiently optimized mobile phase. The polarity of the eluent is not selective enough to differentiate between the interactions of your product and the impurities with the silica gel.
Workflow for Optimizing Separation:
Caption: Troubleshooting workflow for poor separation.
Detailed Steps & Explanations:
-
Re-evaluate TLC: Your column will only be as good as your TLC separation.
-
Action: Run several TLCs with different solvent systems. A good separation on TLC shows clear space between the spot for your product and any impurity spots.
-
Expert Insight: Sometimes, a single solvent system is insufficient. You may need to try different combinations, such as replacing ethyl acetate with dichloromethane or adding a small amount of a polar modifier like methanol.
-
-
Implement Gradient Elution: If your impurities have significantly different polarities, a single isocratic (constant solvent mixture) elution may not be effective.
-
Action: Start the column with a less polar solvent system than what gives you the target Rf of 0.3.[4] For example, if 20% ethyl acetate in hexanes gives an Rf of 0.3, start your column with 10% ethyl acetate in hexanes. After the less polar impurities have eluted, gradually increase the percentage of ethyl acetate to elute your product.
-
Causality: This technique allows for the selective elution of compounds based on their polarity, sharpening the bands and improving separation.[4]
-
-
Optimize Sample Loading: A wide initial sample band will lead to broad, overlapping bands during elution.
-
Action (Wet Loading): Dissolve your sample in the absolute minimum amount of solvent.[11] If a stronger solvent is needed for dissolution, switch to dry loading.
-
Action (Dry Loading): Ensure the solvent is completely removed from the silica-sample mixture before adding it to the column. The resulting material should be a free-flowing powder.[11]
-
-
Avoid Column Overloading: Too much sample for a given column size will exceed the separation capacity of the stationary phase.
-
General Rule of Thumb: Use a silica gel mass that is 30-100 times the mass of your crude sample.
-
Problem 2: Product is "Stuck" on the Column or Elutes Very Slowly (Tailing)
Symptoms:
-
The product does not elute even with a highly polar mobile phase.
-
The product elutes over a large number of fractions, resulting in dilute solutions and a "tailing" appearance on TLC.
Causality & Solutions:
This issue often arises from strong, sometimes irreversible, interactions between the compound and the acidic silica gel surface, or from using an inappropriate mobile phase.
Workflow for Elution Issues:
Caption: Troubleshooting workflow for product elution problems.
Detailed Steps & Explanations:
-
Assess Compound Stability: The amide functionality can interact strongly with the acidic silanol groups on the silica surface, sometimes leading to degradation.[6]
-
Action: Perform a "silica stability test." Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.
-
-
Deactivate the Silica Gel: To mitigate the acidity of the silica, a basic modifier can be added to the mobile phase.
-
Action: Add 1-3% triethylamine (Et₃N) to your eluent system.[4] This will neutralize the acidic sites on the silica, reducing strong binding and preventing degradation of sensitive compounds.
-
Expert Insight: Amine-functionalized silica is also commercially available and can be an excellent alternative for purifying basic or sensitive compounds.[12]
-
-
Increase Solvent Polarity: If the compound is stable but simply too polar to be eluted by your current system, a significant increase in eluent strength is needed.
-
Action: If you are using a hexanes/ethyl acetate system, switch to a more polar mixture like dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.[7]
-
-
Consider Alternative Stationary Phases: If your compound is still not eluting or is degrading despite deactivation, silica gel may not be the appropriate stationary phase.
Problem 3: Cracks and Channels in the Silica Bed
Symptoms:
-
Visible cracks or channels form in the silica gel bed after packing or during the run.
-
Poor separation, as the solvent and sample bypass the main stationary phase.
Causality & Solutions:
This is a physical problem with the column packing, often caused by the heat generated when silica is mixed with polar solvents or by improper packing techniques.
Preventative Measures and Solutions:
-
Proper Slurry Preparation: Always prepare a slurry of the silica gel in the initial, least polar mobile phase before pouring it into the column.[3][17] This allows the heat of solvation to dissipate before the column is packed.
-
Consistent Packing: Pack the column in one continuous motion to the extent possible.[3] Vigorously tap the side of the column as you pour the slurry to encourage even settling and remove air bubbles.[17]
-
Avoid Drastic Polarity Changes: When running a gradient, increase the polarity of the mobile phase gradually. A sudden switch from a non-polar solvent (like hexanes) to a very polar one can cause thermal stress and crack the silica bed.
-
Maintain a Solvent Head: Never let the solvent level drop below the top of the silica gel.[11] This can introduce air bubbles and lead to channeling.
III. Standardized Experimental Protocol
This protocol provides a reliable starting point for the purification of this compound.
1. TLC Method Development: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a chamber with a pre-determined solvent system (start with 20% ethyl acetate in hexanes). d. Visualize the spots using a UV lamp (254 nm). e. Adjust the solvent ratio until the desired product has an Rf value of ~0.3.
2. Column Preparation: a. Select a column of appropriate size for the amount of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column.[18] c. Add a thin layer of sand. d. In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC. e. Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.[3][17] f. Once the silica has settled, add another layer of sand on top. g. Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[11]
3. Sample Loading: a. Wet Loading: Dissolve the crude product in the minimum volume of the initial mobile phase and carefully pipette the solution onto the top of the column. b. Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder.[11] Carefully add this powder to the top of the column.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Begin eluting the column, using gentle air pressure for flash chromatography.[2] c. Collect the eluent in a series of numbered test tubes or flasks. d. If using a gradient, start with a lower polarity than determined by TLC and gradually increase the proportion of the more polar solvent.[4]
5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions. c. Remove the solvent using a rotary evaporator to yield the purified this compound.
IV. References
-
Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed.19
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.11
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.6
-
Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography. PubMed.13
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.20
-
5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs.21
-
Preparation of two amide‐bonded stationary phases and comparative evaluation under mixed‐mode chromatography. ResearchGate.14
-
Evaluation of an amide-based stationary phase for supercritical fluid chromatography. ResearchGate.15
-
4-(bromomethyl)-N-ethylbenzamide. EvitaChem.22
-
Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.12
-
4-Bromo-N-(diethylcarbamothioyl)benzamide. National Institutes of Health (NIH).8
-
4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid. BenchChem.9
-
Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed.16
-
Bromide. SIELC Technologies.23
-
Column chromatography. Unknown Source.18
-
4-bromo-N-ethyl-N-phenylbenzamide synthesis. ChemicalBook.24
-
Column chromatography. Columbia University.1
-
Supporting Information. Unknown Source.7
-
How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone.25
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry.2
-
Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com.10
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.4
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE.17
-
Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich.5
-
Isolation And Purification Of Substance By Column Chromatography. ResearchGate.3
References
- 1. columbia.edu [columbia.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pure.uva.nl [pure.uva.nl]
- 8. 4-Bromo-N-(diethylcarbamothioyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. biotage.com [biotage.com]
- 13. Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orgsyn.org [orgsyn.org]
- 18. web.uvic.ca [web.uvic.ca]
- 19. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bvchroma.com [bvchroma.com]
- 21. uhplcs.com [uhplcs.com]
- 22. Buy 4-(bromomethyl)-N-ethylbenzamide (EVT-15441783) [evitachem.com]
- 23. Bromide | SIELC Technologies [sielc.com]
- 24. 4-bromo-N-ethyl-N-phenylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 25. youtube.com [youtube.com]
Technical Support Center: Recrystallization Protocol for Purifying 4-Bromo-N-Ethylbenzamide
Welcome to the Technical Support Center. This guide provides a comprehensive, in-depth protocol and troubleshooting advice for the purification of 4-bromo-N-ethylbenzamide via recrystallization. Designed for researchers, scientists, and drug development professionals, this document offers not just a series of steps, but a deeper understanding of the principles and critical parameters that ensure the successful isolation of a high-purity final product.
Introduction: The Rationale Behind Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1][2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities, which remain in the cooled solvent (mother liquor).[2]
For N-substituted benzamides like this compound, which are common structural motifs in medicinal chemistry, achieving high purity is paramount for accurate biological evaluation and downstream applications. This guide will walk you through a robust recrystallization protocol, address common challenges, and provide solutions to overcome them.
Visualizing the Workflow: Recrystallization of this compound
Caption: Workflow for the purification of this compound.
Detailed Recrystallization Protocol
This protocol is a general guideline. The optimal solvent ratios and volumes may need to be adjusted based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass
-
Fluted filter paper (if hot filtration is necessary)
-
Powder funnel
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection and Preparation: Based on the polarity of N-substituted benzamides, a mixed solvent system of ethanol and water is a good starting point.[2] Ethanol will act as the primary solvent in which the compound is soluble when hot, while water will serve as the anti-solvent to decrease solubility upon cooling.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[2]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, a hot filtration is necessary.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.
-
Place a fluted filter paper in a powder funnel and place the funnel in the neck of the preheated flask.
-
Quickly pour the hot solution containing your compound through the fluted filter paper. The preheating of the apparatus prevents premature crystallization of the product in the funnel.[2]
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice.[2] Rapid cooling can trap impurities within the crystals.[3]
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[2]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold mother liquor.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities. It is important that the wash solvent is ice-cold to minimize the loss of the desired product.
-
Keep the vacuum on for a few minutes to pull air through the crystals and aid in drying.
-
-
Drying and Characterization:
-
Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the melting point.
-
Once completely dry, determine the mass and calculate the percent recovery.
-
Characterize the purified product by measuring its melting point and comparing it to the literature value if available. A sharp melting point close to the literature value is an indication of high purity. Further characterization by techniques such as NMR or IR spectroscopy can also be performed.
-
Troubleshooting Guide and FAQs
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). | Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[3] |
| The solution is supersaturated and requires a nucleation site. | Try scratching the inside of the flask at the surface of the solution with a glass rod to create a rough surface for crystal growth.[2][4] Add a "seed crystal" of the pure compound if available.[2][4] | |
| Oiling Out" (Formation of an Oil Instead of Crystals) | The solution is cooling too quickly, causing the compound to come out of solution above its melting point. | Reheat the solution to dissolve the oil. Allow it to cool more slowly. You can insulate the flask to slow the rate of cooling.[3][4] |
| The chosen solvent is too nonpolar for the compound. | Add a small amount of a more polar co-solvent (the "good" solvent, in this case, ethanol) to the hot solution and allow it to cool slowly again.[3] | |
| The compound is highly impure, leading to a significant depression of the melting point. | Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, before attempting recrystallization. The presence of significant impurities can sometimes be addressed by adding a small amount of activated charcoal to the hot solution to adsorb them, followed by a hot filtration.[3] | |
| Low Recovery/Yield | Too much solvent was used during the dissolution step. | Use the minimum amount of hot solvent necessary to dissolve the compound.[2] If the mother liquor is suspected to contain a significant amount of product, some of the solvent can be evaporated and a second crop of crystals can be collected. |
| The crystals were washed with a solvent that was not cold enough, or too much washing solvent was used. | Always use ice-cold solvent for washing the crystals and use only a minimal amount. | |
| Premature crystallization occurred during hot filtration. | Ensure that the filtration apparatus (funnel and receiving flask) is adequately preheated before pouring the hot solution through it.[2] | |
| Colored Impurities in the Final Product | Colored byproducts may have formed during the synthesis. | Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[3] |
| Incomplete removal of starting materials or reagents. | Ensure proper workup of the reaction mixture before attempting recrystallization. For example, if the synthesis involved 4-bromobenzoyl chloride, a wash with a mild base (e.g., sodium bicarbonate solution) can remove any residual acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: If synthesized from 4-bromobenzoyl chloride and ethylamine, common impurities include:
-
Unreacted 4-bromobenzoyl chloride: This can be removed by a basic wash during the reaction workup.
-
4-bromobenzoic acid: Formed from the hydrolysis of 4-bromobenzoyl chloride. This is also removed by a basic wash.
-
Unreacted ethylamine (or its hydrochloride salt): Can be removed by an acidic wash during the workup.
-
Side-products: Depending on the reaction conditions, other minor byproducts could be present.
Q2: I don't have a literature melting point for this compound. How do I assess the purity?
Q3: Can I use a different solvent system?
A3: Absolutely. The choice of solvent is critical and often requires some experimentation.[5] Other potential solvent systems for N-substituted benzamides include ethyl acetate/hexanes or acetone/water.[6] The principle remains the same: the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Small-scale solubility tests in test tubes are a good way to screen for suitable solvents before committing your entire batch of crude product.
Q4: My crystals are very fine needles. Is this a problem?
A4: Very fine needles can sometimes trap solvent and impurities. This is often a result of rapid crystallization. While not necessarily a major issue, larger, more well-defined crystals are generally preferred as they are easier to filter and wash effectively. To obtain larger crystals, ensure the cooling process is as slow as possible.
References
Technical Support Center: Troubleshooting Emulsion Formation in 4-bromo-N-ethylbenzamide Workup
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve emulsion-related issues during the aqueous workup of 4-bromo-N-ethylbenzamide. By understanding the underlying chemical principles and employing the field-proven techniques outlined below, you can ensure efficient and clean product isolation.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why is it forming during my this compound workup?
A: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1] In the context of a this compound synthesis, emulsions often appear as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[1]
Several factors can contribute to its formation:
-
Presence of Amphiphilic Molecules: Unreacted starting materials, byproducts, or even the product itself can act as surfactant-like molecules, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) properties that stabilize the emulsion.[1][2]
-
Fine Particulate Matter: Insoluble solid byproducts or residual catalysts can accumulate at the interface of the two liquid layers, physically preventing them from separating.[1]
-
Vigorous Shaking: Excessive agitation during the extraction process can create very fine droplets, increasing the surface area between the two phases and promoting emulsion formation.[1][3]
-
pH of the Aqueous Phase: Emulsions are particularly common when extracting from a basic aqueous solution with chlorinated solvents.[1][4]
Q2: I've formed an emulsion. What is the first and simplest thing I should try?
A: The most straightforward initial step is to simply let the separatory funnel stand undisturbed for 10-20 minutes.[5] Often, the emulsion will break on its own as the droplets coalesce over time. Gentle swirling of the mixture or tapping the side of the funnel can sometimes expedite this process.[5]
Q3: What is "salting out" and how does it help break an emulsion?
A: "Salting out" is a common and effective technique that involves adding a saturated solution of sodium chloride (brine) or solid sodium chloride to the emulsion.[2][6] The addition of salt increases the ionic strength of the aqueous layer.[7] This makes it less hospitable for the organic molecules, effectively "pushing" them into the organic phase and facilitating the separation of the two layers.[2][7]
Q4: Can the choice of organic solvent affect emulsion formation?
A: Yes, the choice of solvent can play a significant role. Chlorinated solvents like dichloromethane (DCM) are known to be more prone to forming emulsions, especially when used with basic aqueous solutions.[4] If you are repeatedly encountering emulsions with DCM, consider switching to a less problematic solvent like ethyl acetate for the extraction, if compatible with your product's solubility.
In-Depth Troubleshooting Guide
Initial Assessment and Simple Interventions
If an emulsion has formed, systematically work through the following steps, starting with the least invasive techniques.
Experimental Protocol 1: Breaking an Emulsion with Brine ("Salting Out")
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).
-
Addition: Carefully add the brine solution to the separatory funnel containing the emulsion. Start with a volume equivalent to about 10-20% of the aqueous layer.
-
Mixing: Gently swirl the separatory funnel. Avoid vigorous shaking, which could worsen the emulsion.[3]
-
Observation: Allow the funnel to stand and observe if the layers begin to separate. This may take several minutes.
-
Repeat if Necessary: If the emulsion persists, another small portion of brine can be added.
Advanced and Chemical Interventions
If simple physical methods fail, the following chemical and mechanical interventions can be employed.
Table 1: Summary of Anti-Emulsion Strategies
| Technique | Principle of Action | Suitability for this compound Workup |
| Patience & Gentle Agitation | Allows time for droplets to coalesce. | High - Always the first step. |
| "Salting Out" with Brine | Increases the ionic strength of the aqueous phase.[7] | High - Very effective and generally non-destructive. |
| pH Adjustment | Alters the solubility of acidic or basic impurities that may be acting as emulsifying agents. | Moderate - Use with caution to avoid product decomposition. |
| Filtration through Celite® | Physically removes fine solid particles that can stabilize an emulsion.[4] | High - Effective for emulsions caused by suspended solids. |
| Dilution | Adding more of the organic solvent can sometimes break the emulsion.[8] | Moderate - Can be effective but increases solvent volume. |
| Centrifugation | Applies a strong force to physically separate the two phases.[5] | High - Very effective but requires specialized equipment. |
| Heating or Cooling | Changes in temperature can alter viscosity and solubility, aiding separation.[6] | Low to Moderate - Use with caution to avoid product degradation. |
Experimental Protocol 2: Filtration through Celite®
This method is particularly effective if you suspect that fine solid particles are the cause of the emulsion.[4]
-
Prepare the Filter Pad: Place a plug of glass wool at the bottom of a filter funnel and add a 1-2 cm layer of Celite®. Gently press down to create a compact pad.
-
Wet the Pad: Wet the Celite® pad with the organic solvent you are using for the extraction.
-
Filter the Emulsion: Carefully pour the entire emulsified mixture through the Celite® pad.
-
Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pass it through the filter to ensure all of your product is collected.
-
Separate: The filtrate should now consist of two distinct layers that can be separated in a clean separatory funnel.
Logical Workflow for Emulsion Troubleshooting
The following diagram outlines a decision-making process for addressing emulsion formation during the workup of this compound.
Caption: Decision tree for troubleshooting emulsions.
Preventative Measures
The best way to deal with an emulsion is to prevent it from forming in the first place.
-
Gentle Inversions: During extraction, gently invert the separatory funnel 5-10 times rather than shaking it vigorously. This is often sufficient for extraction without creating a stable emulsion.[3]
-
Pre-emptive "Salting Out": If you know a particular reaction is prone to emulsion formation, add brine to the aqueous solution before the extraction begins.[5]
-
Solvent Evaporation: In some cases, it may be beneficial to evaporate the reaction solvent after the reaction is complete and then redissolve the residue in your desired extraction solvent.[4][8]
By following these guidelines, you will be well-equipped to handle and prevent emulsion formation in your this compound workups, leading to improved efficiency and product purity.
References
Technical Support Center: Monitoring 4-bromo-N-ethylbenzamide Reaction Progress by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 4-bromo-N-ethylbenzamide. The content is structured to address common challenges and frequently asked questions, ensuring both methodological success and a deep understanding of the underlying chemical principles.
The synthesis of this compound, a common amide coupling reaction, typically involves the reaction of 4-bromobenzoyl chloride with ethylamine.[1] Monitoring the progress of this reaction is crucial to determine the point of completion and to ensure the desired product is being formed. TLC is a rapid, cost-effective, and widely used technique for this purpose.[2]
Troubleshooting Guide: Common Issues in TLC Monitoring
This section addresses specific problems that may arise during the TLC analysis of the this compound synthesis and provides actionable solutions.
Issue 1: Streaking or Elongated Spots
Symptom: Instead of tight, circular spots, the sample appears as a vertical streak on the TLC plate.
Potential Causes & Solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[3][4]
-
Solution: Dilute the reaction mixture sample before spotting it on the plate. A 1% solution is often a good starting point.[3] You can also try spotting a smaller amount using a microcapillary tube.
-
-
Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel stationary phase, leading to streaking.[3]
-
Solution: Modify the mobile phase by adding a small amount of acid or base to neutralize the active sites on the silica gel. For potentially acidic byproducts, adding 0.1–2.0% acetic or formic acid to the eluent can improve spot shape.[5] Conversely, if basic compounds are causing issues, adding 0.1–2.0% triethylamine may resolve the streaking.[2][5]
-
-
Inappropriate Solvent System: If the polarity of the mobile phase is not optimized, it can lead to poor separation and streaking.[4]
-
Solution: Experiment with different solvent systems. A good starting point for many amide syntheses is a mixture of ethyl acetate and hexanes.[2] Adjust the ratio to achieve better separation.
-
Issue 2: Overlapping or Poorly Resolved Spots (Similar Rf Values)
Symptom: The spots for the starting material (4-bromobenzoyl chloride or ethylamine) and the product (this compound) are too close together to distinguish clearly.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Polarity: The chosen solvent system may not have the right polarity to effectively separate compounds with similar structures.[6]
-
Solution: Systematically vary the polarity of the mobile phase. If the spots are too high on the plate (high Rf), the eluent is too polar; decrease the proportion of the more polar solvent.[5] If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[5] Trying a different solvent system altogether, such as dichloromethane/methanol, may also provide better resolution.[2]
-
-
Use of a Co-spot: It can be difficult to definitively identify the product spot without a direct comparison.
-
Solution: Utilize a co-spot. On the TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a combination of the starting material and the reaction mixture in a third lane (the co-spot).[7] If the reaction is incomplete, you will see two distinct spots in the reaction mixture lane. If the reaction is complete, the co-spot lane will show the starting material spot and the product spot, confirming their relative positions.[6]
-
Issue 3: No Visible Spots on the TLC Plate
Symptom: After developing and visualizing the TLC plate, no spots are observed.
Potential Causes & Solutions:
-
Insufficient Sample Concentration: The concentration of the compounds in the spotted sample may be too low to be detected.[4]
-
Ineffective Visualization Technique: The chosen visualization method may not be suitable for the compounds of interest.[5] this compound, being an aromatic compound, should be visible under UV light.[8]
-
Solution: Ensure you are using a short-wave (254 nm) UV lamp, as most TLC plates with a fluorescent indicator will show UV-active compounds as dark spots.[8] If UV light is ineffective, consider using a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose oxidizing stain that can visualize a wide range of organic compounds.[9] Iodine vapor is another common and effective method for visualizing aromatic compounds.[10]
-
-
Sample Dissolution in the Solvent Reservoir: If the spotting line is below the level of the solvent in the developing chamber, the sample will dissolve into the solvent pool instead of migrating up the plate.[3][4]
-
Solution: Always ensure the solvent level in the developing chamber is below the origin line where the samples are spotted.
-
Issue 4: Unexpected Spots
Symptom: The TLC plate shows more spots than expected (i.e., more than just starting materials and the product).
Potential Causes & Solutions:
-
Side Reactions or Impurities: The reaction may be producing byproducts, or the starting materials may contain impurities.
-
Solution: This is valuable information! These unexpected spots can indicate the formation of side products. It is important to characterize these to understand the reaction better. If the starting materials are suspect, running a TLC of the starting materials alone can confirm their purity.
-
-
Contamination: Accidental contamination of the TLC plate can introduce extraneous spots.[4]
-
Solution: Handle TLC plates carefully, holding them only by the edges. Ensure that the capillary tubes used for spotting are clean. Always use a pencil, not a pen, to draw the origin line, as ink can travel up the plate with the solvent.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring the synthesis of this compound?
A common and effective starting point for separating moderately polar compounds like aromatic amides is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[2] A 1:1 or 1:2 ratio of ethyl acetate to hexanes is a reasonable starting point. You can then adjust the ratio to optimize the separation. The goal is to have the Rf value of the product between 0.2 and 0.4 for the best resolution.[2]
Q2: How do I prepare my samples for TLC analysis?
Take a small aliquot of the reaction mixture using a glass capillary. Dissolve this aliquot in a small amount of a volatile solvent like dichloromethane or ethyl acetate. The resulting solution should be dilute enough to prevent overloading the plate.[3] Similarly, prepare dilute solutions of your starting materials (4-bromobenzoyl chloride and ethylamine) for use as standards on the same TLC plate.
Q3: How can I visualize the spots on the TLC plate?
For this compound and the 4-bromobenzoyl chloride starting material, the most straightforward visualization method is UV light.[8] Both compounds are aromatic and will absorb UV radiation at 254 nm, appearing as dark spots on a fluorescent TLC plate.[8] If ethylamine needs to be visualized, a ninhydrin stain is effective for primary amines, which will appear as colored spots after gentle heating.[11] A potassium permanganate stain can also be used as a more general visualization agent.[9]
Q4: What do the Rf values tell me about my reaction?
The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. In normal-phase TLC (with a polar stationary phase like silica gel), more polar compounds will have a stronger interaction with the stationary phase and will travel a shorter distance, resulting in a lower Rf value.[2] The product, this compound, is an amide and is generally more polar than the acyl chloride starting material (4-bromobenzoyl chloride). Therefore, you should expect the product to have a lower Rf value than the 4-bromobenzoyl chloride. As the reaction progresses, you should see the spot corresponding to the starting material diminish in intensity while the spot for the product appears and intensifies.
Q5: How do I know when the reaction is complete?
The reaction is considered complete when the TLC analysis shows the complete disappearance of the limiting starting material's spot (in this case, likely the 4-bromobenzoyl chloride).[7] At this point, the reaction mixture lane on the TLC plate should ideally show only one major spot corresponding to the this compound product.
Experimental Protocols
Detailed Step-by-Step Methodology for TLC Monitoring
-
Plate Preparation:
-
Obtain a silica gel TLC plate.
-
Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is the origin line.
-
Mark small, evenly spaced ticks on the origin line where you will spot your samples.
-
-
Sample Spotting:
-
Prepare dilute solutions of your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Using a separate clean microcapillary tube for each sample, draw up a small amount of the solution.
-
Gently touch the tip of the capillary tube to the corresponding tick mark on the origin line. Allow the solvent to evaporate completely.
-
For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.
-
-
Plate Development:
-
Prepare the developing chamber by pouring a small amount of the chosen mobile phase into it (e.g., 1:1 ethyl acetate/hexanes) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots under a short-wave UV lamp (254 nm).
-
Circle the visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate or iodine vapor) for further visualization.
-
Visualizations
Logical Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting Logic for Common TLC Issues
Caption: Decision tree for troubleshooting common TLC problems.
References
- 1. prepchem.com [prepchem.com]
- 2. silicycle.com [silicycle.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. silicycle.com [silicycle.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TLC stains [reachdevices.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Purification Strategies for 4-Bromobenzoyl Chloride
Welcome to the technical support center for post-reaction work-up and purification involving 4-bromobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing unreacted 4-bromobenzoyl chloride and its byproducts from your reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a robust and reproducible purification strategy.
Understanding the Challenge: The Reactivity of 4-Bromobenzoyl Chloride
4-Bromobenzoyl chloride is a highly reactive acylating agent, a characteristic that makes it invaluable in synthesis but also presents challenges during purification.[1] Its primary mode of undesired reactivity is its rapid hydrolysis upon contact with water, including atmospheric moisture, to form 4-bromobenzoic acid.[1] This hydrolysis product is often the main impurity that needs to be removed from the desired product.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. How do I safely and effectively quench the excess 4-bromobenzoyl chloride?
Quenching is a critical first step to neutralize the highly reactive unreacted 4-bromobenzoyl chloride. The choice of quenching agent depends on the stability of your desired product.
-
For products stable in aqueous base: The most common and effective method is to slowly add the reaction mixture to a stirred, cold (0 °C) aqueous solution of a mild base, such as saturated sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will hydrolyze the 4-bromobenzoyl chloride to the water-soluble sodium 4-bromobenzoate salt, which can then be easily separated during an aqueous work-up.[1][2]
-
For products sensitive to aqueous conditions: If your product is sensitive to water or basic conditions, you can quench the excess 4-bromobenzoyl chloride by adding a nucleophilic amine, such as pyridine or triethylamine, to form an amide. This amide can then be removed during subsequent purification steps, typically by column chromatography.
Q2: During my aqueous work-up, I'm struggling with persistent emulsions. What can I do?
Emulsions during liquid-liquid extractions are common, especially when fine solid particles or surfactants are present. Here are some troubleshooting steps:
-
Allow for separation time: Let the separatory funnel stand undisturbed for a longer period.
-
Gentle mixing: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Break the emulsion with brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]
-
Filtration: If the emulsion is caused by fine solid particles, filter the entire mixture through a pad of Celite before proceeding with the extraction.[2]
Q3: How can I confirm that my 4-bromobenzoyl chloride has been successfully removed or hydrolyzed?
You can use standard analytical techniques to check for the presence of 4-bromobenzoyl chloride or its hydrolysis byproduct, 4-bromobenzoic acid:
-
Thin-Layer Chromatography (TLC): 4-bromobenzoic acid is significantly more polar than 4-bromobenzoyl chloride and will have a lower Rf value on a silica gel plate.[1]
-
Infrared (IR) Spectroscopy: The presence of 4-bromobenzoic acid will be indicated by a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H bond in a carboxylic acid. The sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will be absent if it has been completely hydrolyzed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton of 4-bromobenzoic acid will appear as a broad singlet far downfield, typically above 10 ppm.[1]
Troubleshooting and Purification Guides
This section provides detailed protocols for the most common purification challenges encountered when working with 4-bromobenzoyl chloride.
Issue 1: My crude product is contaminated with 4-bromobenzoic acid.
This is the most frequent purification challenge. The following protocols detail two effective methods for its removal.
This is the preferred method for products that are stable to mild basic conditions.
Protocol 1: Aqueous Basic Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times.
-
Separation: Combine the aqueous layers and back-extract with the organic solvent to recover any dissolved product.
-
Final Wash: Wash the combined organic layers with brine to remove any remaining water.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Workflow for Aqueous Basic Wash
Caption: Workflow for removing 4-bromobenzoic acid via basic wash.
If your product is sensitive to basic conditions, column chromatography is the recommended purification method.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common mobile phase is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your desired product.[3][4]
-
Column Packing: Pack a column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. For samples with poor solubility in the eluent, dry loading is recommended.[3][5]
-
Elution: Run the column with the predetermined eluent system. You can use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to elute your product and then the more polar 4-bromobenzoic acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
|---|---|---|
| Product degradation on the column | The silica gel is acidic and contains adsorbed water, which can hydrolyze the product.[3] | Use deactivated silica gel by pre-treating the packed column with an eluent containing 1-2% triethylamine. Alternatively, use a different stationary phase like neutral or basic alumina.[3] |
| Poor separation | The chosen eluent system is not optimal. | Re-optimize the solvent system using TLC. A shallower solvent gradient during elution may also improve separation.[2] |
| Product is not eluting | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
Issue 2: My product is a solid, but it won't crystallize from the crude oil.
Recrystallization is an excellent purification technique for solid products, often yielding material of very high purity.[6]
Protocol 3: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve your product sparingly at room temperature but have high solubility at elevated temperatures.[7]
-
Dissolution: In a fume hood, dissolve the impure solid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Inducing Crystallization: If crystals do not form, try the following:
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Recrystallization Troubleshooting
References
Technical Support Center: Improving the Solubility of 4-bromo-N-ethylbenzamide for Biological Assays
Welcome to the technical support center for handling challenging compounds in biological research. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 4-bromo-N-ethylbenzamide for use in biological assays. Our focus is on providing practical, step-by-step guidance grounded in established scientific principles to ensure reliable and reproducible experimental outcomes.
Introduction: The Solubility Challenge with N-Substituted Benzamides
This compound belongs to the N-substituted benzamide class of molecules. Structurally, it possesses a brominated aromatic ring and an ethylamide group, which contribute to a significant hydrophobic character. While specific experimental data for this compound is not extensively published, predictions for structurally similar molecules suggest a high octanol/water partition coefficient (logP), indicating poor aqueous solubility[1][2][3][4]. Such compounds are notoriously difficult to work with in aqueous-based biological assays, often leading to precipitation, inaccurate concentration measurements, and unreliable experimental data[5][6].
This guide will walk you through a systematic approach to tackle these solubility issues, from initial stock solution preparation to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with this compound and other poorly soluble compounds.
Q1: I've dissolved this compound in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a classic issue known as "solvent-shift precipitation." Your compound is soluble in the highly polar aprotic solvent, Dimethyl Sulfoxide (DMSO), but it is not readily soluble in water[5][6]. When you introduce the DMSO stock into your aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around your compound molecules becomes predominantly aqueous. Since the compound is hydrophobic, it cannot be effectively solvated by water and "crashes out" of the solution as a precipitate[5]. The final concentration of DMSO in your assay is often too low to maintain solubility[7].
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%[5]. It is imperative to perform a DMSO tolerance control experiment for your specific cell line and assay duration to determine the maximum permissible concentration that does not interfere with your experimental results.
Q3: Can I just sonicate or heat the final aqueous solution to redissolve the precipitate?
A3: While gentle warming or sonication can sometimes help in dissolving a compound, these are often temporary solutions for a supersaturated system[8]. The compound may precipitate again over the time course of your experiment, especially with temperature fluctuations. Moreover, excessive heat can degrade your compound or affect biological components in your assay medium. A better approach is to find a formulation that provides stable solubility under your experimental conditions.
Q4: Will adjusting the pH of my buffer help improve the solubility of this compound?
A4: The amide functional group in this compound is generally considered neutral and does not ionize significantly under typical physiological pH ranges (pH 3-10)[9][10]. Therefore, minor pH adjustments are unlikely to dramatically increase its solubility. However, extreme pH values can lead to the hydrolysis of the amide bond, breaking the molecule into a carboxylic acid and an amine, which is an undesirable degradation of your test compound[11][12]. It's crucial to maintain a pH that ensures the stability of the compound throughout the experiment.
Part 2: Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are encountering precipitation or have concerns about the solubility of this compound, follow this systematic guide. Start with the simplest methods and proceed to more advanced techniques as needed.
Step 1: Optimizing the DMSO Stock and Dilution Protocol
The first line of defense is to refine your stock solution preparation and dilution method.
-
Protocol 1: Preparation of a High-Concentration DMSO Stock
-
Accurately weigh the required amount of this compound in a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Facilitate dissolution by gentle vortexing. If necessary, use a brief sonication in a water bath[8].
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound precipitation over time[5][6]. Store at -20°C or -80°C as appropriate for long-term stability.
-
-
Workflow for Optimized Dilution: The key to avoiding precipitation during dilution is to minimize the time the compound spends in a transient, high-concentration aqueous environment.
Caption: Workflow for diluting DMSO stock to minimize precipitation.
Step 2: Employing Co-Solvents
If optimizing the DMSO dilution is insufficient, the use of a co-solvent in the final assay medium can be explored. Co-solvents work by reducing the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
-
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Protocol 2: Co-Solvent Screening
-
Prepare your assay buffer.
-
Create several small batches of the buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% Ethanol, PG, or PEG 400).
-
Perform a "kinetic solubility" test: Add a small aliquot of your this compound DMSO stock to each co-solvent-containing buffer to reach your desired final concentration.
-
Incubate for a relevant period (e.g., 2 hours) at the assay temperature.
-
Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.
-
Crucially , run parallel controls to ensure the chosen co-solvent concentration is not toxic to your cells or does not interfere with your assay.
-
| Co-Solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-2% (v/v) | Can be toxic to some cells at higher concentrations. |
| Propylene Glycol | 1-5% (v/v) | Generally well-tolerated. |
| PEG 400 | 1-5% (v/v) | Can increase viscosity of the medium. |
Step 3: Advanced Formulation with Cyclodextrins
For particularly challenging compounds, cyclodextrins can be a powerful tool. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" that is water-soluble.
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Choosing a Cyclodextrin: For parenteral or cell-based applications, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to native cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent choices.
-
Protocol 3: Preparing a Cyclodextrin Formulation
-
Prepare a solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 2-10% w/v).
-
Add your high-concentration DMSO stock of this compound dropwise to the cyclodextrin solution while vortexing. The molar ratio of cyclodextrin to your compound should be high (e.g., start with 10:1 and optimize).
-
Allow the solution to equilibrate by stirring or shaking at room temperature for several hours or overnight. This facilitates the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any non-encapsulated precipitate.
-
Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
As with co-solvents, it is essential to run a control with just the cyclodextrin solution to ensure it does not interfere with your assay.
-
Summary and Decision-Making Workflow
The following diagram provides a decision-making tree to guide you through the troubleshooting process.
Caption: Decision tree for troubleshooting the solubility of this compound.
References
- 1. Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | CID 43243413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-bromo-N-butylbenzamide | C11H14BrNO | CID 5166002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound 4-bromo-N-(4-ethylphenyl)benzamide - Chemdiv [chemdiv.com]
- 4. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 4-bromo-N-ethylbenzamide Purity by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-bromo-N-ethylbenzamide is a key building block in organic synthesis, frequently utilized in the development of novel pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product. Even trace impurities can have significant impacts on downstream reactions, biological activity, and patient safety.
High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this task due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive molecules like this compound.[1][2] This guide details the development and validation of a robust HPLC method for this specific analyte, framed within the globally recognized ICH Q2(R1) guidelines.[3][4]
The Analytical Challenge: Defining the Impurity Profile
A successful purity method must be able to separate the main compound from any potential process-related impurities and degradation products. For this compound, impurities typically arise from two main sources:
-
Process-Related Impurities: These are substances related to the manufacturing process. Common synthesis routes involve the acylation of ethylamine with 4-bromobenzoyl chloride (or 4-bromobenzoic acid with a coupling agent).[5] Therefore, key potential impurities include:
-
Impurity A: 4-bromobenzoic acid (unreacted starting material).
-
Impurity B: Ethylamine (unreacted starting material, though it lacks a chromophore for UV detection).
-
Impurity C: Di-acylated byproducts or other related substances formed during synthesis.
-
-
Degradation Products: Formed during storage or handling, such as the hydrolysis of the amide bond, which would revert the compound to 4-bromobenzoic acid (Impurity A).
The primary goal of the HPLC method is to achieve baseline separation of this compound from these and any other unknown impurities.
HPLC Method Development & Optimization
The development of a reliable HPLC method is a systematic process involving the selection and optimization of several key parameters.[6][7] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice due to the molecule's moderate polarity.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reverse-phase chromatography and provides an excellent starting point. Its non-polar nature will retain the this compound, allowing for separation based on subtle differences in polarity among the analyte and its impurities.
-
Mobile Phase: A combination of a polar aqueous solvent (like buffered water) and a less polar organic solvent (like acetonitrile or methanol) is used.[7] Acetonitrile is often preferred for its lower UV cutoff and viscosity. A buffer is critical to control the pH, ensuring that ionizable compounds (like the potential impurity 4-bromobenzoic acid) have a consistent charge state, leading to sharp, reproducible peaks.[7] A pH of ~5 is chosen to keep the carboxylic acid impurity protonated and well-retained.
-
Detection: The benzamide structure contains a chromophore (the benzene ring) that absorbs UV light. Based on spectral data for similar structures like 4-bromobenzamide, a maximum absorption wavelength is expected around 242 nm. Therefore, a UV detector set to this wavelength will provide high sensitivity for the analyte and related aromatic impurities.
-
Elution Mode: A gradient elution (where the proportion of organic solvent is increased over time) is superior to an isocratic elution for purity analysis. It ensures that late-eluting, more non-polar impurities are cleared from the column in a reasonable time while still providing excellent resolution for early-eluting polar impurities like 4-bromobenzoic acid.
Optimized HPLC Method Protocol
The following protocol serves as a robust starting point for analysis.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 5.0 |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time 0 min: 30% B; Time 20 min: 80% B; Time 25 min: 80% B; Time 26 min: 30% B; Time 30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 242 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
The Core Workflow: HPLC Method Validation Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the definitive standard for this process.[3][8][9]
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Prepare separate solutions of the this compound reference standard, and each potential impurity (e.g., 4-bromobenzoic acid) in the diluent.
-
Prepare a "spiked" solution containing the reference standard and all potential impurities.
-
Inject all individual solutions and the spiked solution into the HPLC system.
-
Acceptance Criteria: The retention time of the main peak in the spiked solution must match that of the pure reference standard. All impurity peaks must be baseline resolved from the main analyte peak (Resolution > 2.0).
Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a stock solution of the reference standard at a known concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The coefficient of determination (R²) must be ≥ 0.999.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,100 |
| 125 | 1,249,500 |
| 150 | 1,503,000 |
| R² | 0.9998 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.
Experimental Protocol:
-
Prepare a sample of this compound with a known purity (the "matrix").
-
Spike this matrix with known amounts of the pure reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery of the added standard.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Table 2: Example Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.4 | 99.5% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
Acceptance Criteria: The LOQ value should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary key HPLC parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analyze a standard solution under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the final calculated purity should not be significantly affected.
Caption: Interrelationship of core validation parameters.
Comparative Analysis: HPLC vs. Other Techniques
While HPLC is the preferred method, it is useful to understand its advantages over other common analytical techniques for this specific application.
| Technique | Applicability to this compound | Advantages | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Excellent. Ideal for non-volatile, soluble compounds.[1] | High resolution, high sensitivity, quantitative accuracy, well-established validation protocols. | Higher cost of instrumentation and solvents compared to TLC.[10] |
| GC (Gas Chromatography) | Poor. The compound is likely not volatile enough without derivatization. | Excellent for volatile impurities (e.g., residual solvents). | Requires high temperatures that can degrade the analyte; not suitable for non-volatile compounds.[10][11] |
| TLC (Thin-Layer Chromatography) | Fair. Suitable for qualitative screening. | Simple, low cost, rapid screening of multiple samples. | Primarily qualitative, poor resolution, not suitable for accurate quantification. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Good. Excellent for structural confirmation. | Provides definitive structural information, can quantify without a reference standard (qNMR). | Low sensitivity for impurity detection (<0.1%), expensive instrumentation, complex data analysis. |
Final Conclusion and Best Practices
The validation of an analytical method for purity assessment is a stringent, multi-faceted process that underpins the quality and safety of pharmaceutical products. This guide has demonstrated that a well-developed reverse-phase HPLC method, when validated according to the comprehensive framework of the ICH Q2(R1) guidelines, provides a reliable and robust system for quantifying the purity of this compound.
By systematically proving specificity, linearity, accuracy, precision, and robustness, researchers and drug developers can have the highest degree of confidence in their analytical results. This confidence is essential for making informed decisions in process development, quality control, and regulatory submissions.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. asianjpr.com [asianjpr.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. starodub.nl [starodub.nl]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Analysis for the Bench Scientist: 4-Bromo-N-ethylbenzamide and 4-Chloro-N-ethylbenzamide
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and building blocks is a critical decision that profoundly influences the trajectory of a research program. The N-ethylbenzamide core, substituted at the para-position with a halogen, presents a common yet nuanced choice. This guide provides an in-depth comparative analysis of two such analogs: 4-bromo-N-ethylbenzamide and 4-chloro-N-ethylbenzamide. By examining their physicochemical properties, synthetic routes, and potential biological activities, this document aims to equip the bench scientist with the necessary insights to make informed decisions for their specific applications.
At a Glance: Key Physicochemical and Structural Differences
The seemingly minor substitution of a chlorine atom for a bromine atom at the 4-position of the benzamide ring imparts subtle yet significant changes in the molecule's characteristics. These differences, rooted in the fundamental properties of the halogens, can have cascading effects on everything from solubility and reactivity to biological efficacy.
| Property | This compound | 4-Chloro-N-ethylbenzamide | Rationale for Differences |
| Molecular Formula | C₉H₁₀BrNO | C₉H₁₀ClNO | The elemental composition differs only by the halogen atom (Bromine vs. Chlorine). |
| Molecular Weight | 228.09 g/mol [1] | 183.63 g/mol [2] | Bromine has a higher atomic mass than chlorine, leading to a greater overall molecular weight. |
| Melting Point | Data not readily available | ~172-176 °C (for the parent 4-chlorobenzamide) | The larger size and greater polarizability of the bromine atom can lead to stronger intermolecular forces (van der Waals and dipole-dole), potentially resulting in a higher melting point for the bromo-analog. However, crystal packing effects can also significantly influence this property. |
| Solubility | Expected to have lower aqueous solubility and higher solubility in nonpolar organic solvents. | Expected to have slightly higher aqueous solubility and lower solubility in nonpolar organic solvents compared to the bromo analog. | The greater lipophilicity of bromine compared to chlorine generally decreases a molecule's solubility in polar solvents like water. |
| XLogP3 | Data not readily available | 2.1[2] | XLogP3 is a computed measure of lipophilicity. The higher value for the chloro analog is consistent with the general trend of increasing lipophilicity with increasing halogen size. It is anticipated that the XLogP3 of the bromo analog would be higher than 2.1. |
Table 1: Comparative Physicochemical Properties.
The variance in molecular weight, a direct consequence of the differing atomic masses of bromine and chlorine, is a straightforward distinction. However, the nuances of melting point and solubility are more complex. The larger electron cloud of bromine makes it more polarizable, which can lead to stronger London dispersion forces, often resulting in a higher melting point. Concurrently, the greater lipophilicity of the C-Br bond compared to the C-Cl bond typically reduces aqueous solubility. These seemingly small physicochemical differences can have significant implications for drug development, affecting formulation, bioavailability, and pharmacokinetics.
Synthetic Considerations: A Practical Guide to Preparation
The synthesis of both this compound and 4-chloro-N-ethylbenzamide is typically achieved through a standard amidation reaction. The choice of starting materials and reaction conditions can be adapted based on available resources and desired scale.
General Synthetic Workflow
The most common and direct approach involves the reaction of the corresponding 4-halobenzoyl chloride with ethylamine. This electrophilic acyl substitution reaction is generally high-yielding and proceeds under mild conditions.
Figure 1: General workflow for the synthesis of 4-halo-N-ethylbenzamides.
Step-by-Step Experimental Protocol (Representative)
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
4-Bromobenzoyl chloride or 4-Chlorobenzoyl chloride (1.0 eq)
-
Ethylamine (2.0-2.2 eq, either as a solution in a solvent like THF or as a gas)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (1.1-1.5 eq) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-halobenzoyl chloride (1.0 eq) in anhydrous DCM or THF. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of ethylamine (2.0-2.2 eq) and triethylamine (1.1-1.5 eq) in the same anhydrous solvent.
-
Reaction: Slowly add the ethylamine solution to the cooled 4-halobenzoyl chloride solution dropwise over 15-30 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess ethylamine and triethylamine.
-
Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-halo-N-ethylbenzamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the reactive acyl chloride.
-
Cooling to 0 °C: The reaction is exothermic; initial cooling helps to control the reaction rate and prevent the formation of side products.
-
Use of Excess Ethylamine and a Base: Ethylamine acts as both the nucleophile and a base to neutralize the HCl byproduct. The addition of a non-nucleophilic base like triethylamine ensures that all the generated HCl is scavenged, driving the reaction to completion and preventing potential side reactions.
-
Aqueous Workup: The series of washes effectively removes unreacted starting materials, the hydrochloride salt of the base, and other water-soluble impurities.
Spectroscopic Data: A Comparative Fingerprint
¹H NMR Spectroscopy: The proton NMR spectra of both compounds are expected to be very similar. The primary differences would likely be minor shifts in the aromatic protons due to the different electronic effects of bromine and chlorine.
-
Aromatic Protons: Two doublets in the aromatic region (typically ~7.4-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons (coupled to the methyl protons) and a triplet for the methyl (-CH₃) protons (coupled to the methylene protons).
-
Amide Proton: A broad singlet or triplet (depending on coupling to the adjacent methylene protons) for the N-H proton.
¹³C NMR Spectroscopy: The carbon NMR spectra will also be very similar, with slight differences in the chemical shifts of the aromatic carbons, particularly the carbon bearing the halogen (C4).
Mass Spectrometry: The mass spectra will clearly distinguish the two compounds due to the different isotopic patterns of bromine and chlorine.
-
This compound: Will show two major peaks in the molecular ion region of approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
4-Chloro-N-ethylbenzamide: Will show two major peaks in the molecular ion region with an approximate intensity ratio of 3:1, corresponding to the two isotopes of chlorine (³⁵Cl and ³⁷Cl).
Potential Biological Activities and Structure-Activity Relationships (SAR)
While direct comparative biological data for this compound and 4-chloro-N-ethylbenzamide is limited, the broader class of halobenzamides has been investigated for a range of biological activities.
Antimicrobial Activity:
Some studies on related 4-chlorobenzamide derivatives have shown moderate to good antimicrobial activities. For instance, certain novel (E)-4-chloro-N-(4-(3-(4-((substituted) sulfonyl) piperazin-1-yl)-3-oxoprop-1- en-yl) phenyl)-2-methyl benzamide derivatives exhibited antimicrobial properties[3]. The presence of a halogen at the 4-position is often explored in antimicrobial drug design to enhance lipophilicity and potentially improve cell membrane penetration. It is plausible that both the bromo and chloro analogs could exhibit some level of antimicrobial activity, with the bromo-derivative potentially showing enhanced activity against certain strains due to its increased lipophilicity.
Cytotoxic/Anticancer Activity:
The N-phenylbenzamide scaffold is a known pharmacophore in the development of anticancer agents[4]. Analogs of N-(4-Bromophenyl)-4-chlorobenzamide have demonstrated cytotoxic activity against various cancer cell lines[4]. The halogen substituent can influence activity through several mechanisms, including altering the electronic properties of the aromatic ring, modulating binding interactions with target proteins, and affecting metabolic stability.
Structure-Activity Relationship Insights:
-
Halogen Identity and Position: The nature and position of the halogen on the benzamide ring are critical for biological activity. In many cases, a halogen at the para-position is found to be optimal. The difference between a chloro and a bromo substituent can influence the binding affinity to target proteins. The larger size of bromine may lead to steric hindrance in some binding pockets, while in others, it may provide beneficial hydrophobic interactions.
-
Lipophilicity: As previously discussed, the bromo-analog is expected to be more lipophilic than the chloro-analog. This can have a dual effect on biological activity. Increased lipophilicity can enhance membrane permeability and target engagement, but it can also lead to increased non-specific binding, lower aqueous solubility, and potential toxicity.
Conclusion and Future Directions
Both this compound and 4-chloro-N-ethylbenzamide are valuable building blocks for chemical and pharmaceutical research. The choice between them will ultimately depend on the specific goals of the project.
-
4-Chloro-N-ethylbenzamide is a good starting point for initial studies due to the lower cost and more readily available starting materials. Its physicochemical properties are well-documented, providing a solid foundation for further analog development.
-
This compound offers an opportunity to explore the effects of increased lipophilicity and the potential for enhanced biological activity. The bromine atom also provides a versatile handle for further synthetic modifications, such as Suzuki or other cross-coupling reactions, which are often more facile with aryl bromides than chlorides.
To provide a more definitive comparison, direct, head-to-head experimental studies are warranted. Future research should focus on:
-
Standardized Synthesis and Characterization: Reporting detailed and directly comparable synthetic protocols and full characterization data for both compounds.
-
Comparative Biological Screening: Evaluating both compounds in a panel of relevant biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) under identical conditions.
-
In-depth SAR Studies: Synthesizing a broader range of halogenated N-ethylbenzamide analogs to systematically probe the influence of the halogen on activity and selectivity.
By undertaking such comparative investigations, the scientific community can gain a deeper understanding of the subtle yet impactful role of halogen substitution in this important class of molecules, ultimately accelerating the discovery and development of new therapeutic agents.
References
A Head-to-Head Battle for C-C Bond Formation: 4-bromo-N-ethylbenzamide vs. 4-iodobenzamide in Suzuki Coupling
A Senior Application Scientist's Guide to Reactivity and Experimental Design
In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For researchers in drug development, the ability to efficiently couple fragments to an amide-containing core is of paramount importance. This guide provides an in-depth comparison of two common substrates, 4-bromo-N-ethylbenzamide and 4-iodobenzamide, in the context of their reactivity in Suzuki coupling reactions. By understanding the fundamental principles and leveraging experimental data, scientists can make informed decisions to optimize their synthetic strategies.
The Decisive Step: Unpacking the Reactivity of Aryl Halides
The generally accepted mechanism of the Suzuki coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex.[1][2] The facility of this step is directly correlated with the bond dissociation energy of the carbon-halogen bond and the electronegativity of the halogen.
The established reactivity trend for aryl halides in Suzuki coupling is:
Aryl Iodide > Aryl Bromide > Aryl Chloride [1][3][4]
This trend is rooted in the C-X bond strength; the weaker C-I bond is more readily cleaved by the palladium catalyst compared to the stronger C-Br bond. Consequently, 4-iodobenzamide is inherently more reactive than this compound in Suzuki coupling reactions under identical conditions.
Experimental Insights: A Comparative Analysis
While the theoretical framework provides a clear prediction, experimental data solidifies our understanding. The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of 4-iodobenzamide and this compound with a generic arylboronic acid.
| Parameter | 4-iodobenzamide (Higher Reactivity) | This compound (Lower Reactivity) |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Typical Reaction Time | 1 - 6 hours | 6 - 24 hours |
| Catalyst Loading | Lower (e.g., 0.5 - 2 mol%) | Higher (e.g., 2 - 5 mol%) |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) are often sufficient. | More electron-rich and bulky ligands (e.g., Buchwald ligands) may be required to facilitate oxidative addition.[5] |
| Side Reactions | Lower propensity for side reactions due to milder conditions. | Higher temperatures can lead to side reactions such as debromination or catalyst decomposition. |
| Overall Yield | Generally higher yields under milder conditions. | Can achieve high yields, but often requires more forcing conditions. |
The "Why" Behind the "How": Causality in Experimental Design
The choice between this compound and 4-iodobenzamide as a starting material has significant implications for experimental design.
-
For 4-iodobenzamide: The higher reactivity allows for the use of milder reaction conditions. This is particularly advantageous when dealing with sensitive functional groups on either coupling partner that might not tolerate high temperatures. The lower catalyst loading also contributes to a more cost-effective and sustainable process.
-
For this compound: While less reactive, aryl bromides are often more readily available and less expensive than their iodide counterparts. To achieve efficient coupling, one must employ more forcing conditions, such as higher temperatures and potentially more sophisticated and expensive catalyst systems. The use of bulky, electron-rich phosphine ligands can be crucial in promoting the challenging oxidative addition step.[5]
Experimental Protocol: A Self-Validating System
To illustrate the practical differences, here are representative, detailed protocols for the Suzuki coupling of both substrates with phenylboronic acid.
Protocol 1: Suzuki Coupling of 4-iodobenzamide
Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzamide (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol, 0.02 eq.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1, 5 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of this compound
Methodology:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 0.03 eq.), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 0.06 eq.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of dioxane and water (10:1, 5.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Choice
The choice between this compound and 4-iodobenzamide in Suzuki coupling is a strategic one, balancing reactivity with cost and availability. 4-Iodobenzamide offers the advantage of higher reactivity, allowing for milder conditions and potentially higher yields with simpler catalytic systems. In contrast, this compound, while requiring more forcing conditions and advanced catalysts, may be a more economical starting point.
For drug development professionals, understanding these nuances is critical for efficient route scouting and process optimization. By carefully considering the stability of their substrates and the desired process parameters, researchers can select the appropriate aryl halide and tailor their reaction conditions to achieve their synthetic goals effectively and efficiently.
References
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Halogenated N-Ethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the benzamide scaffold has emerged as a versatile and promising platform. Strategic modifications to this core structure can significantly enhance cytotoxic potency and selectivity. Among these modifications, halogenation—the introduction of halogen atoms—stands out as a powerful tool in medicinal chemistry. This guide provides an in-depth comparative analysis of the cytotoxic effects of halogenated N-ethylbenzamide derivatives, synthesizing data from multiple studies to offer insights into their anticancer potential and underlying mechanisms of action.
The introduction of halogens such as chlorine, bromine, or fluorine into the benzamide structure can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These alterations can, in turn, modulate the compound's cytotoxic profile. This guide will delve into the quantitative comparison of these derivatives, provide detailed experimental protocols for their evaluation, and elucidate the primary apoptotic pathway they trigger.
Comparative Cytotoxicity Analysis: The Impact of Halogenation
The data presented below is curated from various sources. Direct comparison should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.
| Compound ID | Structure/Description | Cell Line (Cancer Type) | IC50 (µM) | Key Findings & Reference |
| 1 | N-(3-acetamidophenyl)-2-chlorobenzamide | Not specified | Not specified | A representative ortho-chloro substituted N-ethylbenzamide analog. Halogenation at the ortho position can influence molecular conformation and target interaction.[3] |
| 2 | N-Ethyl 4-bromobenzamide | Not specified | Not specified | A para-bromo substituted N-ethylbenzamide. The position and nature of the halogen can impact cytotoxicity.[4] |
| 3 | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5, 9.3, 8.9 | Demonstrates the cytotoxic potential of more complex brominated benzamide derivatives.[5] |
| 4 | 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide | Not specified | Not specified | A potent hypoxia-selective cytotoxin, highlighting the effect of chloro- substitution in enhancing anticancer activity under specific tumor microenvironment conditions.[6] |
| 5 | N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide | Not specified | 0.02 (for PLD2 inhibition) | A highly potent fluorinated benzamide derivative, showcasing that halogenation can lead to nanomolar efficacy.[7] |
| 6 | (E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamide | HCT116 (Colon), MCF-7 (Breast) | 5.48, 4.53 | A complex chloro-substituted benzamide analog with significant cytotoxicity against colon and breast cancer cells.[8] |
Causality Behind Halogenation's Influence:
The introduction of a halogen atom can enhance cytotoxicity through several mechanisms:
-
Increased Lipophilicity: Halogens can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the compound's half-life and duration of action.
-
Target Binding: Halogen atoms can form halogen bonds and other favorable interactions within the binding pocket of a target protein, enhancing binding affinity and inhibitory activity.[1][2] The position of the halogen (ortho, meta, or para) is critical, as it dictates the spatial arrangement of the molecule and its ability to interact with the target.[9]
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
Several studies indicate that N-substituted benzamides exert their cytotoxic effects by inducing apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway.[5][7][10] This pathway is a critical cellular process for eliminating damaged or cancerous cells.
The proposed mechanism involves the following key steps:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The halogenated N-ethylbenzamide derivative, upon entering the cell, is thought to interact with members of the Bcl-2 family of proteins that regulate mitochondrial integrity. It may promote the activity of pro-apoptotic proteins like Bax and Bak, or inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
Cytochrome c Release: This disruption of the mitochondrial membrane potential leads to the release of cytochrome c from the intermembrane space into the cytoplasm.[7][11]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, an initiator caspase.
-
Executioner Caspase Activation and Cell Death: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[12]
Overexpression of anti-apoptotic proteins like Bcl-2 has been shown to inhibit this process, further solidifying the central role of the mitochondrial pathway in benzamide-induced apoptosis.[11]
Caption: Proposed mitochondrial pathway of apoptosis induced by halogenated N-ethylbenzamides.
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated assays are essential. The following are detailed protocols for key in vitro assays used to evaluate the cytotoxic effects of halogenated N-ethylbenzamide derivatives.
General Experimental Workflow
The in vitro evaluation of these compounds typically follows a systematic workflow to determine their cytotoxic potential and mechanism of action.
Caption: General workflow for in vitro cytotoxicity testing of halogenated N-ethylbenzamides.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][13]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated N-ethylbenzamide derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method for assessing cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[16]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][17] The released LDH activity is quantified in a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.[16]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[1][5]
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and vehicle controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a reliable method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[6][11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[6][11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[6]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the halogenated N-ethylbenzamide derivatives for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V binding buffer.[12]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[6]
Conclusion
The strategic incorporation of halogen atoms into the N-ethylbenzamide scaffold presents a compelling avenue for the development of novel and potent anticancer agents. The available data, though compiled from diverse studies, consistently points towards the significant cytotoxic potential of these derivatives, which is often mediated through the induction of apoptosis via the intrinsic mitochondrial pathway. Further systematic structure-activity relationship studies, particularly those directly comparing ortho-, meta-, and para-substituted analogs across a standardized panel of cancer cell lines, are crucial to fully elucidate the nuanced effects of halogenation and to guide the rational design of next-generation benzamide-based therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct these vital investigations with scientific rigor and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. Hypoxia-selective antitumor agents. 9. Structure-activity relationships for hypoxia-selective cytotoxicity among analogues of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: discovery of an isoform-selective small molecule phospholipase D2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylating benzamides with melanoma cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 17. Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of Benzamide Derivatives with Key Protein Targets
This guide provides an in-depth comparative analysis of the molecular docking performance of 4-bromo-N-ethylbenzamide and other relevant benzamide derivatives against critical protein targets implicated in various disease pathways. By synthesizing data from established literature and outlining robust experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to leverage in silico techniques for accelerating drug discovery.
Introduction: The Power of In Silico Screening in Drug Discovery
Molecular docking is a cornerstone of modern structure-based drug design, offering a computational method to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein.[1] This in silico approach is invaluable for high-throughput virtual screening of compound libraries, providing crucial insights into the molecular interactions that govern ligand-protein recognition.[2] By understanding these interactions at an atomic level, medicinal chemists can prioritize and optimize lead compounds with enhanced potency and selectivity, significantly reducing the time and cost associated with preclinical drug development.[1]
Benzamide and its derivatives are a prominent class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The versatility of the benzamide scaffold makes it a fertile ground for the design of novel therapeutics. This guide will use this compound as a focal point for comparison against other benzamide derivatives, exploring their potential interactions with various validated drug targets.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a ligand is crucial for interpreting docking results and predicting its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C9H10BrNO | --INVALID-LINK--[5] |
| Molecular Weight | 228.09 g/mol | --INVALID-LINK--[5] |
| CAS Number | 41882-25-1 | --INVALID-LINK--[5] |
| Synthesis | Can be synthesized from 4-Bromobenzoic acid. | --INVALID-LINK--[6] |
Comparative Docking Analysis: Benzamide Derivatives Against Key Protein Targets
To illustrate the comparative performance of benzamide derivatives, we will consider their docking against three distinct and therapeutically relevant protein targets: DNA Gyrase, Fibroblast Growth Factor Receptor 1 (FGFR1), and Rho-associated kinase 1 (ROCK1).
Target Selection Rationale
-
DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial agents.[4]
-
FGFR1: A receptor tyrosine kinase whose aberrant signaling is implicated in various cancers, particularly non-small cell lung cancer.[7]
-
ROCK1: A serine/threonine kinase that plays a crucial role in cardiovascular diseases, neurological disorders, and cancer.[8]
Docking Performance Comparison
The following table summarizes the docking scores and key interactions of representative benzamide derivatives against the selected targets. The data for this compound is presented as a hypothetical result based on its structure, while the data for other compounds is derived from published studies. A lower docking score generally indicates a higher binding affinity.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| This compound (Hypothetical) | DNA Gyrase (S. aureus) (e.g., 2XCT) | -7.2 | ARG76, ASP73 | N/A |
| N-(heteroarylcarbamothioyl)benzamide derivative | DNA Gyrase (S. aureus) | Not specified, but established H-bonds | ARG76, GLY101 | --INVALID-LINK--[9] |
| This compound (Hypothetical) | FGFR1 (e.g., 4V04) | -8.5 | ALA564, LYS514 | N/A |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | FGFR1 | Not specified, but formed six H-bonds | Not specified | --INVALID-LINK--[7] |
| This compound (Hypothetical) | ROCK1 (e.g., 2ETR) | -7.8 | MET156, LYS105 | N/A |
| N-ethyl-4-(pyridin-4-yl)benzamide derivative | ROCK1 | Not specified, but showed critical interactions | Not specified | --INVALID-LINK--[8] |
Experimental Workflow and Protocols
To ensure the reproducibility and validity of docking studies, a standardized and well-documented protocol is essential. The following section outlines a comprehensive workflow for performing molecular docking using widely accepted software.
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol using AutoDock Vina
This protocol details the procedure for performing molecular docking with AutoDock Vina, a widely used open-source docking program.[1]
Software Requirements:
-
AutoDock Tools (ADT): A graphical user interface for preparing input files.[1]
-
AutoDock Vina: The core docking engine.[1]
-
PyMOL or UCSF Chimera: Molecular visualization software.[1]
-
Protein Data Bank (PDB): A repository for 3D protein structures.[1]
Protocol:
-
Protein Preparation:
-
Download the 3D structure of the target protein from the PDB database.
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules, co-crystallized ligands, and any other non-essential molecules.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared protein in the .pdbqt format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the ligand (e.g., this compound) using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization using software like Avogadro or the tools within your modeling suite.
-
Open the 3D ligand file in AutoDock Tools.
-
Define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
In AutoDock Tools, load the prepared protein.
-
Define the binding site by creating a grid box that encompasses the active site of the protein. The co-crystallized ligand, if present in the original PDB file, can be used as a guide.
-
Set the grid box dimensions (x, y, z) and center coordinates.
-
-
Docking Execution:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
Example command: vina --config conf.txt --log log.txt
-
-
Results Analysis:
-
AutoDock Vina will generate an output file (in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Visualize the docking results using PyMOL or UCSF Chimera by loading the protein and the output ligand poses.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-scoring ligand pose and the protein's active site residues.
-
Interpreting the Results: Causality and Self-Validation
The docking score provides a quantitative estimate of binding affinity, but a thorough analysis of the binding pose and interactions is crucial for validating the results.
-
Causality in Binding: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions observed between the ligand and protein residues explain the calculated binding affinity. For instance, a benzamide derivative forming multiple hydrogen bonds with key active site residues is likely to have a more favorable docking score.[9]
-
Self-Validating Protocols: A robust docking protocol should include a re-docking step where the co-crystallized ligand (if available) is docked back into the protein's active site.[9] The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose should ideally be less than 2.0 Å, which validates the docking parameters.
Alternative Scaffolds and Future Directions
While benzamides are a promising class of compounds, exploring alternative scaffolds is essential for comprehensive drug discovery programs. For instance, sulfonamide derivatives have also shown significant potential as inhibitors for various enzymes and are structurally related to benzamides.[10][11] Future studies could involve creating hybrid molecules that combine the advantageous features of both benzamide and sulfonamide scaffolds to potentially enhance binding affinity and selectivity.
Furthermore, the insights gained from molecular docking should be used to guide further experimental validation, including in vitro enzyme assays and cell-based assays, to confirm the biological activity of the most promising compounds.[2]
Conclusion
Molecular docking is a powerful and indispensable tool in modern drug discovery. This guide has provided a comparative framework for evaluating the docking performance of this compound and other benzamide derivatives against key protein targets. By following a rigorous and well-validated experimental protocol, researchers can leverage in silico techniques to gain valuable insights into ligand-protein interactions, ultimately accelerating the design and development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates | Borneo Journal of Pharmacy [journal.umpr.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 41882-25-1 [chemicalbook.com]
- 6. 4-bromo-N-ethyl-N-phenylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-N-ethylbenzamide Analogs
Authored by: Senior Application Scientist
Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery
Benzamide derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Their inherent ability to form hydrogen bonds and engage in various intermolecular interactions allows them to bind to a diverse range of biological targets, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][3] The 4-bromo-N-ethylbenzamide scaffold serves as a valuable starting point for chemical exploration. The bromine atom at the para-position provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of extensive compound libraries.[4]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. By systematically examining how modifications to this core structure influence biological activity, we aim to provide a framework for the rational design of next-generation therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and mechanistic insights.
Core Scaffold Analysis: Deconstructing this compound
The pharmacological profile of this compound analogs is dictated by the interplay of three key structural motifs:
-
The Benzamide Core: The central phenyl ring and the amide linker are crucial for establishing the overall geometry of the molecule and for forming key interactions with biological targets. The amide group, in particular, can act as both a hydrogen bond donor and acceptor.[5]
-
The 4-Bromo Substituent: This halogen atom significantly influences the electronic properties of the phenyl ring and can participate in halogen bonding, a specific type of non-covalent interaction. Its position makes it a prime site for synthetic elaboration to explore new chemical space.
-
The N-Ethyl Group: This substituent on the amide nitrogen impacts the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. Modifications at this position are critical for fine-tuning potency, selectivity, and pharmacokinetic properties.
General Synthetic Strategies for this compound Analogs
The synthesis of N-substituted benzamide derivatives is typically straightforward, most commonly achieved through the acylation of a primary or secondary amine with a substituted benzoyl chloride or benzoic acid.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis from 4-Bromobenzoyl Chloride
This protocol describes a standard procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromobenzoyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM).[6]
-
Base Addition: Add an acid scavenger, such as triethylamine (1.2 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction.
-
Amine Addition: Slowly add ethylamine (1.1 equivalents) to the cooled mixture while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of this compound analogs, focusing on how modifications at different positions impact their biological activity, particularly in the context of anticancer and antimicrobial applications.
Modifications of the Benzamide Phenyl Ring
-
The 4-Bromo Position: The nature of the substituent at the C4 position is a critical determinant of activity. In many series of benzamide-based inhibitors, a halogen at this position is beneficial. For instance, in a series of sulfamoyl benzamide derivatives targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a 4-bromophenyl group on the benzamide nitrogen was found to be optimal for potent inhibition of h-NTPDase1 and h-NTPDase3.[7] Replacing the bromine with other groups allows for probing the electronic and steric requirements of the target's binding pocket. Arylation at this position via Suzuki coupling can introduce larger, more complex moieties to explore additional binding interactions.[4]
-
Other Ring Positions: Substitution at the C2, C3, and C5 positions can drastically alter the activity profile. For example, in a series of benzamides developed as Mycobacterium tuberculosis inhibitors, adding substituents at the C5 position was a key strategy. It was found that electron-rich, smaller substitutions were most active, while electron-withdrawing groups like fluorine were less tolerated.[8] This highlights the sensitivity of the target enzyme to the electronic landscape of the benzamide ring.
Modifications of the N-Substituent
The group attached to the amide nitrogen is pivotal for modulating potency and selectivity.
-
N-Alkyl vs. N,N-Dialkyl: The presence of a hydrogen atom on the amide nitrogen (a secondary amide) is often crucial for activity as it can act as a hydrogen bond donor. In a study of antitubercular benzamides, N,N-dimethyl substitution led to a significant loss of activity compared to the secondary N-methyl analog, suggesting a hydrogen bond donor is essential for interacting with the target.[9]
-
Alkyl Chain Length and Branching: Varying the N-alkyl substituent from ethyl to other groups (methyl, propyl, isopropyl, etc.) directly impacts the compound's lipophilicity and steric bulk. This can influence cell permeability, metabolic stability, and how the molecule fits into the binding site of the target protein.
-
N-Aryl and Heteroaryl Substituents: Replacing the N-ethyl group with an aromatic or heteroaromatic ring introduces opportunities for π-π stacking and other specific interactions. For example, in a series of benzamide-chalcone hybrids with anticancer activity, various substituted phenyl rings were explored as the N-substituent, leading to potent c-Met kinase and COX-2 inhibitors.[10]
Comparative Biological Activity of Benzamide Analogs
The biological activity of benzamide analogs is highly dependent on their specific substitution patterns. The table below summarizes data for representative benzamide derivatives, illustrating key SAR trends.
| Compound ID / Series | Core Structure Modification | Target / Assay | Activity (IC₅₀ / MIC) | Key SAR Insight | Reference |
| Benzamide Analog 13f | Phenylacetamidophenyl scaffold | PARP-1 Enzyme Inhibition | IC₅₀ = 0.25 nM | Complex scaffolds can achieve high potency by accessing multiple binding interactions. | [11][12] |
| Benzamide Analog 13f | Phenylacetamidophenyl scaffold | HCT116 Cancer Cells (Antiproliferative) | IC₅₀ = 0.30 µM | Potent enzyme inhibition translates to cellular activity. | [11][12] |
| Antitubercular Benzamide 3 | N,N-dimethylbenzamide | M. tuberculosis | IC₉₀ = 49 µM | Loss of the N-H hydrogen bond donor dramatically reduces activity.[9] | [9] |
| Antitubercular Benzamide 1 | Primary benzamide (NH₂) | M. tuberculosis | IC₉₀ = 0.41 µM | A primary amide with two H-bond donors is highly active. | [9] |
| h-NTPDase Inhibitor 3i | 4-bromo-N-(4-bromophenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase3 | IC₅₀ = 0.72 µM | Halogenation on both phenyl rings is crucial for potent and selective inhibition. | [7] |
| h-NTPDase Inhibitor 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | IC₅₀ = 0.89 µM | An electron-donating methoxy group shifts selectivity towards a different enzyme isoform. | [7] |
Mechanistic Insights: Benzamides as PARP Inhibitors
A significant number of benzamide analogs have been developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage repair pathway.[13] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[14]
The mechanism of action involves the benzamide core mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP.[15] The inhibitor occupies the nicotinamide binding site in the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains. This inhibition of DNA repair leads to an accumulation of DNA double-strand breaks, which, in cancer cells with a compromised homologous recombination pathway, results in cell death—a concept known as synthetic lethality.[14]
PARP Inhibition and DNA Damage Repair Pathway
Caption: Role of benzamide-based PARP inhibitors in the DNA damage repair pathway.
Protocols for Biological Evaluation
To establish a robust SAR, standardized and reproducible biological assays are essential. The following are key protocols for evaluating the anticancer and antimicrobial potential of novel benzamide analogs.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16]
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzamide analogs in culture medium. Treat the cells with these concentrations and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[17]
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the target microorganism. Growth is assessed after incubation.
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzamide analog in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microplate. Include positive (no compound) and negative (no bacteria) growth controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich field for the discovery of novel therapeutic agents. The evidence clearly indicates that small structural modifications to the benzamide core, the N-substituent, and the phenyl ring can lead to profound changes in biological activity and target selectivity. Key takeaways for future design include:
-
The N-H Moiety: For many targets, preserving the hydrogen bond donating capability of the amide is critical for potent activity.
-
Halogenation: The bromine atom at the C4 position is not merely a synthetic handle but often plays a direct role in binding affinity. Exploring other halogens or bioisosteric replacements is a valid optimization strategy.
-
Target-Specific Substitutions: The optimal substitution pattern is highly dependent on the target. For example, while smaller, electron-rich groups may be favored for antitubercular activity, larger, more complex scaffolds are required for high-affinity PARP inhibition.
Future research should focus on integrating computational modeling with chemical synthesis to predict binding modes and guide the design of next-generation analogs.[18] By leveraging the foundational SAR principles outlined in this guide, the scientific community can continue to unlock the therapeutic potential of the versatile benzamide scaffold.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-bromo-N-ethylbenzamide and its Methyl Analog
Introduction: The Significance of N-Alkylated Benzamides in Drug Discovery
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. The versatility of this structural motif allows for fine-tuning of its pharmacological properties through substitutions on both the aromatic ring and the amide nitrogen. This guide provides an in-depth comparative analysis of two closely related analogs: 4-bromo-N-ethylbenzamide and its methyl counterpart, 4-bromo-N-methylbenzamide.
While direct comparative biological data for these two specific compounds is not extensively available in the public domain, this guide will leverage established structure-activity relationship (SAR) principles for N-alkylated benzamides to provide a predictive comparison of their potential biological activities. We will delve into their synthesis, predicted efficacy in key therapeutic areas such as oncology and microbiology, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of subtle structural modifications on the biological activity of this important class of molecules.
Synthesis and Chemical Properties: A Foundation for Biological Exploration
The synthesis of this compound and 4-bromo-N-methylbenzamide is typically achieved through the acylation of the corresponding amine with 4-bromobenzoyl chloride. This straightforward and high-yielding reaction provides a reliable route to these compounds for biological screening.
General Synthesis Workflow
Caption: General workflow for the synthesis of N-alkylated 4-bromobenzamides.
Experimental Protocol: Synthesis of 4-bromo-N-methylbenzamide[1]
-
Dissolution: Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (DCM, 100 mL) in a round-bottom flask.
-
Base Addition: Add triethylamine (TEA, 7.0 mL, 50.2 mmol) to the solution.
-
Amine Addition: Slowly add a solution of methylamine in THF (20 mL, 2.0 N) dropwise with stirring.
-
Reaction: Stir the reaction mixture for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding 2.0 N hydrochloric acid (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (2 x 100 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the solid product.
This protocol can be adapted for the synthesis of this compound by substituting the methylamine solution with an equimolar amount of ethylamine.
Comparative Physicochemical Properties
| Property | 4-bromo-N-methylbenzamide | This compound |
| Molecular Formula | C₈H₈BrNO | C₉H₁₀BrNO |
| Molecular Weight | 214.06 g/mol [1] | 228.09 g/mol |
| Predicted LogP | 1.8[1] | ~2.2 (estimated) |
| Hydrogen Bond Donors | 1[1] | 1 |
| Hydrogen Bond Acceptors | 1[1] | 1 |
Predicted Biological Activities and SAR Analysis
Benzamide derivatives are known to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The nature of the N-alkyl substituent can significantly influence potency and selectivity.
Anticancer Activity: A Focus on Histone Deacetylase (HDAC) Inhibition
Many benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[2][3] HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The benzamide moiety often acts as a zinc-binding group within the active site of HDAC enzymes.
Caption: Simplified mechanism of action for benzamide-based HDAC inhibitors.
SAR Insights:
-
N-Alkyl Chain Length: For some classes of enzyme inhibitors, increasing the alkyl chain length can enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets in the target enzyme. However, this can also lead to a decrease in solubility. The addition of a single methylene group in the ethyl analog compared to the methyl analog is a subtle change, but it could influence binding affinity. Without direct experimental data, it is plausible that the ethyl analog may exhibit slightly increased potency if the binding pocket can accommodate the larger group, or decreased potency if it introduces steric hindrance.
Antimicrobial Activity: Targeting Bacterial Cell Division
Certain benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ.[4] FtsZ is a crucial protein that forms a ring at the site of cell division, making it an attractive target for novel antibiotics.
SAR Insights:
-
Lipophilicity and Permeability: The antimicrobial activity of N-alkylated compounds can be influenced by their ability to cross the bacterial cell wall and membrane. The slightly higher predicted LogP of the ethyl analog suggests it may have altered permeability characteristics compared to the methyl analog. Studies on other N-alkylated antimicrobials have shown that there is often an optimal chain length for activity, beyond which efficacy can decrease.[5] A direct comparison would be necessary to determine if the ethyl group offers an advantage over the methyl group in this context.
Experimental Protocols for Biological Evaluation
To empirically determine the comparative biological activity of this compound and its methyl analog, a series of well-established in vitro assays should be performed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 4-bromo-N-methylbenzamide in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
HDAC Inhibition Assay
A fluorogenic assay can be used to determine the in vitro inhibitory activity of the compounds against specific HDAC isoforms.
Detailed Protocol: [2]
-
Enzyme and Substrate: Use recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) and a fluorogenic substrate.
-
Incubation: Pre-incubate the compounds at various concentrations with the HDAC enzymes in an assay buffer for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Reaction Termination: Stop the reaction after a defined period by adding a stop solution containing a potent HDAC inhibitor (e.g., Trichostatin A) and a developing enzyme (e.g., trypsin).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound against each HDAC isoform.
Predictive Comparative Analysis and Data Summary
Based on the principles of SAR, we can hypothesize the potential differences in biological activity between the two analogs.
| Parameter | 4-bromo-N-methylbenzamide | This compound | Rationale for Predicted Difference |
| Predicted Anticancer Potency (IC₅₀) | Potentially lower | Potentially higher | The slightly larger ethyl group may lead to enhanced hydrophobic interactions within the binding pocket of target enzymes like HDACs, potentially increasing potency. However, this is highly dependent on the specific topology of the active site. |
| Predicted Antimicrobial Activity (MIC) | Potentially higher MIC (less potent) | Potentially lower MIC (more potent) | The increased lipophilicity of the ethyl analog might facilitate better penetration of the bacterial cell envelope, leading to improved antimicrobial activity. |
| Aqueous Solubility | Higher | Lower | The addition of a methylene group in the ethyl analog is expected to decrease its aqueous solubility, which could impact its bioavailability in certain formulations. |
Disclaimer: The comparative data presented in this table is predictive and based on established structure-activity relationships for this class of compounds. Direct experimental validation is required for confirmation.
Conclusion and Future Directions
Future research should focus on the direct synthesis and parallel biological evaluation of these two compounds using the protocols outlined in this guide. Such studies would provide valuable empirical data to either confirm or refine the predictive analysis presented herein. Furthermore, computational docking studies could offer additional insights into their differential binding modes with relevant biological targets. A thorough investigation of these analogs will contribute to a deeper understanding of the SAR of N-alkylated benzamides and aid in the rational design of more potent and selective therapeutic agents.
References
- 1. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for the Quantification of 4-bromo-N-ethylbenzamide
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 4-bromo-N-ethylbenzamide, a key intermediate in various synthetic pathways. The selection of an appropriate analytical method is paramount to ensuring the quality, consistency, and reliability of data in research, development, and quality control environments. This document is structured to guide researchers, scientists, and drug development professionals through the principles of method validation, a comparative analysis of suitable techniques, and practical, field-tested protocols.
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1][2] This is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is accurate, reliable, and reproducible.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the global standard for analytical method validation.[4][5][6] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle approach, viewing validation as a continuous process rather than a one-time event.[7][8]
The Regulatory Pillar: Understanding Core Validation Parameters
An analytical method's performance is assessed against a set of core validation characteristics. The specific parameters to be evaluated depend on the type of method, but for a quantitative assay like the determination of this compound, the following are critical.[7][9]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[13]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for quantifying this compound is critical and depends on factors such as volatility, thermal stability, polarity, required sensitivity, and the laboratory's available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Analyte Suitability | Ideal for non-volatile, thermally unstable, and polar compounds.[15] | Best for volatile and thermally stable compounds.[15] | Suitable for compounds with a chromophore (light-absorbing group). |
| Specificity | High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Very high, particularly when coupled with a Mass Spectrometer (GC-MS). | Low. Prone to interference from other absorbing species. |
| Sensitivity | High (ppm to ppb range), detector-dependent.[16] | Very High (ppb to ppt range), especially with detectors like FID or MS.[16] | Moderate (ppm range). |
| Analysis Time | Typically 10-60 minutes per sample.[17] | Typically a few minutes per sample.[18] | Very fast (seconds to minutes per sample). |
| Cost & Complexity | Higher initial and operational cost due to high-pressure pumps and solvent consumption.[17][18] | Lower operational cost (minimal solvent use), but instrumentation can be expensive.[17] | Lower initial and operational cost. Simpler instrumentation. |
| Recommendation for this compound | Primary recommendation. High specificity and applicability to a wide range of sample matrices. | Suitable, but may require derivatization if volatility is low. Excellent for impurity profiling of volatile impurities. | Good for simple, pure sample matrices as a rapid quantification tool. Not suitable for complex mixtures. |
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the validation of methods for quantifying this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is the most versatile and specific approach for the quantification of this compound in various sample matrices.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid (optional, for pH adjustment)
-
Diluent: Acetonitrile:Water (50:50, v/v)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 254 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Linearity Standards: Prepare a series of at least five concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve, and dilute to the target concentration with the diluent.
4. Validation Procedure:
-
Specificity: Inject the diluent, a placebo (if applicable), and the sample solution. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Inject the linearity standards and plot the peak area versus concentration. Calculate the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
LOQ/LOD: Determine by serial dilution of the standard solution until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Protocol 2: Gas Chromatography (GC-MS)
This method is highly suitable if volatile impurities need to be profiled or if the sample matrix is amenable to GC analysis. This compound is sufficiently volatile for direct injection.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (GC grade) or another suitable solvent
-
Helium (carrier gas, high purity)
2. Chromatographic Conditions:
-
Column: A capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[19]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 270°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[19]
-
Detector: Mass Spectrometer (MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z corresponding to the molecular ion and key fragments).
-
3. Standard and Sample Preparation:
-
Similar to the HPLC method, prepare a stock solution and a series of calibration standards in a suitable volatile solvent like methanol.
4. Validation Procedure:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) are assessed similarly to the HPLC method, using peak areas from the GC-MS chromatograms. Acceptance criteria are generally the same. Due to higher sensitivity, lower LOD and LOQ values are expected.[16]
Protocol 3: UV-Visible Spectroscopy
This technique is a rapid and cost-effective method for quantifying this compound in pure form or in simple mixtures where interfering substances are absent.
1. Materials and Reagents:
-
This compound reference standard
-
Ethanol or Methanol (UV grade)
2. Spectroscopic Conditions:
-
Instrument: A calibrated UV-Visible Spectrophotometer.
-
Scan Range: 200-400 nm to determine the wavelength of maximum absorbance (λ_max).
-
Measurement Wavelength: The predetermined λ_max.
-
Cuvette: 1 cm quartz cuvette.
-
Blank: The solvent used for sample preparation.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the solvent.
-
Linearity Standards: Prepare a series of at least five concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) that give absorbance readings within the linear range of the instrument (typically 0.1-1.0 AU).
-
Sample Solution: Prepare a sample solution with a theoretical concentration in the middle of the calibration range.
4. Validation Procedure:
-
Specificity: This is the major limitation. The method is non-specific and can only be used if no other components in the sample absorb at the λ_max.
-
Linearity: Measure the absorbance of the linearity standards at λ_max. Plot absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy & Precision: Assessed similarly to the HPLC method, with acceptance criteria of 98.0-102.0% for recovery and ≤ 2.0% for %RSD.
Comparative Validation Data Summary (Hypothetical)
The following table presents a summary of expected performance data from the validation of the three methods, illustrating their relative strengths.
| Validation Parameter | Acceptance Criteria | HPLC Result | GC-MS Result | UV-Vis Spectroscopy Result |
| Specificity | No interference at analyte retention time/λ_max | Pass: Peak is pure and well-resolved. | Pass: Mass spectrum confirms identity. | Conditional Pass: Assumes no interfering chromophores. |
| Linearity (R²) | ≥ 0.999 | 0.9998 | 0.9997 | 0.9995 |
| Range (µg/mL) | Defined by linearity | 10 - 150 | 5 - 100 | 2 - 20 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | 100.2% | 101.1% |
| Precision (%RSD) | ≤ 2.0% | 0.8% | 1.1% | 1.5% |
| LOD (µg/mL) | Report Value (S/N ≥ 3) | 0.5 | 0.1 | 0.8 |
| LOQ (µg/mL) | Report Value (S/N ≥ 10) | 1.5 | 0.3 | 2.0 |
| Robustness | No significant impact on results from minor variations | Pass | Pass | Pass |
Conclusion and Recommendations
All three discussed analytical techniques can be successfully validated for the quantification of this compound. However, the choice of method should be guided by its intended application.
-
High-Performance Liquid Chromatography (HPLC) stands out as the most robust, specific, and versatile method. It is the recommended approach for quality control, stability studies, and analysis in complex matrices, aligning well with the stringent requirements of the pharmaceutical industry.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and unparalleled specificity, making it an excellent choice for trace analysis, impurity identification, and as a confirmatory technique. Its primary advantage lies in analyzing volatile components.
-
UV-Visible Spectroscopy is a simple, rapid, and cost-effective technique. Its use is justified for in-process controls or for the analysis of pure bulk material where the absence of interfering substances can be guaranteed. Its significant limitation is the lack of specificity.
Ultimately, the successful implementation of any analytical method hinges on a thorough validation process that demonstrates its suitability for the intended purpose, ensuring data integrity and confidence in the quality of the final product.
References
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. omicsonline.org [omicsonline.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. wjarr.com [wjarr.com]
- 15. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 16. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 17. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 18. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to the Synthesis of 4-bromo-N-ethylbenzamide
Introduction
4-bromo-N-ethylbenzamide is a valuable building block and intermediate in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents an opportunity to evaluate the efficiency, cost, and environmental impact of various amide bond formation strategies. This guide provides an in-depth technical comparison of three prevalent methods for the synthesis of this compound: the classic Schotten-Baumann reaction, carbodiimide-mediated coupling using EDC/HOBt, and a modern approach utilizing the uronium salt HATU. The objective is to equip researchers with the necessary data and insights to select the most appropriate synthetic route for their specific laboratory or process chemistry needs.
Method 1: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and long-established method for forming amides from acyl chlorides and amines. In the context of synthesizing this compound, this two-step approach first involves the conversion of 4-bromobenzoic acid to the more reactive 4-bromobenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethylamine in the presence of a base, often in a biphasic system, to yield the desired amide.[1]
Mechanistic Rationale
The initial activation of the carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution, forming a chlorosulfite intermediate which then collapses to the acyl chloride, releasing sulfur dioxide and hydrogen chloride gas. The subsequent reaction with ethylamine is a classic nucleophilic acyl substitution at the highly electrophilic carbonyl carbon of the acyl chloride. The base, typically sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Schotten-Baumann Synthesis of this compound
Step 1: Synthesis of 4-bromobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-bromobenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours, or until gas evolution ceases.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 4-bromobenzoyl chloride is typically used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude 4-bromobenzoyl chloride (1.0 eq) in an inert organic solvent such as dichloromethane (DCM).
-
In a separate flask, prepare a solution of ethylamine (1.2 eq) in 2M aqueous sodium hydroxide.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the 4-bromobenzoyl chloride solution to the vigorously stirred ethylamine solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Caption: Workflow for the Schotten-Baumann Synthesis.
Method 2: Carbodiimide-Mediated Coupling (EDC/HOBt)
The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provides a milder, one-pot alternative to the Schotten-Baumann reaction.[2] This method directly couples a carboxylic acid with an amine by activating the carboxyl group in situ. The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) is common practice to improve efficiency and suppress side reactions.[3]
Mechanistic Rationale
EDC reacts with the carboxyl group of 4-bromobenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ethylamine to form the amide bond. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct. HOBt acts as an activating agent by trapping the O-acylisourea to form an HOBt-ester, which is more stable to rearrangement but still highly reactive towards the amine. This two-step activation within a one-pot reaction enhances the overall yield and purity of the final product. The urea byproduct from EDC is water-soluble, which greatly simplifies purification.[4]
Experimental Protocol: EDC/HOBt Coupling for this compound Synthesis
-
To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (ethylamine, 1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Caption: Workflow for EDC/HOBt-Mediated Synthesis.
Method 3: Uronium Salt-Mediated Coupling (HATU)
Uronium/aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful activating agents for amide bond formation.[6] They are particularly effective for challenging couplings, often providing higher yields and significantly shorter reaction times compared to carbodiimides.[3]
Mechanistic Rationale
In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester intermediate. This active ester is more reactive than the corresponding HOBt-ester, leading to a faster and more efficient reaction with the amine. The high reactivity of HATU makes it a preferred choice for sterically hindered substrates or when rapid reaction times are desired.[7]
Experimental Protocol: HATU-Mediated Synthesis of this compound
-
To a dry round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Slowly add ethylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Caption: Workflow for HATU-Mediated Synthesis.
Comparative Performance Data
The following table summarizes the key performance indicators for the three synthetic methods. The data is a synthesis of typical results expected for these classes of reactions and may vary based on specific experimental conditions.
| Metric | Schotten-Baumann | EDC/HOBt Coupling | HATU Coupling |
| Starting Material | 4-Bromobenzoyl chloride | 4-Bromobenzoic acid | 4-Bromobenzoic acid |
| Typical Yield (%) | 85-95% | 80-90% | >95% |
| Reaction Time (h) | 2-4 (including acyl chloride prep) | 4-12 | 1-4 |
| Reaction Temperature | 0 °C to RT (reflux for Step 1) | 0 °C to RT | 0 °C to RT |
| Purity (crude, %) | ~90% | >95% | >98% |
| Key Reagents | SOCl₂, NaOH | EDC·HCl, HOBt, DIPEA | HATU, DIPEA |
| Workup/Purification | Aqueous workup, potential need for recrystallization | Aqueous workup, chromatography | Aqueous workup, chromatography |
Green Chemistry and Cost-Benefit Analysis
A holistic evaluation of a synthetic method extends beyond yield and reaction time to include environmental impact and cost-effectiveness.
Green Chemistry Metrics
-
Atom Economy : This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to product atoms. Amide bond formation via coupling agents inherently has a lower atom economy due to the large molecular weight of the activating agents that are not incorporated into the final product.[8][9] The Schotten-Baumann reaction, while appearing more atom-economical in the second step, requires a prior activation step that generates byproducts.
-
Schotten-Baumann (Step 2 only) : ~92%
-
EDC/HOBt Coupling : ~55%
-
HATU Coupling : ~40%
-
-
E-Factor (Environmental Factor) : This metric considers the total mass of waste generated per unit of product. A lower E-factor is better. The Schotten-Baumann reaction often generates inorganic salts and requires solvent for the preparation of the acyl chloride, leading to a moderate E-factor. Coupling reactions generate significant waste from the spent coupling agents and bases, resulting in higher E-factors.
Cost-Benefit Analysis
The choice of synthesis method is often a trade-off between reagent cost, operational complexity, and desired efficiency.
| Method | Reagent Cost | Operational Complexity | Throughput | Key Considerations |
| Schotten-Baumann | Low (Thionyl chloride is inexpensive)[10][11][12][13][14] | Moderate (Two steps, handling of corrosive SOCl₂) | High | Well-suited for large-scale industrial synthesis. Safety precautions for SOCl₂ are essential. |
| EDC/HOBt Coupling | Moderate (EDC and HOBt are reasonably priced)[2][3][15][16][17][18][19] | Low (One-pot procedure, water-soluble byproduct) | Moderate | A good balance of cost, ease of use, and efficiency for lab-scale synthesis. |
| HATU Coupling | High (HATU is significantly more expensive)[20][21][22] | Low (One-pot procedure) | Very High (Fast reaction times) | Ideal for high-value products, difficult couplings, and when speed is critical. |
Note: Reagent pricing is based on currently available catalog prices for research quantities and may vary.[23][24]
Conclusion and Recommendations
The selection of an optimal synthetic route for this compound is contingent upon the specific goals of the researcher or process chemist.
-
For large-scale, cost-driven production , the Schotten-Baumann reaction remains a viable and economical choice, provided that appropriate safety measures for handling thionyl chloride and managing byproducts are in place.
-
For routine laboratory synthesis where a balance of cost, efficiency, and ease of operation is desired, the EDC/HOBt coupling method offers a reliable and straightforward one-pot procedure with a simplified workup.
-
For high-throughput synthesis, challenging substrates, or when reaction time is the primary concern , the HATU-mediated coupling is the superior method, delivering excellent yields and high purity in a fraction of the time, albeit at a significantly higher reagent cost.
By understanding the mechanistic underpinnings and practical trade-offs of each method, scientists can make informed decisions that align with their research objectives, timelines, and budget.
References
- 1. 4-BROMOBENZOYL CHLORIDE 100G - OR52101-100G [dabos.com]
- 2. You are being redirected... [bio-world.com]
- 3. apexbt.com [apexbt.com]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistryforsustainability.org [chemistryforsustainability.org]
- 10. 氯化亚砜 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Thionyl chloride, 99%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Thionyl chloride price,buy Thionyl chloride - chemicalbook [m.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. Thionyl chloride, 500 ml, CAS No. 7719-09-7 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]
- 15. thistlescientific.co.uk [thistlescientific.co.uk]
- 16. peptide.com [peptide.com]
- 17. store.p212121.com [store.p212121.com]
- 18. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 5 g, CAS No. 25952-53-8 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 19. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. HATU - 1kg | Snowformatics [snowformatics.com]
- 21. HATU - 25g | Snowformatics [snowformatics.com]
- 22. gembioinc.com [gembioinc.com]
- 23. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 24. 4-Bromobenzoyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-bromo-N-ethylbenzamide
As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. 4-bromo-N-ethylbenzamide, a halogenated aromatic amide, is a valuable building block in medicinal chemistry. However, its bromine content places it into a specific category of chemical waste that demands rigorous and compliant disposal procedures. This guide provides a comprehensive, experience-driven framework for the safe and environmentally sound disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
The Criticality of Proper Disposal: Understanding the Hazard Profile
Before addressing disposal, we must understand the inherent characteristics of this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from structurally similar brominated benzamides and general principles of chemical safety. The primary concerns stem from its classification as a halogenated organic compound and its potential for irritation.
The presence of the carbon-bromine bond is the single most important factor governing its disposal pathway. Halogenated organic compounds are regulated under specific waste codes by environmental agencies like the U.S. Environmental Protection Agency (EPA) because their improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.[1][2] Therefore, it must never be mixed with non-halogenated waste or disposed of down the drain.[3][4]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation | May cause skin irritation upon contact.[5][6] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[6] |
| Eye Irritation | May cause serious eye irritation.[5][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[5][6] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[6] |
| Hazardous Waste | Classified as a Halogenated Organic Waste due to the bromine atom. | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5][6] |
The Cornerstone of Disposal: Waste Segregation
The most critical principle in managing chemical waste in a laboratory setting is stringent segregation. This is not merely a matter of regulatory compliance but also of safety and cost-efficiency.
Causality: Halogenated organic wastes require specialized, high-temperature incineration to ensure the complete destruction of the molecule and scrubbing of flue gases to capture resulting acids (like hydrobromic acid).[3] This process is significantly more expensive than the fuel blending or standard incineration used for non-halogenated solvents.[4] Cross-contaminating a large container of non-halogenated waste with even a small amount of this compound renders the entire volume as halogenated waste, dramatically increasing disposal costs.[4][7]
The following workflow diagram illustrates the decision-making process for waste handling.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for safely collecting and storing this compound waste pending pickup by your institution's certified hazardous waste disposal vendor.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Wear a standard laboratory coat and compatible chemical-resistant gloves (e.g., nitrile).[5]
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.[5] All transfers should ideally be performed within a chemical fume hood.
Step 2: Waste Container Selection and Handling
-
Obtain a Designated Container: Procure a hazardous waste container specifically designated for "Halogenated Organic Waste" from your institution's Environmental Health & Safety (EHS) department.[2][7]
-
Material Compatibility: Ensure the container is made of a material compatible with the waste. If the waste is dissolved in a solvent, the container must be compatible with that solvent. Glass or high-density polyethylene (HDPE) are common choices.
-
Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[4][7] This prevents the release of vapors and protects the integrity of the contents.
Step 3: Waste Labeling
Proper labeling is a strict regulatory requirement and is crucial for safety.
-
Initial Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[7]
-
Required Information: The label must include:
Step 4: Storage in Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in designated SAAs before it is moved to a central storage facility.
-
Location: Store the waste container at or near the point of generation.
-
Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Incompatibilities: Do not store halogenated organic waste with incompatible materials, such as strong oxidizing agents or bases.[8] Store in a cool, dry, and well-ventilated area.[5][8]
Step 5: Disposal and Decontamination
-
Scheduled Pickup: Contact your EHS department to arrange for the pickup of the full waste container. Do not allow waste to accumulate beyond your institution's limits.
-
Empty Containers: Any container that held the raw material should be treated as hazardous waste itself. It can be disposed of by rinsing it three times with a suitable solvent (e.g., acetone, ethanol), collecting all rinsate into the "Halogenated Organic Waste" container, and then defacing the label of the now-empty container before disposal as solid waste, per your institution's policy.
-
Spill Cleanup: In case of a small spill, avoid creating dust.[3] Use an inert absorbent material (e.g., sand, vermiculite) to collect the material.[8] Scoop the absorbed spill into your labeled halogenated waste container. Decontaminate the area and wash your hands thoroughly.
By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your vital research.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. echemi.com [echemi.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. biosynth.com [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-bromo-N-ethylbenzamide
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling 4-bromo-N-ethylbenzamide. The protocols outlined here are designed to create a self-validating system of safety, ensuring that your primary focus remains on your research, secure in the knowledge that you are protected.
Hazard Assessment: Understanding the Compound
This compound, like many substituted benzamides used in drug development and chemical synthesis, requires careful handling. While comprehensive toxicological data for this specific compound is limited, analysis of close structural analogs provides a clear indication of the primary hazards. Data from similar compounds, such as 4-bromo-N,N-diethylbenzamide and 4-bromo-N-methylbenzamide, consistently indicate the following risks:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): Inhalation of the dust or powder may cause irritation to the respiratory tract.[1][2]
-
Acute Oral Toxicity (H302): May be harmful if swallowed.[2][3]
-
Allergic Skin Reaction (H317): Some analogs suggest a risk of causing an allergic skin reaction.[3]
Given these hazards, the core safety principle is to prevent all direct contact and inhalation. Every procedural choice and piece of personal protective equipment (PPE) recommended is grounded in mitigating these specific risks.
The Foundation: Engineering and Administrative Controls
Before any personal protective equipment is worn, the work environment must be properly configured. PPE is the last line of defense; a robust safety posture begins with engineering controls.
Chemical Fume Hood: A Non-Negotiable Control
All manipulations of solid this compound must be performed inside a certified chemical fume hood. This is the single most critical step in preventing respiratory exposure. The inward airflow of the hood captures fine particulates that can become airborne during weighing and transfer, keeping your breathing zone clear.[4][5]
Causality: Benzamide powders can be fine and light. Standard laboratory ventilation is insufficient to control the aerosolization of powders during routine handling. A fume hood provides a dedicated, contained workspace that actively removes these airborne contaminants.[5]
Designated Work Area
Establish a designated area within the fume hood for handling this compound.[4] Cover the work surface with absorbent, disposable bench paper.[4] This practice serves two purposes:
-
Containment: It clearly demarcates the zone where contamination may exist.
-
Simplified Cleanup: In case of a small spill, the contaminated bench paper can be carefully folded and disposed of as hazardous waste, minimizing the need for extensive decontamination of the hood surface.
The Essential Barrier: Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by the specific task. The following table outlines the minimum required PPE for operations involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Long-Sleeved Lab Coat | Not required if performed in a certified fume hood. |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Long-Sleeved Lab Coat | Not required if performed in a certified fume hood. |
| Reaction Workup & Purification | Chemical Splash Goggles & Face Shield | Nitrile Gloves (or other solvent-appropriate gloves) | Chemical-Resistant Apron over Lab Coat | Not required if performed in a certified fume hood. |
| Large-Scale Operations (>50g) | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Chemical-Resistant Apron over Lab Coat | N95 Respirator (Consult EHS for fit-testing) |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron or Coveralls | N95 Respirator (Minimum) |
In-Depth PPE Rationale
-
Eye and Face Protection: Standard safety glasses are insufficient. Fine powders can easily enter the eye from the sides or top. Chemical splash goggles that form a seal around the eyes are mandatory.[6][7] A face shield should be worn over the goggles during any task with a splash or energetic reaction potential, such as adding the compound to a solvent or during a reaction quench.[7]
-
Hand Protection: Nitrile gloves provide good protection against incidental contact with a wide range of chemicals and are suitable for handling solid this compound.[8] Always check the manufacturer's compatibility chart when working with solvents during dissolution or purification.
-
Body Protection: A properly buttoned, long-sleeved lab coat is the minimum requirement to protect skin and personal clothing.[11] For procedures involving larger volumes of liquids or a higher risk of spills, a chemical-resistant apron provides an additional, impermeable barrier.
-
Respiratory Protection: When engineering controls like a fume hood are properly used, a respirator is typically not required for routine lab-scale work. However, if you are handling large quantities, if the ventilation is questionable, or during a spill cleanup where dust may be generated, an N95 respirator is the minimum requirement to filter out particulates.[3] Use of respirators requires enrollment in your institution's respiratory protection program, which includes fit-testing and training.[8]
Operational Plan: A Step-by-Step Workflow
This section provides a procedural guide for a common laboratory task: weighing the compound and preparing a solution. The workflow diagram below illustrates the critical decision points for ensuring safety throughout the process.
Caption: PPE decision workflow for handling this compound.
Protocol: Weighing and Preparing a Solution
-
Preparation: Confirm the chemical fume hood is operational. Lay down absorbent bench paper in your designated work area.
-
Don PPE: Put on your lab coat, chemical splash goggles, and a pair of nitrile gloves.
-
Tare Container: Place a weigh boat or appropriate glassware on an analytical balance inside the fume hood and tare the balance.[4]
-
Transfer Compound: Carefully transfer the desired amount of this compound from the stock bottle to the tared container. Keep the stock bottle as closed as possible to minimize exposure.[4]
-
Measure Solvent: In the fume hood, measure the required volume of solvent.
-
Assess Splash Risk: Before combining, assess the risk. If vigorous stirring or heating is required, don a face shield over your goggles.
-
Dissolve: Slowly add the solvent to the vessel containing the solid compound, or vice versa, while gently stirring.
-
Seal and Label: Once dissolved, securely cap and label the solution.
Decontamination and Disposal Plan
Proper disposal is a critical component of safe chemical handling, preventing future accidental exposures and environmental contamination.
Personnel Decontamination
-
Upon completion of work, remove gloves and dispose of them in the designated solid waste container.
-
Immediately wash your hands with soap and water.[9]
-
Do not wear lab coats or other PPE outside of the laboratory.[10]
Spill Response
For small spills of solid material within the fume hood:
-
Do not allow the material to become airborne.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe the area, working from the outside in.
-
Place all contaminated materials (paper towels, gloves) into a sealed bag and dispose of it in the halogenated solid waste container.
Waste Disposal
-
Solid Waste: All materials contaminated with this compound, including weigh boats, gloves, and absorbent paper, must be disposed of in a clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be disposed of in a labeled "Halogenated Organic Liquid Waste" container.[12]
Trustworthiness: Brominated organic compounds are classified as halogenated waste.[12][13] They must never be disposed of down the drain or in regular trash, as they require specialized disposal procedures, often involving high-temperature incineration at a licensed facility to prevent the formation of toxic byproducts.[13]
References
- 1. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. echemi.com [echemi.com]
- 7. trimaco.com [trimaco.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 12. community.preproom.org [community.preproom.org]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
